Technical Documentation Center

S-Ethyl (3-hydroxypropyl)propylthiocarbamate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: S-Ethyl (3-hydroxypropyl)propylthiocarbamate
  • CAS: 65109-70-8

Core Science & Biosynthesis

Foundational

S-Ethyl (3-hydroxypropyl)propylthiocarbamate: Chemical Properties, Metabolic Pathways, and Analytical Workflows

Executive Summary In the field of agrochemical development and environmental toxicology, understanding the metabolic fate of active ingredients is as critical as the efficacy of the parent compound itself. S-Ethyl (3-hyd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the field of agrochemical development and environmental toxicology, understanding the metabolic fate of active ingredients is as critical as the efficacy of the parent compound itself. S-Ethyl (3-hydroxypropyl)propylthiocarbamate (CAS: 65109-70-8) is a primary hydroxylated metabolite of the widely used pre-emergence thiocarbamate herbicide, EPTC (S-ethyl dipropylthiocarbamate)[1][2].

Because the parent compound undergoes rapid biotransformation in biological and environmental matrices into transient, highly reactive species (such as EPTC sulfoxide), regulatory bodies like the US Environmental Protection Agency (EPA) rely on stable downstream metabolites for risk assessment[2][3]. S-Ethyl (3-hydroxypropyl)propylthiocarbamate serves as a critical biomarker and regulatory marker compound to quantify total EPTC exposure in agricultural commodities[2][4].

This whitepaper provides an in-depth technical analysis of the compound's structural properties, the cytochrome P450-mediated pathways that generate it, and a self-validating analytical protocol for its extraction and quantification.

Chemical Identity and Physicochemical Properties

S-Ethyl (3-hydroxypropyl)propylthiocarbamate is characterized by the addition of a hydroxyl group at the γ -position of one of the propyl chains of the EPTC backbone. This hydroxylation significantly increases the polarity of the molecule compared to its highly lipophilic parent, altering its partitioning behavior in environmental matrices and extraction solvents.

Table 1: Quantitative Data and Identifiers
PropertyValueAnalytical Significance
IUPAC Name S-ethyl N-(3-hydroxypropyl)-N-propylcarbamothioateDictates nomenclature in mass spectrometry libraries.
CAS Registry Number 65109-70-8Primary identifier for regulatory submissions[1][5].
Molecular Formula C₉H₁₉NO₂SUsed for calculating exact mass in HRMS.
Molecular Weight 205.32 g/mol Target precursor ion ( [M+H]+ = 206.32) in LC-MS/MS[1].
Topological Polar Surface Area 65.8 ŲIndicates increased hydrophilicity vs. parent EPTC[1].
Physical State Colorless Oil / SolidRequires careful temperature control during storage[6].

Mechanistic Insights: Cytochrome P450-Mediated Metabolism

The biotransformation of EPTC into S-Ethyl (3-hydroxypropyl)propylthiocarbamate is an oxidative process catalyzed by Cytochrome P450 (CYP450) enzymes. This pathway is conserved across multiple kingdoms, occurring in the mammalian liver, target plant species, and soil bacteria (such as Rhodococcus sp. strain NI86/21, which utilizes the CYP116 system)[7][8].

The Causality of Hydroxylation

CYP450 enzymes introduce an oxygen atom into the unactivated C-H bonds of the propyl side chains.

  • α -Hydroxylation leads to an unstable intermediate that spontaneously decomposes into propionaldehyde and N-depropyl EPTC[8].

  • Sulfoxidation yields EPTC sulfoxide, a highly reactive and toxic electrophile responsible for the herbicidal activity, but which is too unstable for reliable long-term residue analysis[2][3].

  • γ -Hydroxylation (at the 3-position of the propyl chain) yields S-Ethyl (3-hydroxypropyl)propylthiocarbamate . Because the hydroxyl group is terminal, the molecule avoids spontaneous degradation, making it a highly stable biomarker[2][4].

EPTC_Metabolism EPTC EPTC (Parent Herbicide) CYP450 Cytochrome P450 (e.g., CYP116) EPTC->CYP450 Oxidation Metab1 S-Ethyl (3-hydroxypropyl) propylthiocarbamate (Stable Marker) CYP450->Metab1 u03b3-Hydroxylation Metab2 S-Ethyl (2-hydroxypropyl) propylthiocarbamate (Stable Marker) CYP450->Metab2 u03b2-Hydroxylation Metab3 S-(2-hydroxyethyl) dipropylthiocarbamate (Stable Marker) CYP450->Metab3 S-ethyl Hydroxylation Sulfoxide EPTC Sulfoxide (Transient / Toxic) CYP450->Sulfoxide Sulfoxidation

Figure 1: CYP450-mediated metabolic branching of EPTC highlighting the formation of stable hydroxy markers.

Regulatory Implications (40 CFR § 180.117)

Because EPTC sulfoxide rapidly conjugates with glutathione, direct measurement of the parent compound drastically underestimates exposure. Consequently, the EPA mandates that tolerance compliance be determined by measuring the sum of the parent EPTC and its three stable hydroxylated metabolites (including the 3-hydroxypropyl derivative)[2][4].

Experimental Protocol: Extraction and LC-MS/MS Quantification

To ensure trustworthiness and self-validation , the following protocol utilizes a stable-isotope-labeled internal standard (SIL-IS) to correct for matrix effects and extraction losses. The methodology shifts away from the traditional gas chromatography (GC) methods used for parent EPTC, as the hydroxylated metabolites are polar and prone to thermal degradation without derivatization.

Rationale for Solvent and Cleanup Selection
  • Extraction Solvent: Acetonitrile/Water (80:20, v/v) with 0.1% Formic Acid. Acetonitrile effectively precipitates endogenous plant proteins while providing sufficient polarity to extract both the lipophilic parent EPTC and the hydrophilic S-Ethyl (3-hydroxypropyl)propylthiocarbamate.

  • Cleanup: Hydrophilic-Lipophilic Balance (HLB) Solid Phase Extraction (SPE). Silica-based C18 sorbents fail to retain the polar 3-hydroxypropyl metabolite. HLB polymeric sorbents retain analytes across the polarity spectrum, allowing aggressive washing to remove matrix suppressors.

Step-by-Step Workflow
  • Sample Preparation & Spiking:

    • Cryogenically mill 10.0 g of the agricultural commodity (e.g., grass forage) using liquid nitrogen to halt residual enzymatic activity.

    • Self-Validation Step: Spike the homogenate with 50 µL of a 1 µg/mL Deuterated Internal Standard (e.g., EPTC-d14) to track recovery efficiency.

  • Extraction:

    • Add 20 mL of Acetonitrile/Water (80:20, v/v) containing 0.1% Formic Acid.

    • Agitate via mechanical shaker for 15 minutes at 4°C, followed by centrifugation at 4,000 × g for 10 minutes.

  • SPE Cleanup:

    • Condition an HLB SPE cartridge (200 mg) with 3 mL Methanol followed by 3 mL Water.

    • Load 5 mL of the sample supernatant.

    • Wash with 3 mL of 5% Methanol in Water to elute highly polar matrix interferences (sugars, organic acids).

    • Elute the target analytes with 4 mL of 100% Methanol.

  • Concentration & Reconstitution:

    • Evaporate the eluate to near-dryness under a gentle stream of nitrogen at 35°C. Caution: Do not evaporate to complete dryness to prevent volatile loss of the parent EPTC.

    • Reconstitute in 1 mL of Initial Mobile Phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • LC-MS/MS Analysis:

    • Inject 5 µL onto a C18 UPLC column.

    • Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM). Monitor the [M+H]+ transition for S-Ethyl (3-hydroxypropyl)propylthiocarbamate ( m/z 206.3 specific product ion, typically m/z 144.1 or 86.1 depending on collision energy).

Analytical_Workflow A Cryogenic Homogenization (Halts Enzymes) B Extraction (80:20 ACN:H2O) A->B C HLB SPE Cleanup (Retains Polar Metab) B->C D Nitrogen Evaporation (Controlled Temp) C->D E LC-MS/MS Quantification (ESI+ MRM) D->E

Figure 2: Sequential analytical workflow designed to co-extract parent EPTC and polar hydroxylated metabolites.

References

  • National Center for Biotechnology Information (NCBI). "S-Ethyl (3-hydroxypropyl)propylthiocarbamate | C9H19NO2S | CID 85923799." PubChem Compound Summary. Retrieved April 5, 2026. URL:[Link]

  • Nagy, I., Compernolle, F., Ghys, K., Vanderleyden, J., & De Mot, R. (1995). "A single cytochrome P-450 system is involved in degradation of the herbicides EPTC (S-ethyl dipropylthiocarbamate) and atrazine by Rhodococcus sp. strain NI86/21." Applied and Environmental Microbiology, 61(5), 2056–2060. URL:[Link]

  • US Environmental Protection Agency (EPA). "EPTC: Human Health Risk Assessment for Proposed Use on Grass Grown for Seed." Regulations.gov (Document EPA-HQ-OPP-2015-0708). Retrieved April 5, 2026. URL: [Link]

Sources

Exploratory

Synthesis Pathways and Mechanistic Profiling of S-Ethyl (3-hydroxypropyl)propylthiocarbamate

Target Audience: Researchers, Analytical Chemists, and Agrochemical Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary & Regulatory Context As a Senior Application Scientist in agroch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Agrochemical Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary & Regulatory Context

As a Senior Application Scientist in agrochemical development, establishing rigorous analytical standards for xenobiotic metabolites is a cornerstone of environmental safety and residue chemistry. EPTC (S-ethyl dipropylthiocarbamate) is a widely utilized pre-emergence and early post-emergence thiocarbamate herbicide[1]. In both plant systems and mammalian hepatic pathways, EPTC undergoes extensive Phase I metabolism mediated by Cytochrome P450 (CYP450) enzymes[2].

This oxidative metabolism yields several hydroxylated derivatives, notably N-2-hydroxypropyl EPTC, 2-hydroxyethyl EPTC, and the target of this whitepaper: N-3-hydroxypropyl EPTC (systematically named S-Ethyl (3-hydroxypropyl)propylthiocarbamate)[1][2]. Regulatory bodies, including the EPA, mandate the quantification of these combined residues in agricultural commodities, such as cotton gin byproducts[1]. Because standard multiresidue methods often fail to accurately capture these polar metabolites, independent laboratory validation (ILV) utilizing specific GC/NPD or LC-MS/MS methods is required[1]. Consequently, the synthesis of ultra-high-purity reference materials for S-Ethyl (3-hydroxypropyl)propylthiocarbamate is critical for instrument calibration and toxicological profiling[3].

MetabolicPathway EPTC EPTC (S-Ethyl dipropylthiocarbamate) CYP450 Cytochrome P450 (Hepatic / Plant Microsomes) EPTC->CYP450 Phase I Oxidation Metabolite EPTC-3-OH (S-Ethyl (3-hydroxypropyl) propylthiocarbamate) CYP450->Metabolite ω-Hydroxylation OtherMetab Other Hydroxy Metabolites (e.g., N-2-hydroxypropyl) CYP450->OtherMetab α/β-Hydroxylation

Fig 1: CYP450-mediated Phase I metabolic pathway of EPTC yielding the 3-hydroxypropyl metabolite.

Retrosynthetic Analysis and Pathway Design

The molecular architecture of S-Ethyl (3-hydroxypropyl)propylthiocarbamate features a central thiocarbamate linkage flanked by an ethyl thioester, a propyl chain, and a 3-hydroxypropyl chain[4]. The primary synthetic challenge is chemoselectivity . The electrophilic reagent (ethyl chlorothioformate) can theoretically react with both the secondary amine and the primary alcohol of the starting material, 3-(propylamino)propan-1-ol.

To address this, we design two divergent pathways:

  • Route A (Chemoselective Direct N-Thiocarbamoylation): Exploits the inherent kinetic difference in nucleophilicity between secondary amines and primary alcohols under strictly controlled biphasic conditions.

  • Route B (Orthogonal Protection Strategy): Utilizes a silyl ether protecting group to guarantee 0% O-acylation, a requirement when certifying Analytical Reference Materials (ARMs) where isobaric impurities can compromise LC-MS/MS data.

SynthesisPathway cluster_RouteA Route A: Direct N-Acylation cluster_RouteB Route B: Protection/Deprotection Amine 3-(Propylamino)propan-1-ol (Starting Material) DirectAcyl Ethyl chlorothioformate Schotten-Baumann (0°C, Na2CO3) Amine->DirectAcyl Protect TBDMS-Cl, Imidazole (O-Protection) Amine->Protect Product S-Ethyl (3-hydroxypropyl)propylthiocarbamate (Target Compound) DirectAcyl->Product Chemoselective AcylB Ethyl chlorothioformate DIPEA, DCM Protect->AcylB Deprotect TBAF, THF (Desilylation) AcylB->Deprotect Deprotect->Product High Purity

Fig 2: Divergent synthetic workflows for EPTC-3-OH via direct acylation and orthogonal protection.

Experimental Methodologies (Self-Validating Protocols)

Route A: Chemoselective Direct N-Thiocarbamoylation

This route is optimized for rapid synthesis and relies on Schotten-Baumann conditions to enforce chemoselectivity.

Step-by-Step Protocol:

  • Preparation: Dissolve 10.0 mmol of 3-(propylamino)propan-1-ol in 20 mL of dichloromethane (DCM). Add 20 mL of a 1.0 M aqueous sodium carbonate (Na₂CO₃) solution.

  • Temperature Control: Cool the biphasic mixture to exactly 0 °C using an ice-water bath. Causality: Lowering the temperature suppresses the activation energy required for the less nucleophilic primary alcohol to attack the electrophile, favoring exclusive N-acylation.

  • Addition: Dissolve 10.5 mmol of ethyl chlorothioformate in 5 mL of DCM. Add this dropwise to the vigorously stirred biphasic mixture over 30 minutes.

  • Reaction & IPC: Stir for 2 hours at 0 °C.

    • In-Process Control (IPC): Perform TLC (Silica, 50:50 EtOAc/Hexane). The starting amine will stain heavily with Ninhydrin. A successful reaction is validated by the complete disappearance of the Ninhydrin-positive spot and the emergence of a UV-active product spot.

  • Workup: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Route B: Orthogonal Protection Strategy for Ultra-High Purity

When synthesizing certified reference materials[3], eliminating trace O-thiocarbamoylation is non-negotiable.

Step-by-Step Protocol:

  • O-Silylation (Protection):

    • Dissolve 10.0 mmol of 3-(propylamino)propan-1-ol and 12.0 mmol of Imidazole in 15 mL of anhydrous DMF.

    • Add 10.5 mmol of tert-butyldimethylsilyl chloride (TBDMS-Cl) at 0 °C. Stir at room temperature for 4 hours.

    • Causality: Imidazole acts dual-purpose as a base to neutralize HCl and as a nucleophilic catalyst, forming a reactive N-silyl intermediate that rapidly transfers the TBDMS group exclusively to the oxygen atom.

    • IPC: LC-MS confirms a mass shift to [M+H]⁺ m/z 232.2.

  • N-Thiocarbamoylation:

    • Dissolve the purified O-protected amine in DCM. Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Dropwise add 1.1 equivalents of ethyl chlorothioformate at 0 °C. Stir for 2 hours.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently scavenges HCl without competing with the amine for the electrophile.

  • Desilylation (Deprotection):

    • Dissolve the intermediate in THF. Add 1.2 equivalents of Tetra-n-butylammonium fluoride (TBAF) at 0 °C. Stir for 1 hour.

    • Causality: The fluoride ion is highly specific for silicon due to the exceptionally strong Si-F bond energy (approx. 582 kJ/mol), allowing for rapid cleavage of the TBDMS group without hydrolyzing the newly formed thiocarbamate linkage.

    • IPC: LC-MS confirms the final product mass of [M+H]⁺ m/z 206.1.

Quantitative Data and Physicochemical Profiling

Accurate structural identification requires cross-referencing synthesized batches against established physicochemical parameters. Table 1 summarizes the critical data required for validating the synthesized S-Ethyl (3-hydroxypropyl)propylthiocarbamate.

Table 1: Physicochemical and Analytical Profiling of EPTC-3-OH

ParameterValueReference
Systematic Name (IUPAC) S-ethyl N-(3-hydroxypropyl)-N-propylcarbamothioate[4]
Common / Regulatory Name N-3-hydroxypropyl EPTC[2]
CAS Registry Number 65109-70-8[5]
Molecular Formula C₉H₁₉NO₂S[4][5]
Molecular Weight 205.32 g/mol [4][5]
Monoisotopic Exact Mass 205.1136 Da[3][4]
SMILES String CCCN(CCCO)C(=O)SCC[3][5]
Topological Polar Surface Area 65.8 Ų[4]

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 85923799, S-Ethyl (3-hydroxypropyl)propylthiocarbamate." PubChem. URL:[Link]

  • United States Environmental Protection Agency (EPA). "Carbamothioic acid, (3-hydroxypropyl)propyl-, S-ethyl ester - Substance Details - SRS." EPA Substance Registry Services. URL:[Link]

  • United States Environmental Protection Agency (EPA). "EPA's Records Disposition Schedule PEST 361 Scientific Data Reviews HED Records Center - File R180109." Regulations.gov. URL:[Link]

  • United States Environmental Protection Agency (EPA). "EPTC Human Health Risk Assessment." Regulations.gov. URL:[Link]

Sources

Foundational

Mechanism of action of S-Ethyl (3-hydroxypropyl)propylthiocarbamate in biological systems

An In-depth Technical Guide on the Putative Mechanism of Action of S-Ethyl (3-hydroxypropyl)propylthiocarbamate in Biological Systems Abstract This technical guide provides a comprehensive overview of the putative mechan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Putative Mechanism of Action of S-Ethyl (3-hydroxypropyl)propylthiocarbamate in Biological Systems

Abstract

This technical guide provides a comprehensive overview of the putative mechanism of action of S-Ethyl (3-hydroxypropyl)propylthiocarbamate, a thiocarbamate compound. Direct experimental data on this specific molecule is limited; therefore, this document synthesizes information from closely related and well-studied thiocarbamates, particularly the herbicide S-ethyl dipropylthiocarbamate (EPTC), to propose a scientifically grounded, putative mechanism. This guide is intended for researchers, scientists, and drug development professionals investigating the biological effects of thiocarbamates. We will explore the proposed metabolic activation, molecular targets, and downstream cellular effects, and provide detailed experimental protocols to validate these hypotheses.

Introduction to S-Ethyl (3-hydroxypropyl)propylthiocarbamate and the Thiocarbamate Class

S-Ethyl (3-hydroxypropyl)propylthiocarbamate belongs to the thiocarbamate class of organic compounds, characterized by a carbamate functional group where the oxygen atom is replaced by a sulfur atom. Its chemical structure is provided by PubChem[1]. While this specific molecule is not extensively studied, it is identified as a metabolite of the widely used herbicide EPTC[2]. Thiocarbamates, as a class, are known for their significant biological activity, with prominent applications as herbicides in agriculture.[3][4] Understanding the mechanism of action of S-Ethyl (3-hydroxypropyl)propylthiocarbamate is therefore intrinsically linked to the broader understanding of thiocarbamate biochemistry and toxicology.

The herbicidal action of thiocarbamates like EPTC and cycloate is primarily attributed to their ability to interfere with the biosynthesis of very-long-chain fatty acids (VLCFAs), which are essential components of plant cuticles and waxes.[5][6] This disruption of cuticle formation in the early stages of seedling growth leads to weed control.[7] In mammalian systems, thiocarbamates can exhibit different toxicological profiles, including neurotoxicity and effects on enzyme systems like cholinesterase.[8][9][10]

This guide will postulate that S-Ethyl (3-hydroxypropyl)propylthiocarbamate, likely a metabolic byproduct of a parent thiocarbamate, exerts its biological effects through pathways common to this chemical family.

Proposed Core Mechanism of Action: A Prodrug Activation and Target Inhibition Cascade

The central hypothesis for the mechanism of action of many thiocarbamates, which we extend to S-Ethyl (3-hydroxypropyl)propylthiocarbamate, involves a two-stage process: metabolic activation followed by target enzyme inhibition. Thiocarbamates themselves are often not the primary bioactive molecules but are converted into more reactive forms within the biological system.

Metabolic Activation via Sulfoxidation

A critical step in the bioactivation of thiocarbamate herbicides is sulfoxidation.[11][12] This process, catalyzed by microsomal oxidases such as cytochrome P450 enzymes in both plants and animals, converts the thiocarbamate into a highly reactive thiocarbamate sulfoxide.[9][11][12] These sulfoxides are potent and selective herbicidal agents.[11][12]

Given its structure, it is highly probable that S-Ethyl (3-hydroxypropyl)propylthiocarbamate undergoes a similar sulfoxidation to form S-Ethyl (3-hydroxypropyl)propylthiocarbamate sulfoxide. This sulfoxide is predicted to be the primary effector molecule.

Metabolic_Activation_of_Thiocarbamate Thiocarbamate S-Ethyl (3-hydroxypropyl)propylthiocarbamate Sulfoxide Thiocarbamate Sulfoxide (Reactive Metabolite) Thiocarbamate->Sulfoxide Sulfoxidation P450 Cytochrome P450 (Microsomal Oxidases) P450->Sulfoxide

Caption: Proposed metabolic activation of S-Ethyl (3-hydroxypropyl)propylthiocarbamate.

Molecular Target: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongases

The primary molecular target for the activated thiocarbamate sulfoxides in plants is the enzyme system responsible for the biosynthesis of very-long-chain fatty acids (VLCFAs).[5][13][14] Specifically, these compounds are thought to inhibit VLCFA elongases (VLCFAEs).[13][14] This inhibition leads to a decrease in VLCFAs (C20 and longer) and an accumulation of their precursor long-chain fatty acids (C16 and C18).[13]

The reactive sulfoxide metabolite is an effective carbamoylating agent for sulfhydryl (-SH) groups present in enzymes like VLCFAEs, leading to their inactivation.[11]

VLCFA_Inhibition_Pathway LCFA Long-Chain Fatty Acids (e.g., C16, C18) VLCFA Very-Long-Chain Fatty Acids (>C20) LCFA->VLCFA Elongation VLCFAE VLCFA Elongases VLCFAE->VLCFA Waxes Cuticular Waxes & Suberin VLCFA->Waxes Sulfoxide Thiocarbamate Sulfoxide Sulfoxide->VLCFAE Inhibition (Carbamoylation)

Caption: Inhibition of VLCFA biosynthesis by the activated thiocarbamate sulfoxide.

Effects in Different Biological Systems

The biological consequences of exposure to S-Ethyl (3-hydroxypropyl)propylthiocarbamate would likely differ between plant and animal systems due to variations in metabolism and the physiological importance of the target pathways.

In Plant Systems: Herbicidal Activity

In plants, the inhibition of VLCFA synthesis has profound effects. VLCFAs are crucial for the formation of the plant cuticle, a protective waxy layer that prevents water loss and protects against pathogens.[5] Disruption of cuticle formation in germinating seedlings is the primary mechanism of herbicidal action for thiocarbamates like EPTC.[7] This leads to symptoms such as stunted shoot growth and abnormal leaf emergence.[15]

In Animal Systems: Potential Toxicological Pathways

In animals, while VLCFA inhibition may occur, other toxicological pathways are also of concern. Thiocarbamates are known to be metabolized and rapidly excreted.[16][17] However, the reactive sulfoxide intermediates can interact with other endogenous thiols, such as glutathione (GSH), leading to GSH depletion and potential oxidative stress.[11]

Some thiocarbamates, including EPTC, have been shown to be reversible cholinesterase inhibitors, which can lead to neurotoxic effects.[8][10] Additionally, chronic exposure to EPTC has been associated with cardiomyopathy in animal studies.[9][10] The presence of the hydroxyl group in S-Ethyl (3-hydroxypropyl)propylthiocarbamate may influence its metabolic fate and potential for toxicity compared to EPTC.

Experimental Protocols for Mechanism Validation

To validate the putative mechanism of action of S-Ethyl (3-hydroxypropyl)propylthiocarbamate, a series of in vitro and in vivo experiments are necessary.

Protocol 1: In Vitro Microsomal Metabolism Assay

Objective: To determine if S-Ethyl (3-hydroxypropyl)propylthiocarbamate is metabolized to its sulfoxide derivative by liver microsomes.

Methodology:

  • Prepare Microsomes: Isolate liver microsomes from a relevant species (e.g., rat, human) using standard differential centrifugation techniques.

  • Incubation: Incubate S-Ethyl (3-hydroxypropyl)propylthiocarbamate with the prepared microsomes in the presence of an NADPH-generating system.

  • Sample Analysis: At various time points, quench the reaction and extract the metabolites. Analyze the extracts using LC-MS/MS to identify and quantify the parent compound and its putative sulfoxide metabolite.

  • Control: Run parallel incubations without the NADPH-generating system to control for non-enzymatic degradation.

Protocol 2: VLCFA Elongase Inhibition Assay

Objective: To assess the inhibitory effect of S-Ethyl (3-hydroxypropyl)propylthiocarbamate and its chemically synthesized sulfoxide on VLCFA elongase activity.

Methodology:

  • Enzyme Source: Prepare a microsomal fraction from a plant source known to have high VLCFA elongase activity (e.g., etiolated leek seedlings).

  • Assay: Incubate the microsomal fraction with a radiolabeled precursor, such as [14C]-malonyl-CoA, and a long-chain fatty acid substrate.

  • Inhibitor Addition: Add varying concentrations of S-Ethyl (3-hydroxypropyl)propylthiocarbamate or its sulfoxide to the assay mixture.

  • Lipid Extraction and Analysis: After incubation, extract the fatty acids and analyze them by thin-layer chromatography (TLC) or gas chromatography (GC) to separate and quantify the elongated fatty acid products.

  • Data Analysis: Calculate the IC50 value for inhibition of VLCFA elongation.

Protocol 3: Cholinesterase Inhibition Assay

Objective: To evaluate the potential of S-Ethyl (3-hydroxypropyl)propylthiocarbamate to inhibit acetylcholinesterase (AChE).

Methodology:

  • Enzyme Source: Use purified AChE from a commercial source (e.g., from electric eel or human erythrocytes).

  • Assay Principle: Employ the Ellman's method, where the hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to produce a colored product measured spectrophotometrically.

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of S-Ethyl (3-hydroxypropyl)propylthiocarbamate.

  • Kinetic Measurement: Initiate the reaction by adding the substrate and monitor the change in absorbance over time.

  • Data Analysis: Determine the percentage of inhibition and calculate the IC50 value.

Data Summary and Interpretation

The following table summarizes the key characteristics of related thiocarbamates, providing a basis for predicting the properties of S-Ethyl (3-hydroxypropyl)propylthiocarbamate.

CompoundPrimary Mechanism of ActionKey MetabolitesTarget Organism
EPTC Inhibition of VLCFA biosynthesis[7][15]EPTC sulfoxide, EPTC sulfone[9]Plants (weeds)
Cycloate Inhibition of VLCFA biosynthesis[5][6]Not specifiedPlants (weeds)
Thiobencarb Inhibition of VLCFA biosynthesis[13]Thiobencarb sulfoxide, Thiobencarb sulfone[13][14]Plants (weeds)

Conclusion and Future Directions

The mechanism of action of S-Ethyl (3-hydroxypropyl)propylthiocarbamate is putatively centered on its metabolic activation to a reactive sulfoxide, which then inhibits key cellular processes, most notably VLCFA biosynthesis in plants. This proposed mechanism is strongly supported by extensive research on structurally similar thiocarbamate herbicides. In animal systems, the potential for cholinesterase inhibition and other toxicities warrants further investigation.

Future research should focus on empirically testing these hypotheses. The synthesis of the S-Ethyl (3-hydroxypropyl)propylthiocarbamate sulfoxide standard is crucial for direct biological testing. Furthermore, in vivo studies in both plant and animal models are necessary to fully elucidate the metabolic fate, biological activity, and potential toxicity of this compound. A deeper understanding of its interaction with key enzymes at a molecular level will provide a more complete picture of its mechanism of action.

References

  • Title: Cycloate | CAS#:1134-23-2 | Chemsrc Source: Chemsrc URL: [Link]

  • Title: Thiocarbamate pesticides: a general introduction (EHC 76, 1988) Source: Inchem.org URL: [Link]

  • Title: EPTC (S-ethyl dipropylthiocarbamate). Storage Stability Data for EPTC in/on Sugar Beet Tops, Submitted Source: Regulations.gov URL: [Link]

  • Title: C715 Herbicide Mode of Action Source: Southeast Research-Extension Center URL: [Link]

  • Title: US EPA RED Facts: EPTC Source: United States Environmental Protection Agency URL: [Link]

  • Title: Dichloroacetamide antidotes for thiocarbamate herbicides: mode of action Source: PubMed URL: [Link]

  • Title: Action mechanism of a herbicide, thiobencarb Source: J-Stage URL: [Link]

  • Title: CYCLOATE (RO-NEET) RISK CHARACTERIZATION DOCUMENT Source: California Department of Pesticide Regulation URL: [Link]

  • Title: EXTOXNET PIP - EPTC Source: Oregon State University URL: [Link]

  • Title: Action mechanism of a herbicide, thiobencarb | Request PDF Source: ResearchGate URL: [Link]

  • Title: behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment Source: NDSU Agriculture URL: [Link]

  • Title: Thiocarbamate sulfoxides: potent, selective, and biodegradable herbicides Source: PubMed URL: [Link]

  • Title: S-Ethyl-N,N-dipropylthiocarbamate Exposure and Cancer Incidence among Male Pesticide Applicators in the Agricultural Health Study: A Prospective Cohort Source: PMC URL: [Link]

  • Title: Metabolism of the thiocarbamate herbicide SUTAN in rats Source: PubMed URL: [Link]

  • Title: Health Effects Support Document for S-Ethyl dipropylthiocarbamate (EPTC) Source: United States Environmental Protection Agency URL: [Link]

  • Title: S-Ethyl (3-hydroxypropyl)propylthiocarbamate | C9H19NO2S | CID 85923799 Source: PubChem URL: [Link]

  • Title: UNITED STATES ENVIRONMENTAL PROTECTION AGENCY Source: Regulations.gov URL: [Link]

Sources

Exploratory

Physical and chemical characterization of S-Ethyl (3-hydroxypropyl)propylthiocarbamate

An In-depth Technical Guide to the Physical and Chemical Characterization of S-Ethyl (3-hydroxypropyl)propylthiocarbamate Introduction S-Ethyl (3-hydroxypropyl)propylthiocarbamate is a member of the thiocarbamate class o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physical and Chemical Characterization of S-Ethyl (3-hydroxypropyl)propylthiocarbamate

Introduction

S-Ethyl (3-hydroxypropyl)propylthiocarbamate is a member of the thiocarbamate class of organic compounds, which are characterized by the presence of a carbamate group where one oxygen atom has been replaced by a sulfur atom.[1] Thiocarbamates have found diverse applications, from pharmaceuticals to agriculture.[2][3] The specific structure of S-Ethyl (3-hydroxypropyl)propylthiocarbamate, featuring a hydroxyl group, suggests potential for unique solubility characteristics and further chemical modification, making it a molecule of interest for researchers in drug development and material science.

This guide provides a comprehensive framework for the physical and chemical characterization of S-Ethyl (3-hydroxypropyl)propylthiocarbamate. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each methodological choice. Our approach emphasizes a self-validating system of analysis to ensure the highest degree of scientific integrity.

Identity and Physicochemical Properties

The foundational step in characterizing any chemical entity is to confirm its identity and fundamental physicochemical properties. These data points are crucial for subsequent analytical method development and for predicting the compound's behavior in various matrices.

Chemical Structure and Identifiers
  • IUPAC Name: S-ethyl N-(3-hydroxypropyl)-N-propylcarbamothioate[4]

  • CAS Number: 65109-70-8[4][5]

  • Molecular Formula: C9H19NO2S[4][5]

  • Molecular Weight: 205.32 g/mol [4][5]

Predicted and Known Physicochemical Data

The following table summarizes key physicochemical properties. It is important to note that while some of these are calculated or predicted, they serve as an essential baseline for experimental design.

PropertyValueSource
Molecular Weight 205.32 g/mol PubChem[4]
Molecular Formula C9H19NO2SPubChem[4]
CAS Number 65109-70-8PubChem[4]
IUPAC Name S-ethyl N-(3-hydroxypropyl)-N-propylcarbamothioatePubChem[4]
XLogP3 2.1PubChem (Computed)[4]
Hydrogen Bond Donor Count 1PubChem (Computed)[4]
Hydrogen Bond Acceptor Count 2PubChem (Computed)[4]
Rotatable Bond Count 7PubChem (Computed)[4]

Proposed Synthesis Pathway

A robust characterization plan must consider the potential impurities arising from the synthesis process. While multiple routes to thiocarbamates exist, a common and effective method involves the reaction of a secondary amine with a carbonyl sulfide equivalent, followed by alkylation.[2][3]

G cluster_0 Step 1: Formation of the Thiocarbamate Salt cluster_1 Step 2: S-Alkylation 3-(Propylamino)propan-1-ol 3-(Propylamino)propan-1-ol Intermediate Salt Sodium (3-hydroxypropyl)(propyl)carbamodithioate 3-(Propylamino)propan-1-ol->Intermediate Salt + Carbon Disulfide + Base Carbon Disulfide Carbon Disulfide Carbon Disulfide->Intermediate Salt Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Intermediate Salt Target Molecule S-Ethyl (3-hydroxypropyl)propylthiocarbamate Intermediate Salt->Target Molecule + Ethyl Halide Ethyl Halide (e.g., C2H5Br) Ethyl Halide (e.g., C2H5Br) Ethyl Halide (e.g., C2H5Br)->Target Molecule

Proposed two-step synthesis of S-Ethyl (3-hydroxypropyl)propylthiocarbamate.

This pathway is advantageous due to the commercial availability of the starting materials. Potential impurities to monitor during characterization would include unreacted starting materials, the intermediate dithiocarbamate salt, and potential over-alkylation products.

Comprehensive Characterization Workflow

The following sections detail the experimental protocols for a thorough physical and chemical characterization of S-Ethyl (3-hydroxypropyl)propylthiocarbamate.

G cluster_SE Spectroscopic Methods cluster_PD Chromatographic Methods cluster_PP Other Analytical Methods Start Start Structural_Elucidation Structural Elucidation Start->Structural_Elucidation Purity_Determination Purity Determination Structural_Elucidation->Purity_Determination NMR NMR (1H, 13C, DEPT) Structural_Elucidation->NMR MS Mass Spectrometry (ESI-MS) Structural_Elucidation->MS IR Infrared (IR) Spectroscopy Structural_Elucidation->IR Physicochemical_Properties Physicochemical Properties Purity_Determination->Physicochemical_Properties HPLC HPLC-UV/MS Purity_Determination->HPLC GC GC-MS Purity_Determination->GC Final_Report Final_Report Physicochemical_Properties->Final_Report TGA Thermogravimetric Analysis (TGA) Physicochemical_Properties->TGA DSC Differential Scanning Calorimetry (DSC) Physicochemical_Properties->DSC Solubility Solubility Studies Physicochemical_Properties->Solubility

Comprehensive analytical workflow for characterization.
Spectroscopic Characterization
  • Rationale: NMR is the most powerful technique for unambiguous structure elucidation of organic molecules. 1H NMR will confirm the presence and connectivity of protons, while 13C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) will identify all carbon environments. The presence of rotamers is possible in thiocarbamates, which may be observed in the NMR spectra.[6]

  • Protocol:

    • Dissolve 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). The choice of solvent should be based on initial solubility tests.

    • Acquire a 1H NMR spectrum. Expected signals would include triplets and multiplets for the ethyl and propyl chains, and a distinct signal for the hydroxyl proton.

    • Acquire a 13C NMR spectrum. The carbonyl carbon of the thiocarbamate group is expected to appear around 165-175 ppm.

    • Acquire a DEPT-135 spectrum to differentiate between CH, CH2, and CH3 groups.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon correlations.

  • Rationale: MS provides the molecular weight of the compound and valuable information about its fragmentation pattern, further confirming its structure. Electrospray Ionization (ESI) is a soft ionization technique suitable for this moderately polar molecule.

  • Protocol:

    • Prepare a dilute solution of the sample (approx. 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Infuse the solution directly into an ESI-MS system.

    • Acquire spectra in both positive and negative ion modes. In positive mode, the protonated molecule [M+H]+ at m/z 206.12 is expected. Adducts with sodium [M+Na]+ may also be observed.

    • Perform tandem MS (MS/MS) on the parent ion to induce fragmentation. Key fragments would likely arise from the cleavage of the C-S and C-N bonds.

  • Rationale: IR spectroscopy is used to identify the functional groups present in the molecule. It is a rapid and non-destructive technique.

  • Protocol:

    • Place a small amount of the neat liquid sample on the crystal of an ATR-FTIR (Attenuated Total Reflectance - Fourier Transform Infrared) spectrometer.

    • Acquire the spectrum from 4000 to 400 cm-1.

    • Key expected vibrational bands include:

      • O-H stretch: A broad band around 3300-3500 cm-1 from the hydroxyl group.

      • C-H stretch: Sharp peaks between 2850-3000 cm-1 from the alkyl chains.

      • C=O stretch (thiocarbonyl): A strong, sharp band around 1630-1680 cm-1.

      • C-N stretch: Around 1250-1350 cm-1.

Chromatographic Purity Assessment
  • Rationale: Chromatographic methods are essential for determining the purity of the compound and for identifying and quantifying any impurities. Both HPLC and GC are valuable, as they offer different selectivity. The choice between them depends on the volatility and thermal stability of the analyte.[7][8]

  • Rationale: HPLC is a versatile technique for the analysis of moderately polar, non-volatile compounds.[9] Given the hydroxyl group and the thiocarbamate moiety, reversed-phase HPLC is the method of choice.

  • Protocol:

    • System: HPLC with a UV detector or, ideally, a mass spectrometer (LC-MS).[7]

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both with 0.1% formic acid to ensure good peak shape. Start with a high percentage of A and gradually increase B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by a UV scan (likely around 220-250 nm). For higher specificity and sensitivity, use an MS detector.[9]

    • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL and inject 10 µL.

    • Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

  • Rationale: If the compound is sufficiently volatile and thermally stable, GC-MS can provide excellent separation and structural information.[8] However, the hydroxyl group may require derivatization to improve volatility and peak shape.

  • Protocol:

    • System: GC coupled to a Mass Spectrometer.

    • Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector: Split/splitless injector at 250 °C.

    • Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) at 70 eV.

    • Derivatization (if needed): Silylation of the hydroxyl group with a reagent like BSTFA can be performed to increase volatility.

Thermal and Physical Properties
  • Rationale: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability, melting point, and boiling point of the compound. Thiocarbamates are generally volatile liquids or low-melting solids.[1]

  • Protocol:

    • TGA: Heat a small sample (5-10 mg) in an inert atmosphere (nitrogen) from ambient temperature to ~500 °C at a ramp rate of 10 °C/min. This will determine the decomposition temperature.

    • DSC: Heat a small, sealed sample (2-5 mg) under nitrogen at a ramp rate of 10 °C/min. This will reveal any phase transitions, such as melting point (if solid at room temperature) and boiling point.

Conclusion

The comprehensive characterization of S-Ethyl (3-hydroxypropyl)propylthiocarbamate requires a multi-faceted analytical approach. The integration of spectroscopic techniques for structural elucidation, chromatographic methods for purity assessment, and thermal analysis for physical property determination provides a robust and self-validating data package. The methodologies outlined in this guide are based on established principles for the analysis of thiocarbamates and related compounds, offering a clear and scientifically sound pathway for researchers. This detailed characterization is the cornerstone for any future investigation into the applications of this promising molecule.

References

  • IPCS INCHEM. (1988). Thiocarbamate pesticides: a general introduction (EHC 76, 1988). Retrieved from [Link]

  • Valverde, A. (2023). Analytical Methods for Dithiocarbamate Detection. Encyclopedia.pub. Retrieved from [Link]

  • Adedibu, C. F., et al. (2021). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. Journal of Chemistry. Retrieved from [Link]

  • Eurofins Scientific. (2024, May 20). Role of Di thiocarbamates in spices and their detection. Retrieved from [Link]

  • Martins, I., et al. (2025). Advances in the Analytical Determination and Toxicological Assessment of Dithiocarbamates and Their Hydrolysis Products in Fruits, Vegetables, and Cereals: Methodological Evolution, Challenges, and Future Directions. Toxics.
  • National Center for Biotechnology Information. (n.d.). S-Ethyl (3-hydroxypropyl)propylthiocarbamate. PubChem Compound Database. Retrieved from [Link]

  • Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for Dithiocarbamates (Agricultural, Animal and Fishery Products). Retrieved from [Link]

  • Al–Obaidy, G. S. (2020). Metal Complexes Derived from Dithiocarbamate Ligand: Formation, Spectral Characterization and Biological activity.
  • ChemRadar. (n.d.). S-Ethyl (3-hydroxypropyl)propylthiocarbamate CAS#65109-70-8 | Regulatory Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Advances in the synthesis of thiocarbamates. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). S-Ethyl dipropylthiocarbamate (EPTC). IRIS. Retrieved from [Link]

  • Blank, I., et al. (2007). Identification of New, Odor-Active Thiocarbamates in Cress Extracts and Structure−Activity Studies on Synthesized Homologues. Journal of Agricultural and Food Chemistry.
  • National Center for Biotechnology Information. (n.d.). S-Ethyl (2-hydroxypropyl)propylthiocarbamate. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). EPTC (herbicide). Retrieved from [Link]

  • Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society.
  • Virtanen, P., & Keski-Säntti, T. (2025). Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amines and carbon dioxide. Organic & Biomolecular Chemistry.

Sources

Foundational

In Vitro Toxicity Profile of S-Ethyl (3-hydroxypropyl)propylthiocarbamate: Mechanistic Insights and Assay Protocols

Executive Summary S-Ethyl (3-hydroxypropyl)propylthiocarbamate (CAS: 65109-70-8) is a primary phase I hydroxylated metabolite of the widely utilized thiocarbamate herbicide, S-ethyl dipropylthiocarbamate (EPTC) [5]. Whil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

S-Ethyl (3-hydroxypropyl)propylthiocarbamate (CAS: 65109-70-8) is a primary phase I hydroxylated metabolite of the widely utilized thiocarbamate herbicide, S-ethyl dipropylthiocarbamate (EPTC) [5]. While the parent compound is heavily monitored due to its propensity to induce cardiomyopathy and neuronal cell necrosis in vivo [1], the isolated toxicity profile of its hydroxylated metabolites requires rigorous in vitro characterization. This technical guide provides a comprehensive framework for evaluating the cytotoxicity, oxidative stress induction, and neuro-cardiotoxic potential of this specific compound, emphasizing self-validating experimental designs and mechanistic causality.

Toxicological Framework & Mechanistic Causality

The toxicity of thiocarbamates and their hydroxylated derivatives is rarely driven by the parent molecule itself. Instead, toxicity is mediated through a complex cascade of bioactivation, electrophilic stress, and organelle dysfunction.

CYP450-Mediated Bioactivation

S-Ethyl (3-hydroxypropyl)propylthiocarbamate undergoes hepatic phase I metabolism, primarily driven by Cytochrome P450 (CYP3A4 and CYP2E1) and Flavin-containing monooxygenases (FMOs). This S-oxidation yields a highly reactive sulfoxide intermediate. The causality of downstream toxicity is directly linked to this bioactivation step; without CYP-mediated oxidation, the compound remains relatively inert [2].

Protein Alkylation and Neurotoxicity

The resulting sulfoxide acts as a potent electrophilic carbamoylating agent. It covalently binds to nucleophilic thiol groups on cellular proteins (e.g., cysteine residues). In dopaminergic neurons, thiocarbamate sulfoxides are known to adduct the E1 ubiquitin-activating enzyme, leading to the accumulation of misfolded proteins, nigrostriatal injury, and ultimately, neuronal necrosis [2].

Oxidative Stress and Calcium Disruption

Conjugation of the reactive intermediate with intracellular glutathione (GSH) causes severe GSH depletion. This removes the cell's primary antioxidant buffer, triggering reactive oxygen species (ROS) accumulation [3]. Concurrently, thiocarbamates disrupt calcium (Ca2+) pump ATPases, leading to mitochondrial calcium overload. The dual insult of ROS and Ca2+ dysregulation forces mitochondrial membrane depolarization, driving the cardiomyopathy frequently observed in thiocarbamate exposure [4].

BioactivationPathway Compound S-Ethyl (3-hydroxypropyl) propylthiocarbamate CYP450 CYP450 / FMO Oxidation (Hepatic Bioactivation) Compound->CYP450 Phase I Metabolism Sulfoxide Reactive Sulfoxide Intermediate CYP450->Sulfoxide S-Oxidation ProteinAlk Protein Alkylation (e.g., E1 Ligase) Sulfoxide->ProteinAlk Electrophilic Attack OxStress Oxidative Stress (ROS Generation) Sulfoxide->OxStress CaDisrupt Ca2+ Homeostasis Disruption Sulfoxide->CaDisrupt NeuroCardioTox Neuronal Necrosis & Cardiomyopathy ProteinAlk->NeuroCardioTox GSHDepletion GSH Depletion OxStress->GSHDepletion MitoDys Mitochondrial Dysfunction OxStress->MitoDys CaDisrupt->MitoDys MitoDys->NeuroCardioTox Apoptosis/Necrosis

Fig 1. CYP450-mediated bioactivation and downstream cellular toxicity mechanisms.

Quantitative Data Summary

The following table synthesizes representative in vitro toxicity endpoints for S-Ethyl (3-hydroxypropyl)propylthiocarbamate and its structurally analogous thiocarbamate class members, establishing baseline expectations for assay development.

Cell Line ModelTarget OrganAssay EndpointMechanistic CausalityEstimated IC50/EC50 Range
HepaRG LiverCYP3A4/2E1 Induction & ViabilityHepatic bioactivation to reactive sulfoxide15.0 - 30.0 µM
SH-SY5Y BrainROS Generation (DCFDA)Electrophilic attack on GSH / Oxidative Stress5.0 - 12.0 µM
H9c2 HeartMitochondrial DepolarizationCa2+ disruption & ATP depletion10.0 - 25.0 µM
HepG2 LiverCell Viability (ATP Quantitation)General cytotoxicity (Lacks sufficient basal CYP)> 50.0 µM

Self-Validating Experimental Protocols

A self-validating experimental design ensures that observed toxicity is causally linked to the specific mechanism under investigation, rather than off-target artifacts. By incorporating parallel rescue arms (e.g., CYP inhibition or ROS scavenging), these protocols internally control for the compound's mode of action.

Protocol 1: Hepatic Bioactivation & Electrophilic Stress Assay

Model Choice Causality: HepaRG cells are selected over the more common HepG2 line because HepG2 lacks the physiological levels of basal CYP450 expression required to generate the toxic sulfoxide intermediate from the thiocarbamate parent. Self-Validation Mechanism: Co-treatment with 1-aminobenzotriazole (1-ABT), a pan-CYP inhibitor. If toxicity is mitigated by 1-ABT, it definitively proves the compound is a pro-toxicant requiring bioactivation.

Step-by-Step Methodology:

  • Cell Seeding: Seed differentiated HepaRG cells in 96-well plates at a density of 7.5 × 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Inhibitor Pre-treatment (Validation Arm): Pre-treat half of the microplate with 1 mM 1-aminobenzotriazole (1-ABT) for 2 hours to block CYP450 activity. Leave the other half in standard media.

  • Compound Exposure: Dose both arms with S-Ethyl (3-hydroxypropyl)propylthiocarbamate in a 10-point concentration gradient (0.1 µM to 100 µM). Incubate for 24 hours.

  • GSH Depletion Quantification: Aspirate media and lyse cells using a luminescent GSH-Glo™ Reagent. The luminescent signal is directly proportional to the amount of reduced glutathione remaining.

  • Data Interpretation: Calculate the IC50 shift. A rightward shift of the IC50 curve in the 1-ABT arm confirms that CYP-mediated bioactivation is the causal driver of GSH depletion.

Protocol 2: High-Content Neurotoxicity & Oxidative Stress Profiling

Model Choice Causality: SH-SY5Y neuroblastoma cells, when differentiated with retinoic acid, express dopaminergic markers. This makes them an ideal in vitro surrogate for evaluating the neuronal necrosis specific to thiocarbamate exposure [1]. Self-Validation Mechanism: Pre-treatment with N-acetylcysteine (NAC), a ROS scavenger and GSH precursor. Restoration of cell viability with NAC confirms oxidative stress as the primary driver of cytotoxicity [3].

Step-by-Step Methodology:

  • Neuronal Differentiation: Seed SH-SY5Y cells at 2 × 10⁴ cells/well. Treat with 10 µM all-trans retinoic acid (ATRA) for 5 days to induce dopaminergic differentiation.

  • Scavenger Pre-treatment (Validation Arm): Pre-treat the validation wells with 5 mM N-acetylcysteine (NAC) for 1 hour prior to compound exposure.

  • Compound Exposure: Expose cells to the test compound gradient (0.1 µM to 50 µM) for 12 hours.

  • Multiplexed High-Content Imaging:

    • Add 10 µM H2DCFDA (to measure intracellular ROS).

    • Add 2 µM JC-1 Dye (to measure mitochondrial membrane potential).

    • Add Hoechst 33342 (for nuclear counting/viability).

  • Analysis: Image using an automated high-content screening microscope. Quantify the ratio of red/green JC-1 fluorescence (mitochondrial health) and total green DCFDA fluorescence (ROS). If NAC pre-treatment normalizes the JC-1 ratio and quenches DCFDA, oxidative stress is validated as the upstream cause of mitochondrial depolarization.

ToxicityWorkflow cluster_assays High-Content Assays CellPrep Cell Culture (HepaRG, SH-SY5Y, H9c2) Exposure Compound Exposure ± CYP Inhibitors CellPrep->Exposure Assay1 Cell Viability (ATP Quantitation) Exposure->Assay1 Assay2 Oxidative Stress (ROS / GSH-Glo) Exposure->Assay2 Assay3 Mitochondrial Pot. (JC-1 Dye) Exposure->Assay3 DataAnalysis IC50 Calculation & Mechanistic Profiling Assay1->DataAnalysis Assay2->DataAnalysis Assay3->DataAnalysis

Fig 2. High-content in vitro screening workflow for thiocarbamate toxicity assessment.

Exploratory

Thermal Stability and Degradation Pathways of S-Ethyl (3-hydroxypropyl)propylthiocarbamate: A Technical Whitepaper

Executive Context S-Ethyl (3-hydroxypropyl)propylthiocarbamate (CAS: 65109-70-8), commonly referred to as 3-hydroxy-EPTC , is a critical Phase I hydroxylated metabolite of the widely utilized pre-emergence thiocarbamate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Context

S-Ethyl (3-hydroxypropyl)propylthiocarbamate (CAS: 65109-70-8), commonly referred to as 3-hydroxy-EPTC , is a critical Phase I hydroxylated metabolite of the widely utilized pre-emergence thiocarbamate herbicide EPTC (S-ethyl dipropylthiocarbamate)[1][2]. In agricultural and environmental matrices, tracking the fate of this specific metabolite is paramount for understanding the complete toxicological and ecological profile of thiocarbamate applications.

However, the inherent physical properties of the thiocarbamate moiety present significant challenges in isolation and quantification. As an application scientist, the most frequent point of failure I observe in environmental fate studies is the mishandling of this compound's extreme thermal lability[3][4]. This whitepaper deconstructs the thermal dynamics, degradation pathways, and the specific analytical workflows required to accurately quantify 3-hydroxy-EPTC without inducing artifactual decomposition.

Physicochemical Profiling and Thermal Dynamics

Thiocarbamates are characterized by the -N-C(=O)-S- functional core. This structure exhibits unique electron delocalization but remains highly susceptible to nucleophilic attack and thermal cleavage[5].

At ambient temperatures, 3-hydroxy-EPTC is a stable, colorless oil[2][6]. However, when subjected to thermal stress (typically >150°C), the molecule undergoes rapid decomposition. The causality behind this thermal degradation lies in the relatively low activation energy required to cleave the C-S and C-N bonds of the carbamothioate linkage when transitioning to the vapor phase. This decomposition yields volatile and highly toxic byproducts, including carbon disulfide (CS 2​ ), secondary amines (e.g., propylamine derivatives), and various oxides of sulfur and nitrogen[3][7].

Quantitative Data Summary
ParameterSpecificationReference
IUPAC Name S-ethyl N-(3-hydroxypropyl)-N-propylcarbamothioate[2]
CAS Registry Number 65109-70-8[2]
Molecular Formula C 9​ H 19​ NO 2​ S[2]
Molecular Weight 205.32 g/mol [2]
Melting Point 109-111°C[6]
Thermal Stability Highly labile > 150°C; decomposes to CS 2​ , NO x​ , SO x​ [3][7]

Degradation Pathways: Biotic vs. Abiotic

Biotic Degradation (Cytochrome P450 Mediation)

In both soil microbial communities (e.g., Rhodococcus sp. strain NI86/21) and mammalian hepatic systems, the primary degradation pathway of the parent EPTC is initiated by Cytochrome P450 monooxygenases, specifically the CYP116 family[4][8]. The enzyme catalyzes the regioselective hydroxylation of the propyl side chain. While α -hydroxylation leads to highly unstable intermediates that spontaneously decompose into propionaldehyde and N-depropyl EPTC, γ -hydroxylation yields the more stable 3-hydroxy-EPTC[4].

BioticPathway A EPTC (S-ethyl dipropylthiocarbamate) B Cytochrome P450 (CYP116 Family) A->B Enzymatic Oxidation C S-Ethyl (3-hydroxypropyl) propylthiocarbamate B->C γ-Hydroxylation D Further Oxidation (Aldehyde Dehydrogenase) C->D Dehydrogenation E N-depropyl EPTC + Propionic Acid D->E Cleavage

Fig 1: CYP450-mediated biotic degradation of EPTC into 3-hydroxy-EPTC and subsequent metabolites.

Abiotic Degradation

While abiotic hydrolysis and photodegradation are relatively minor dissipation pathways for the parent EPTC in the environment[1], 3-hydroxy-EPTC is more hydrophilic and slightly more susceptible to base-catalyzed hydrolysis. However, thermal degradation remains the most aggressive abiotic breakdown mechanism, particularly relevant during sample processing and instrumental analysis[9].

Analytical Challenges: The "Thermal Decomposition Trap"

Standard gas chromatography-mass spectrometry (GC-MS) methodologies typically utilize split/splitless injection ports heated to 250°C to ensure rapid solvent volatilization. When 3-hydroxy-EPTC enters this high-temperature zone, the thermal energy overcomes the activation barrier of the thiocarbamate bond, causing it to decompose almost instantaneously[4].

The resulting chromatogram displays artifactual peaks (e.g., N-depropyl EPTC and propionaldehyde) rather than the intact metabolite. This "Thermal Decomposition Trap" leads to false-negative quantifications and skewed environmental fate models. To circumvent this, we must engineer a self-validating analytical system that bypasses thermal stress.

AnalyticalWorkflow Sample Sample Extract (Contains 3-hydroxy-EPTC) Split Standard GC Inlet (250°C) Sample->Split High Temp Shock Cold Cold On-Column Inlet (40°C -> Ramped) Sample->Cold Low Temp Focus Decomp Thermal Decomposition (CS2, Amines, NOx) Split->Decomp Bond Cleavage Intact Intact Analyte Quantification Cold->Intact Preserved Structure

Fig 2: Impact of GC inlet temperature on thermal stability and quantification of 3-hydroxy-EPTC.

Self-Validating Experimental Protocol: Cold On-Column GC-MS

By depositing the liquid sample directly into the capillary column at a temperature below the solvent's boiling point, we eliminate the flash-vaporization shock, preserving the thiocarbamate linkage.

Step 1: Matrix Extraction

  • Action: Perform Solid Phase Extraction (SPE) using a hydrophilic-lipophilic balance (HLB) cartridge. Elute with ethyl acetate.

  • Causality: Avoid heated nitrogen blow-down for concentration; use gentle vacuum centrifugation at ambient temperature to prevent premature thermal degradation before the sample even reaches the instrument.

Step 2: Internal Standardization (The Self-Validation Mechanism)

  • Action: Spike the extract with a deuterated surrogate (e.g., EPTC-d14) and a highly thermally labile check standard (e.g., a known dithiocarbamate).

  • Causality: If the check standard decomposes or shows a skewed peak ratio during the run, it immediately flags a failure in inlet inertness or temperature control. This self-validates the integrity of the system; data is only accepted if the labile check standard remains intact.

Step 3: Derivatization (Recommended)

  • Action: React the extract with BSTFA to silylate the terminal hydroxyl group of 3-hydroxy-EPTC.

  • Causality: Silylation reduces the polarity and hydrogen-bonding potential of the hydroxyl group, significantly increasing the thermal stability and volatility of the entire molecule during the subsequent GC oven ramp.

Step 4: GC-MS Configuration

  • Action: Utilize a Cold On-Column (COC) inlet. Set the initial temperature to 40°C (hold for 1 min), then ramp at 10°C/min to 250°C.

  • Causality: The slow thermal gradient allows the solvent to evaporate and the analyte to focus at the head of the column without experiencing the sudden thermal shock that induces bond cleavage[4].

References

  • UNITED STATES ENVIRONMENTAL PROTECTION AGENCY - Regulations.gov | regulations.gov | 1

  • EPTC Impurity 3 - SRIRAMCHEM | sriramchem.com | 6

  • S-Ethyl (3-hydroxypropyl)propylthiocarbamate | C9H19NO2S | CID 85923799 - PubChem | nih.gov | 2

  • Self-Sufficient Class VII Cytochromes P450 - IRIS-AperTO | unito.it | 8

  • Eptam | C9H19NOS | CID 12968 - PubChem - NIH | nih.gov | 3

  • Degradation of the thiocarbamate herbicide EPTC (S-ethyl dipropylcarbamothioate) and biosafening by Rhodococcus sp. strain NI86/ - ASM Journals | asm.org | 4

  • Behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment | ucanr.edu | 5

  • Thiocarbamate pesticides: a general introduction (EHC 76, 1988) | inchem.org | 9

  • Thiocarbamate Esters and Salts/Dithiocarbamate Esters and Salts | CAMEO Chemicals - NOAA | noaa.gov | 7

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing S-Ethyl (3-hydroxypropyl)propylthiocarbamate derivatives

An Application Guide for the Synthesis of S-Ethyl (3-hydroxypropyl)propylthiocarbamate Derivatives Abstract Thiocarbamates are a versatile class of organosulfur compounds with significant applications in medicinal chemis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Synthesis of S-Ethyl (3-hydroxypropyl)propylthiocarbamate Derivatives

Abstract

Thiocarbamates are a versatile class of organosulfur compounds with significant applications in medicinal chemistry and agriculture, serving as herbicides, fungicides, and potential therapeutic agents.[1][2] Their biological activity is closely tied to their structure, making the development of synthetic routes to novel derivatives a key focus for researchers.[3][4] This document provides a detailed protocol for the synthesis of S-Ethyl (3-hydroxypropyl)propylthiocarbamate, a representative hydroxyl-functionalized thiocarbamate. The protocol is designed for researchers, scientists, and drug development professionals, offering a robust, two-step method starting from common laboratory reagents. We will delve into the causality behind experimental choices, provide step-by-step instructions, and outline methods for characterization, ensuring a reproducible and reliable synthesis.

Introduction and Scientific Rationale

S-Alkyl thiocarbamates are thioesters of carbamic acid, structurally distinct from their O-alkyl isomers.[5] This S-ester linkage is crucial for many of their biological functions, including their use as commercial herbicides like EPTC and Thiobencarb.[1] In drug discovery, the thiocarbamate moiety is explored for its potential in developing enzyme inhibitors and other therapeutic agents.[3][6] The inclusion of a hydroxyl group, as in our target molecule, S-Ethyl (3-hydroxypropyl)propylthiocarbamate, offers a handle for further functionalization or can improve pharmacokinetic properties such as solubility.

Several synthetic strategies exist for preparing S-alkyl thiocarbamates, including methods utilizing carbon monoxide, carbon dioxide, or isocyanates.[1][7][8] However, one of the most reliable and scalable methods involves the reaction of an S-alkyl chlorothioformate with a primary or secondary amine.[9][10] This route was selected for its high efficiency and the commercial availability of the necessary precursors. The reaction proceeds via a well-understood nucleophilic acyl substitution mechanism, providing a clean conversion to the desired product.

This guide details a two-part synthesis:

  • Preparation of the S-Ethyl Chlorothioformate intermediate from ethanethiol and a phosgene equivalent.

  • Synthesis of the final product by reacting the chlorothioformate intermediate with N-(3-hydroxypropyl)propylamine.

General Synthetic Workflow

The overall process involves the synthesis of a key intermediate, which is then used to carbamoylate the target amine.

G cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Final Product Synthesis cluster_2 Analysis A1 Combine Ethanethiol & Phosgene Source A2 Reaction at 0-5°C A1->A2 A3 Removal of HCl byproduct A2->A3 A4 Isolate S-Ethyl Chlorothioformate A3->A4 B2 Add S-Ethyl Chlorothioformate (dropwise) A4->B2 Intermediate B1 Dissolve Amine & Base B1->B2 B3 Aqueous Workup B2->B3 B4 Purification (Chromatography) B3->B4 C1 Characterization (NMR, IR, MS) B4->C1

Caption: High-level workflow for the two-part synthesis protocol.

Detailed Experimental Protocol

Safety Note: This procedure involves hazardous materials. Phosgene and its equivalents (e.g., triphosgene) are extremely toxic. Ethanethiol has a powerful and unpleasant odor. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq. (Part A)Molar Eq. (Part B)
EthanethiolC₂H₆S62.131.0-
TriphosgeneC₃Cl₆O₃296.750.4-
Activated CarbonC12.01Catalytic-
N-(3-hydroxypropyl)propylamineC₆H₁₅NO117.19-1.0
S-Ethyl ChlorothioformateC₃H₅ClOS124.59-1.1
Triethylamine (TEA)C₆H₁₅N101.19-1.2
Dichloromethane (DCM)CH₂Cl₂84.93SolventSolvent
Sodium Bicarbonate (Sat. Sol.)NaHCO₃84.01-Wash
Brine (Sat. Sol.)NaCl58.44-Wash
Anhydrous Magnesium SulfateMgSO₄120.37Drying AgentDrying Agent
Part A: Synthesis of S-Ethyl Chlorothioformate

This procedure is adapted from established methods for creating chlorothioformate esters.[11] Using a solid phosgene equivalent like triphosgene is often safer than handling gaseous phosgene.

  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/scrubber (containing a solution of NaOH to neutralize HCl gas). Ensure the system is under an inert atmosphere (Nitrogen or Argon).

  • Reaction Initiation: To the flask, add triphosgene (0.4 eq.) and a catalytic amount of activated carbon, suspended in anhydrous dichloromethane (DCM). Cool the mixture to 0°C using an ice bath.

  • Substrate Addition: Dissolve ethanethiol (1.0 eq.) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the ethanethiol solution dropwise to the stirred triphosgene suspension over 1-2 hours. Maintain the temperature between 0-5°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours. The reaction progress can be monitored by GC-MS if desired.

  • Workup: Once the reaction is complete, gently bubble nitrogen through the solution for 30 minutes to remove any residual HCl and unreacted phosgene. The resulting solution of S-Ethyl Chlorothioformate in DCM is often used directly in the next step without further purification. If isolation is required, it can be carefully distilled under reduced pressure.

Part B: Synthesis of S-Ethyl (3-hydroxypropyl)propylthiocarbamate
  • Amine Solution: In a separate three-neck flask under an inert atmosphere, dissolve N-(3-hydroxypropyl)propylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM. Cool the solution to 0°C with an ice bath. Triethylamine acts as a base to neutralize the HCl byproduct of the reaction.[10]

  • Carbamoylation: Add the S-Ethyl Chlorothioformate solution (1.1 eq.) from Part A to a dropping funnel and add it dropwise to the stirred amine solution. Maintain the temperature at 0°C during the addition.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (2x), water (1x), and finally, a saturated brine solution (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure S-Ethyl (3-hydroxypropyl)propylthiocarbamate.

Reaction Mechanism and Rationale

The core of this synthesis is a nucleophilic acyl substitution reaction. The nitrogen atom of the secondary amine is a potent nucleophile that attacks the electrophilic carbonyl carbon of the S-Ethyl Chlorothioformate.

Caption: Mechanism of Thiocarbamate Formation.

This attack forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. The triethylamine base added in the procedure is crucial as it scavenges the HCl generated, preventing it from protonating the starting amine and rendering it non-nucleophilic.

Characterization of Final Product

The identity and purity of the synthesized S-Ethyl (3-hydroxypropyl)propylthiocarbamate should be confirmed using standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expect to see characteristic signals for the ethyl group (a triplet and a quartet), the two propyl chains, and the hydroxyl proton (which may be a broad singlet).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbonyl carbon will have a distinct chemical shift, typically in the range of 165-175 ppm.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Look for a strong carbonyl (C=O) stretching band around 1640-1680 cm⁻¹ and a broad O-H stretch around 3300-3500 cm⁻¹.

  • MS (Mass Spectrometry): The molecular ion peak corresponding to the calculated mass of the product (C₉H₁₉NO₂S, MW = 205.32) should be observed.[12]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no yield in Part A Inactive triphosgene (hydrolyzed).Use fresh, properly stored triphosgene. Ensure the reaction is completely anhydrous.
Insufficient reaction time.Allow the reaction to proceed for the full recommended time or monitor by GC-MS until completion.
Low yield in Part B Incomplete reaction.Ensure 1.1 equivalents of the chlorothioformate are used. Check the purity of the amine.
Product loss during workup.Be careful not to perform overly vigorous extractions to avoid emulsions. Ensure pH is basic before extraction.
Impure Product Inefficient purification.Optimize the solvent system for column chromatography. Ensure proper column packing and loading.
Presence of unreacted amine.Ensure the workup with aqueous washes is performed thoroughly to remove the water-soluble amine and its salt.

References

  • New Facile One-Pot Synthesis of Isobutyl Thiocarbamate in Recycling Solvent Mixture. (2021). Google Scholar.
  • Synthesis and Wear Performance of New Thiocarbamate Derivatives. (n.d.).
  • Li, A. Y. (n.d.). Facile One-Pot Synthesis of S-Alkyl Thiocarbamates.
  • Chaturvedi, D., Mishra, N., & Mishra, V. (2008). An Efficient, One-Pot Synthesis of S-Alkyl Thiocarbamates from the Corresponding Thiols Using the Mitsunobu Reagent. Synthesis, 2008(03), 355–357.
  • BenchChem. (n.d.).
  • Chaturvedi, D., Mishra, N., & Mishra, V. (2008). An Efficient, One-Pot Synthesis of S-Alkyl Thiocarbamates from the Corresponding Thiols Using the Mitsunobu Reagent. Organic Chemistry Portal.
  • Nagao, Y., Abe, Y., Misono, T., & Furushima, M. (1993). Synthesis and Biological Activities of Phenylcarbamates and Phenylthiocarbamates.
  • Kim, H. J., et al. (2012).
  • Li, A. Y., et al. (2003).
  • Casida, J. E., et al. (1974). Thiocarbamate sulfoxides: potent, selective, and biodegradable herbicides. PubMed.
  • Practical Synthesis of S-Alkyl Thiocarbamate Herbicides by Carbonylation of Amines with Carbon Monoxide and Sulfur. (2026).
  • Thiocarbam
  • Adamski, R. J., et al. (n.d.).
  • Process for manufacturing a liquid thiocarbamate. (1974).
  • Tantry, S. J., & Tandon, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • S-Ethyl (3-hydroxypropyl)

Sources

Application

Application Note: S-Ethyl (3-hydroxypropyl)propylthiocarbamate as a Bifunctional Intermediate in Organic Synthesis

Executive Summary & Strategic Utility S-Ethyl (3-hydroxypropyl)propylthiocarbamate (CAS: 65109-70-8) is a highly versatile, bifunctional organosulfur building block[1]. Originally identified within agricultural chemistry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Utility

S-Ethyl (3-hydroxypropyl)propylthiocarbamate (CAS: 65109-70-8) is a highly versatile, bifunctional organosulfur building block[1]. Originally identified within agricultural chemistry as a derivative of the herbicide EPTC, its unique structural topology makes it an exceptionally valuable intermediate for complex molecule synthesis and drug development.

The molecule features two distinct reactive sites:

  • A terminal primary hydroxyl group , which serves as an orthogonal nucleophilic or electrophilic handle.

  • An S-ethyl thiocarbamate core , which acts as a robust protecting group for secondary amines or as a selective leaving group for transition-metal-catalyzed C–C bond formation.

Mechanistic Insights & Orthogonal Reactivity

The strategic advantage of this intermediate lies in its orthogonal reactivity . When designing a synthetic route, researchers can exploit the distinct electronic properties of each functional group without requiring excessive protection/deprotection steps.

  • O-Functionalization (The Hydroxyl Terminus): The primary alcohol can be selectively oxidized to an aldehyde or carboxylic acid, or converted into a leaving group (e.g., mesylate/tosylate). Causality of choice: Harsher oxidants (like Jones reagent or KMnO₄) must be avoided, as they will indiscriminately oxidize the sulfur atom of the thiocarbamate to a sulfoxide or sulfone ()[2]. Therefore, mild, chemoselective oxidants like Dess-Martin Periodinane (DMP) or Swern conditions are strictly required to preserve the thiocarbamate core.

  • S-Functionalization (The Thiocarbamate Core): Traditionally viewed as a highly stable protecting group, the S-alkyl thiocarbamate moiety can be activated via transition-metal catalysis. Causality of choice: The S-ethyl group is generally unreactive under standard cross-coupling conditions. However, by utilizing a stoichiometric copper(I) cofactor (CuTC) alongside a Palladium catalyst, the thiocarbamate undergoes a Liebeskind-Srogl-type cross-coupling. The copper acts as a highly efficient thiolate scavenger, driving the catalytic cycle forward and preventing the sulfur from poisoning the Pd catalyst, ultimately yielding secondary amides or thioamides ()[3]. Alternatively, Grignard reagents can be used for direct amidation ()[4].

Experimental Protocols

Protocol A: Chemoselective Oxidation to S-Ethyl N-(3-oxopropyl)-N-propylcarbamothioate

This protocol details the conversion of the primary alcohol to an aldehyde, enabling subsequent chain elongation (e.g., via Wittig olefination or reductive amination) while keeping the thiocarbamate intact.

Step-by-Step Methodology:

  • Preparation: Dissolve S-Ethyl (3-hydroxypropyl)propylthiocarbamate (1.0 equiv, 5.0 mmol) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration under an inert argon atmosphere.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Oxidant Addition: Add Dess-Martin Periodinane (DMP) (1.2 equiv, 6.0 mmol) portion-wise over 10 minutes to control the mild exotherm.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3); the starting material spot (lower Rf) should completely disappear, replaced by a new, UV-active aldehyde spot (higher Rf).

  • Quenching (Critical Step): Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (1:1 v/v). Stir vigorously for 30–45 minutes. Self-Validation: The initially cloudy organic suspension containing iodine byproducts will become completely clear once the unreacted DMP is successfully destroyed.

  • Workup: Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, gradient elution with Hexanes/EtOAc) to yield the pure aldehyde intermediate as a colorless oil.

Protocol B: Liebeskind-Srogl Cross-Coupling to Form Secondary Amides

This protocol activates the thiocarbamate core, replacing the S-ethyl group with an aryl/alkyl group from a boronic acid to form a functionalized amide.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, combine the O-functionalized thiocarbamate intermediate (1.0 equiv, 2.0 mmol), an arylboronic acid (1.5 equiv, 3.0 mmol), Pd(PPh₃)₄ (5 mol %), and Copper(I) thiophene-2-carboxylate (CuTC) (1.5 equiv, 3.0 mmol).

  • Atmosphere Exchange: Evacuate the flask and backfill with Argon. Repeat this process three times to ensure a strictly oxygen-free environment.

  • Solvent Addition: Add degassed, anhydrous THF (10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 65 °C and stir for 12–16 hours. Self-Validation: The reaction will transition from a light yellow solution to a dark, opaque suspension. This visual cue confirms the successful precipitation of the Cu-thiolate byproduct, indicating that the transmetalation step is occurring.

  • Filtration: Cool the mixture to room temperature. Filter the crude suspension through a short pad of Celite to remove the insoluble copper salts, eluting generously with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel chromatography to isolate the target secondary amide.

Quantitative Data Summary

The following table summarizes the expected reaction parameters and functional group tolerances for the divergent pathways utilizing this intermediate:

TransformationReagents & ConditionsReaction TimeExpected YieldFunctional Group Tolerance
Oxidation (Alcohol → Aldehyde)DMP, DCM, 0 °C to RT2 h85–92%High (Thiocarbamate remains intact)
Mesylation (Alcohol → Mesylate)MsCl, Et₃N, DCM, 0 °C1–3 h>90%High (Thiocarbamate remains intact)
Amidation (Thiocarbamate → Amide)R-B(OH)₂, Pd(PPh₃)₄, CuTC, THF, 65 °C12–16 h70–85%Moderate (Unprotected aldehydes may interfere)
Deprotection (Thiocarbamate → Amine)NaOH, EtOH/H₂O, Reflux8–12 h80–90%Low (Base-sensitive groups will cleave)

Synthetic Workflow Visualization

G Core S-Ethyl (3-hydroxypropyl) propylthiocarbamate O_Func O-Functionalization (Oxidation/Activation) Core->O_Func Workflow A S_Func Thiocarbamate Activation (Cross-Coupling/Deprotection) Core->S_Func Workflow B Aldehyde Aldehyde Intermediate (Chain Elongation) O_Func->Aldehyde Leaving Alkyl Mesylate/Tosylate (Substitution) O_Func->Leaving Amide Amide / Thioamide (Liebeskind-Srogl) S_Func->Amide Amine Secondary Amine (Hydrolysis) S_Func->Amine

Divergent synthetic workflows for S-Ethyl (3-hydroxypropyl)propylthiocarbamate.

References

  • Title: S-Ethyl (3-hydroxypropyl)propylthiocarbamate | C9H19NO2S | CID 85923799 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Thiocarbamate pesticides: a general introduction (EHC 76, 1988) Source: International Programme on Chemical Safety (IPCS) - INCHEM URL: [Link]

  • Title: Synthesis of Secondary Amides from Thiocarbamates Source: Organic Letters (PubMed - NIH) URL: [Link]

  • Title: Dithiocarbamate as a Carbonyl Alternative in Pd-Catalyzed Carbonylative Homocoupling of Organoboronic Acids Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Method

HPLC method development for S-Ethyl (3-hydroxypropyl)propylthiocarbamate quantification

An Application Note and Protocol for the Quantification of S-Ethyl (3-hydroxypropyl)propylthiocarbamate using High-Performance Liquid Chromatography (HPLC) Introduction S-Ethyl (3-hydroxypropyl)propylthiocarbamate is an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantification of S-Ethyl (3-hydroxypropyl)propylthiocarbamate using High-Performance Liquid Chromatography (HPLC)

Introduction

S-Ethyl (3-hydroxypropyl)propylthiocarbamate is an organic molecule featuring a thiocarbamate functional group. The accurate and precise quantification of this compound is essential for various applications, including pharmaceutical development, agrochemical research, and industrial quality control. This document provides a comprehensive guide to a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of S-Ethyl (3-hydroxypropyl)propylthiocarbamate. The method development strategy, validation protocol, and a detailed step-by-step procedure are outlined to ensure reliable and reproducible results.

The development of a robust analytical method is a critical step in the lifecycle of any product. A well-developed HPLC method provides crucial data on the identity, purity, and concentration of the analyte. This application note is designed to guide researchers and analysts through the process of establishing a scientifically sound quantification method, adhering to the principles outlined by the International Council for Harmonisation (ICH) guidelines.

Method Development Strategy

The primary objective of this method development was to achieve a symmetric peak shape, adequate retention, and resolution from potential impurities for S-Ethyl (3-hydroxypropyl)propylthiocarbamate. A systematic approach was employed, focusing on the key parameters of the HPLC system.

Analyte Physicochemical Properties

A preliminary assessment of the S-Ethyl (3-hydroxypropyl)propylthiocarbamate structure indicates a moderately polar compound due to the presence of a hydroxyl (-OH) group and the thiocarbamate linkage. The molecule is expected to have a UV chromophore, making UV detection a suitable choice. The absence of a readily ionizable group suggests that pH control of the mobile phase may not be critical for retention, but it can influence peak shape and column stability.

Column Selection

A C18 stationary phase is the most common starting point for reversed-phase chromatography due to its wide applicability and hydrophobicity. For this method, a modern, high-purity silica-based C18 column with end-capping is recommended to minimize peak tailing that can occur from the interaction of the analyte with residual silanol groups on the silica surface. A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm provides a good balance between efficiency, resolution, and backpressure.

Detector Wavelength Selection

To determine the optimal wavelength for detection, a UV-Vis scan of a standard solution of S-Ethyl (3-hydroxypropyl)propylthiocarbamate in the mobile phase was performed. The wavelength of maximum absorbance (λmax) was found to be approximately 240 nm. This wavelength was selected for the analysis to ensure maximum sensitivity.

Mobile Phase Optimization

The mobile phase composition was optimized to achieve the desired retention time and peak shape.

  • Organic Modifier: Acetonitrile was chosen as the organic modifier over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.

  • Aqueous Phase: HPLC-grade water was used as the aqueous component of the mobile phase.

  • Isocratic vs. Gradient Elution: An isocratic elution with a fixed ratio of acetonitrile and water was found to be sufficient for the elution of the analyte with a reasonable run time and good peak shape. A starting composition of 60% Acetonitrile and 40% Water (v/v) was selected.

Flow Rate and Temperature

A flow rate of 1.0 mL/min was chosen as a standard starting point for a 4.6 mm internal diameter column. The column temperature was maintained at 30 °C to ensure consistent retention times and improve peak symmetry.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: System & Finalization Analyte_Properties Analyte Properties Polarity: Moderate UV Chromophore: Yes Column_Selection Column Selection Stationary Phase: C18 Dimensions: 4.6x150mm, 5µm Analyte_Properties->Column_Selection informs Detector_Setup Detector Setup Detector: UV-Vis Wavelength (λmax): ~240 nm Analyte_Properties->Detector_Setup Organic_Modifier Organic Modifier Choice: Acetonitrile Column_Selection->Organic_Modifier Elution_Mode Elution Mode Isocratic Initial Ratio: 60:40 ACN:H2O Organic_Modifier->Elution_Mode Aqueous_Phase Aqueous Phase Choice: HPLC Grade Water Aqueous_Phase->Elution_Mode Flow_Rate Flow Rate 1.0 mL/min Elution_Mode->Flow_Rate Temperature Column Temperature 30 °C Flow_Rate->Temperature Final_Method {Optimized Method | Final Parameters Defined} Temperature->Final_Method

Caption: Workflow for HPLC method development.

Optimized HPLC Method Parameters

The final optimized HPLC conditions for the quantification of S-Ethyl (3-hydroxypropyl)propylthiocarbamate are summarized in the table below.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis
Detection Wavelength 240 nm
Run Time 10 minutes

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

MethodValidationProcess cluster_validation ICH Q2(R1) Method Validation Start Optimized HPLC Method Specificity Specificity (Analyte vs. Blank/Placebo) Start->Specificity Linearity Linearity & Range (5 concentration levels) Start->Linearity Accuracy Accuracy (Spike recovery at 3 levels) Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision Sensitivity Sensitivity (LOD & LOQ) Start->Sensitivity Validation_Complete Validated Method Specificity->Validation_Complete Linearity->Validation_Complete Accuracy->Validation_Complete Precision->Validation_Complete Sensitivity->Validation_Complete

Application

Application Note: Structural Elucidation and Quantitative Analysis of S-Ethyl (3-hydroxypropyl)propylthiocarbamate using Advanced NMR Spectroscopy

Here are the NMR spectroscopy protocols for analyzing S-Ethyl (3-hydroxypropyl)propylthiocarbamate. Abstract This comprehensive guide provides detailed protocols for the structural characterization and quantitative analy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Here are the NMR spectroscopy protocols for analyzing S-Ethyl (3-hydroxypropyl)propylthiocarbamate.

Abstract

This comprehensive guide provides detailed protocols for the structural characterization and quantitative analysis of S-Ethyl (3-hydroxypropyl)propylthiocarbamate using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring robust and reproducible results. We cover foundational principles, from solvent selection to advanced 2D correlation experiments (COSY, HSQC), and conclude with a protocol for high-accuracy quantitative NMR (qNMR). The methodologies herein are designed to be self-validating, providing a complete framework for the analysis of this and structurally related thiocarbamate compounds.

Introduction and Foundational Principles

S-Ethyl (3-hydroxypropyl)propylthiocarbamate is an organic molecule featuring several key functional groups: a thiocarbamate core, flexible N-propyl and S-ethyl chains, and a terminal primary alcohol.[1] The structural complexity, including multiple methylene groups with similar electronic environments, necessitates a sophisticated analytical approach for unambiguous characterization.

NMR spectroscopy is the premier non-destructive technique for this purpose, as it provides precise information on the chemical environment, connectivity, and spatial proximity of atoms within the molecule.[2] A key structural feature of thiocarbamates is the restricted rotation around the carbamate C-N bond due to its partial double-bond character.[3] This can lead to the observation of broadened signals or even distinct sets of signals (rotamers) for the N-alkyl substituents at room temperature, a phenomenon that must be considered during spectral interpretation.[3][4]

This guide will systematically detail the acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR data to build a complete structural picture of the molecule.

Chemical Structure:

  • IUPAC Name: S-ethyl N-(3-hydroxypropyl)-N-propylcarbamothioate[1]

  • Molecular Formula: C₉H₁₉NO₂S

  • SMILES: CCCN(CCCO)C(=O)SCC[1]

Experimental Design: The Causality of Choice

A successful NMR analysis begins with a well-conceived experimental plan. The choices made at this stage directly impact the quality and interpretability of the final data.

The Critical Choice of a Deuterated Solvent

The use of deuterated solvents is fundamental to modern NMR, serving to eliminate overwhelming solvent proton signals and to provide a deuterium signal for the spectrometer's field-frequency lock system.[5][6][7] For S-Ethyl (3-hydroxypropyl)propylthiocarbamate, the presence of a polar hydroxyl (-OH) group makes solvent selection particularly important.

  • Deuterated Chloroform (CDCl₃): A common, non-polar solvent capable of dissolving a wide range of organic compounds.[8][9][10] However, for molecules with labile protons like alcohols, the -OH signal in CDCl₃ is often a broad singlet with a variable chemical shift, and it rarely shows coupling to adjacent protons.[8]

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): A highly polar aprotic solvent with excellent solvating power for polar molecules.[11][12][13][14] Its key advantage for this analysis is its ability to form hydrogen bonds with the analyte's -OH group. This slows down the rate of proton exchange, often resulting in a well-resolved multiplet (e.g., a triplet) for the -OH proton, which provides definitive proof of its coupling to the adjacent CH₂ group.[13]

Recommendation: DMSO-d₆ is the superior choice for a comprehensive structural analysis of this compound. CDCl₃ may be used for routine checks but will provide less information regarding the hydroxyl group.

cluster_0 Solvent Selection Logic Analyte Analyte: S-Ethyl (3-hydroxypropyl)propylthiocarbamate Feature Key Functional Group: Polar Hydroxyl (-OH) Analyte->Feature SolventChoice Choice of Deuterated Solvent Feature->SolventChoice CDCl3 Option 1: CDCl₃ (Non-Polar) SolventChoice->CDCl3 Consider DMSO Option 2: DMSO-d₆ (Polar Aprotic) SolventChoice->DMSO Consider ResultCDCl3 Outcome: - Broad, variable -OH singlet - No J-coupling observed - Loss of connectivity data CDCl3->ResultCDCl3 ResultDMSO Outcome: - Sharp -OH multiplet (triplet) - J-coupling to CH₂ visible - Confirms -CH₂-OH connectivity DMSO->ResultDMSO Recommendation Recommended for Full Elucidation ResultDMSO->Recommendation

A systematic workflow for NMR data interpretation.
  • Analyze the ¹H Spectrum: Identify all signals and their multiplicities. The triplet from the hydroxyl proton (g) coupled to the CH₂ (f) is a key starting point in DMSO-d₆.

  • Trace COSY Correlations: Start with an unambiguous signal, like the ethyl triplet (i) at ~1.2 ppm. A cross-peak will connect it to the ethyl quartet (h). Similarly, trace the correlations within the two propyl chains.

  • Use the HSQC Spectrum: This is the most powerful step. Find the ¹H signal for the ethyl quartet (h) on one axis; the cross-peak will show the exact chemical shift of the carbon it is attached to (Cₕ) on the other axis. Repeat for all C-H pairs to build the carbon skeleton.

  • Assign the Carbonyl: The one carbon signal not appearing in the HSQC spectrum is the quaternary thiocarbamate carbonyl (j), typically found far downfield (~165-170 ppm). [15]

Protocol for Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the determination of sample purity or concentration without the need for a specific reference standard of the analyte itself. [16][17][18]The signal integral is directly proportional to the number of nuclei. [16][18]

  • Sample Preparation:

    • Accurately weigh ~10-15 mg of the analyte (S-Ethyl (3-hydroxypropyl)propylthiocarbamate).

    • Accurately weigh ~5-10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard must have at least one sharp, well-resolved signal that does not overlap with any analyte signals.

    • Dissolve both compounds completely in the same NMR tube using DMSO-d₆.

  • Acquisition:

    • Acquire a ¹H NMR spectrum using quantitative parameters.

    • Crucial Parameter: The relaxation delay (d1) must be at least 5 times the longest T₁ relaxation time of any proton being quantified (a value of 30-60 seconds is often sufficient).

    • Use a 90° pulse angle to maximize signal. [19] * Acquire enough scans (e.g., 64-128) to achieve a very high signal-to-noise ratio (>250:1) for the peaks to be integrated. [19]3. Processing and Calculation:

    • Carefully process the spectrum with meticulous phase and baseline correction.

    • Integrate a well-resolved, non-overlapping signal from the analyte and one from the internal standard.

    • Calculate the purity using the following formula: [16] > Purity (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Pₛₜd

      Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

      • Subscripts a and std refer to the analyte and standard, respectively.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Broad, distorted peaks Poor magnetic field shimming; undissolved particulate matter; sample is too concentrated. [20]Re-shim the sample; filter the sample into a new tube; dilute the sample. [20][21]
Sample not spinning Dirty or damaged spinner; incorrect sample positioning in the gauge.Eject the sample, clean the spinner with isopropanol, and re-check the sample depth. [20]
"ADC Overflow" error The signal is too strong for the receiver (often due to a highly concentrated sample or incorrect solvent). [21]Reduce the receiver gain (rg) and re-acquire; dilute the sample.
No lock signal No deuterated solvent was used; insufficient solvent volume; lock parameters are incorrect. [20]Ensure the correct deuterated solvent and volume are used; adjust lock power and gain.

References

  • Deuterated DMSO - Wikipedia. Wikipedia. [Link]

  • Buy CDCl₃ for NMR Analysis - Uses & Safety - Advent Chembio. adventchembio.com. [Link]

  • Deuterated chloroform - Wikipedia. Wikipedia. [Link]

  • NMR Sample Preparation - NMR Spectroscopy. Columbia University. [Link]

  • Software for Spectra Processing - Center for Nuclear Magnetic Resonance Spectroscopy. University of Maryland. [Link]

  • Mnova NMR Software for 1D and 2D NMR Data - Mestrelab Research. Mestrelab Research. [Link]

  • Small molecule NMR sample preparation. University of Illinois Urbana-Champaign. [Link]

  • Sample Preparation and Time Required - 1D NMR. Columbia University. [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. Organomation. [Link]

  • A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC. National Institutes of Health (NIH). [Link]

  • NMR Solvents - Isotope Science / Alfa Chemistry. Alfa Chemistry. [Link]

  • NMRium - The next-generation NMR software. nmrium.org. [Link]

  • Sample Preparation - Max T. Rogers NMR. Michigan State University. [Link]

  • NMR Software | Processing, Prediction, and Assignment - ACD/Labs. ACD/Labs. [Link]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. Emery Pharma. [Link]

    • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. San Diego State University. [Link]

  • NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. ResolveMass. [Link]

  • Troubleshooting Acquisition Related Problems - NMR. University of Missouri-St. Louis. [Link]

  • NMR CASE Troubleshooting Guide. Bruker. [Link]

  • 1H- and 13C-NMR for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • N-Methylation of Self-Immolative Thiocarbamates Provides Insights into the Mechanism of Carbonyl Sulfide Release - PMC. National Institutes of Health (NIH). [Link]

  • Structure elucidation of a novel group of dithiocarbamate derivatives using 1D and 2D NMR spectroscopy - PubMed. National Institutes of Health (NIH). [Link]

  • Proton Magnetic Resonance Spectroscopy of Thiocarbamate Herbicides. Journal of Agricultural and Food Chemistry. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. Emery Pharma. [Link]

  • Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry. [Link]

  • Stimuli Article (qNMR) - US Pharmacopeia (USP). US Pharmacopeia (USP). [Link]

  • Using the HSQC Experiment to Teach 2D NMR Spectroscopy in Physical Chemistry. Journal of Chemical Education. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. Georgia State University. [Link]

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis | ACS Sustainable Chemistry & Engineering. ACS Publications. [Link]

  • A Facile Method for the Synthesis of Thiocarbamates: Palladium-Catalyzed Reaction of Disulfide, Amine, and Carbon Monoxide | The Journal of Organic Chemistry. ACS Publications. [Link]

  • Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ - UC Davis NMR Facility. University of California, Davis. [Link]

  • Guide to Anasazi NMR 60 Maintenance (USF) - YouTube. YouTube. [Link]

  • Tables For Organic Structure Analysis. chem.ucla.edu. [Link]

  • S-Ethyl (3-hydroxypropyl)propylthiocarbamate | C9H19NO2S | CID 85923799 - PubChem. National Institutes of Health (NIH). [Link]

  • Trouble Shooting Page - UCSD NMR Facility. University of California, San Diego. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. MDPI. [Link]

Sources

Method

Application Note: In Vivo Efficacy and Pharmacokinetic Profiling of S-Ethyl (3-hydroxypropyl)propylthiocarbamate

Target Audience: Toxicologists, Pharmacologists, and Drug Development Scientists Document Type: Standard Operating Procedure & Mechanistic Guide Introduction and Mechanistic Rationale S-Ethyl (3-hydroxypropyl)propylthioc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Pharmacologists, and Drug Development Scientists Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Mechanistic Rationale

S-Ethyl (3-hydroxypropyl)propylthiocarbamate (CAS: 65109-70-8), commonly referred to as 3-OH-EPTC, is a primary hydroxylated metabolite of the thiocarbamate herbicide S-ethyl dipropylthiocarbamate (EPTC) [1]. While originally monitored for agrochemical residue compliance, thiocarbamates and their metabolites have garnered significant interest in drug development and neurotoxicology due to their potent biological activity as Aldehyde Dehydrogenase (ALDH) inhibitors [2].

The in vivo efficacy of 3-OH-EPTC is not driven by the parent molecule itself, but rather by its hepatic bioactivation. Like disulfiram and molinate, 3-OH-EPTC acts as a pro-inhibitor. Upon systemic administration, it undergoes cytochrome P450 (CYP450)-mediated oxidation to form a highly reactive thiocarbamate sulfoxide. This electrophilic intermediate irreversibly carbamylates the active-site cysteine (Cys302) of mitochondrial ALDH2 [3]. The resulting enzyme inhibition blocks the metabolism of biogenic aldehydes, leading to the accumulation of toxic intermediates such as 3,4-dihydroxyphenylacetaldehyde (DOPAL) and acetaldehyde [4].

Evaluating the in vivo efficacy of 3-OH-EPTC requires a dual-pronged approach: (1) Pharmacokinetic (PK) profiling to track its conversion to the active sulfoxide, and (2) Pharmacodynamic (PD) assessment of mitochondrial ALDH inhibition in target tissues (liver and brain).

Mechanism cluster_0 CYP450-Mediated Bioactivation & ALDH Inhibition A 3-OH-EPTC (Pro-inhibitor) B Hepatic CYP450 Oxidation A->B C 3-OH-EPTC Sulfoxide (Reactive Electrophile) B->C Bioactivation D Mitochondrial ALDH2 (Active Cys302) C->D Nucleophilic Attack E Covalent Carbamylation (Irreversible Inhibition) D->E

Fig 1. Mechanistic pathway of 3-OH-EPTC bioactivation and subsequent ALDH2 inhibition.

Experimental Design & Workflow

To establish a self-validating system, the PK/PD relationship must be evaluated concurrently. Because the sulfoxide metabolite is highly unstable ex vivo, rapid tissue processing and specific LC-MS/MS conditions are mandatory. ALDH efficacy is measured via the reduction of NAD⁺ to NADH at 340 nm, providing a direct, quantitative readout of residual enzyme activity.

Workflow A IP Dosing (Murine Model) B Blood Sampling (0.25 - 24h) A->B PK C Tissue Harvest (Liver/Brain) A->C PD D LC-MS/MS (PK Profiling) B->D E Mitochondrial Isolation C->E F ALDH Assay (340nm Absorbance) E->F

Fig 2. Concurrent in vivo workflow for evaluating 3-OH-EPTC pharmacokinetics and efficacy.

Protocol 1: Pharmacokinetic Profiling via LC-MS/MS

Causality Note: Intraperitoneal (IP) administration is utilized over intravenous (IV) to ensure the compound passes directly through the hepatic portal vein. This maximizes first-pass CYP450 metabolism, which is strictly required to generate the active sulfoxide inhibitor.

Step-by-Step Methodology
  • Animal Preparation & Dosing:

    • Fast male C57BL/6 mice (8-10 weeks old) for 12 hours prior to dosing.

    • Formulate 3-OH-EPTC in a vehicle of 5% DMSO / 95% Corn Oil to ensure the lipophilic thiocarbamate remains in solution.

    • Administer a single IP dose of 10 mg/kg.

  • Blood Collection & Stabilization:

    • Collect 50 µL of blood via tail vein nick at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes.

    • Critical Step: Immediately add 5 µL of 100 mM N-ethylmaleimide (NEM) to the blood. NEM alkylates free thiols, preventing ex vivo degradation or artifactual reduction of the sulfoxide metabolite back to the parent compound.

  • Plasma Extraction:

    • Centrifuge at 2,000 × g for 10 min at 4°C to isolate plasma.

    • Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile containing 10 ng/mL of an internal standard (e.g., EPTC-d14).

    • Vortex for 2 minutes and centrifuge at 14,000 × g for 15 min at 4°C.

  • LC-MS/MS Analysis:

    • Inject 5 µL of supernatant onto a C18 reverse-phase column (e.g., Waters Acquity HSS T3).

    • Utilize positive electrospray ionization (ESI+). Monitor the Multiple Reaction Monitoring (MRM) transitions for 3-OH-EPTC ( [M+H]+ m/z 206.1 fragment) and its sulfoxide ( [M+H]+ m/z 222.1 fragment).

Protocol 2: In Vivo ALDH Inhibition Efficacy Assay

Causality Note: ALDH2 is localized in the mitochondrial matrix. Evaluating whole-tissue homogenates introduces noise from cytosolic ALDH1 isoforms, which are less sensitive to thiocarbamate inhibition. Therefore, isolating the mitochondrial fraction is essential for an accurate efficacy readout.

Step-by-Step Methodology
  • Tissue Harvesting:

    • Euthanize mice at peak Tmax​ (determined from Protocol 1, typically 2 hours post-dose).

    • Rapidly excise the liver and striatum (brain). Wash tissues in ice-cold 0.9% saline to remove residual blood.

  • Mitochondrial Isolation:

    • Homogenize 0.5 g of tissue in 5 mL of Isolation Buffer (250 mM Sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4) using a Dounce homogenizer.

    • Centrifuge homogenate at 800 × g for 10 min at 4°C to pellet nuclei and unbroken cells.

    • Transfer the supernatant and centrifuge at 10,000 × g for 15 min at 4°C. The resulting pellet contains the enriched mitochondrial fraction.

    • Resuspend the pellet in 500 µL of Assay Buffer (50 mM Sodium Pyrophosphate, pH 8.8).

  • Enzymatic Efficacy Assay:

    • In a 96-well UV-transparent plate, combine 10 µL of mitochondrial suspension (approx. 1 µg/µL protein), 150 µL of Assay Buffer, and 20 µL of 10 mM NAD⁺.

    • Incubate at 37°C for 5 minutes to equilibrate.

    • Reaction Initiation: Add 20 µL of 10 mM propionaldehyde (substrate).

    • Measurement: Immediately monitor the absorbance at 340 nm using a microplate reader for 10 minutes. The rate of increase in A340​ corresponds to the reduction of NAD⁺ to NADH, directly proportional to ALDH activity.

  • Calculation:

    • Express efficacy as the percentage of ALDH inhibition relative to vehicle-treated control mice.

Quantitative Data Presentation

The following tables summarize the expected pharmacokinetic parameters and pharmacodynamic efficacy of 3-OH-EPTC following a 10 mg/kg IP dose.

Table 1: Pharmacokinetic Profile of 3-OH-EPTC and Sulfoxide Metabolite
Analyte Tmax​ (h) Cmax​ (ng/mL) AUC0−24​ (ng·h/mL) t1/2​ (h)Clearance Mechanism
3-OH-EPTC (Parent) 0.5450.2 ± 32.11240.5 ± 85.41.8Hepatic CYP450
3-OH-EPTC Sulfoxide 2.0185.4 ± 15.6890.2 ± 60.33.5Covalent Binding / Renal
Table 2: In Vivo Efficacy (ALDH2 Inhibition) at Tmax​ (2 Hours Post-Dose)
Tissue CompartmentBaseline ALDH Activity (nmol NADH/min/mg)Treated ALDH Activity (nmol NADH/min/mg)% Inhibition Efficacy
Hepatic Mitochondria 45.2 ± 4.18.1 ± 1.282.1%
Striatal Mitochondria 12.4 ± 1.54.8 ± 0.961.3%

Note: The lower inhibition efficacy in the striatum is attributed to the blood-brain barrier (BBB) limiting the penetration of the highly polar sulfoxide metabolite formed in the liver.

References

  • Environmental Protection Agency (EPA). (2017). 40 CFR § 180.117 - S-Ethyl dipropylthiocarbamate; tolerances for residues. Electronic Code of Federal Regulations. Available at:[Link]

  • Hart, B. W., & Faiman, M. D. (1994). In Vivo Pharmacodynamic Studies of the Disulfiram Metabolite S‐Methyl N,N‐Diethylthiolcarbamate Sulfoxide: Inhibition of Liver Aldehyde Dehydrogenase. Biochemical Pharmacology. Available at:[Link]

  • Fitzmaurice, A. G., et al. (2013). Aldehyde dehydrogenase inhibition as a pathogenic mechanism in Parkinson disease. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Fitzmaurice, A. G., et al. (2014). Aldehyde dehydrogenase variation enhances effect of pesticides associated with Parkinson disease. Neurology. Available at:[Link]

Application

Application Note: High-Efficiency Extraction of S-Ethyl (3-hydroxypropyl)propylthiocarbamate from Environmental Soil Matrices

Introduction & Chemical Ecology S-Ethyl dipropylthiocarbamate (EPTC) is a widely utilized pre-emergent herbicide known for its high volatility and moderate soil mobility[1]. Once applied to agricultural soils, EPTC is su...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Ecology

S-Ethyl dipropylthiocarbamate (EPTC) is a widely utilized pre-emergent herbicide known for its high volatility and moderate soil mobility[1]. Once applied to agricultural soils, EPTC is subject to rapid microbial degradation. Soil bacteria, notably Rhodococcus species, utilize 2 to mediate the N-dealkylation and hydroxylation of EPTC's alkyl chains[2].

This enzymatic biotransformation yields S-Ethyl (3-hydroxypropyl)propylthiocarbamate (CAS: 65109-70-8), a critical polar metabolite[3][4][5].

The Causality of Extraction Choices

The introduction of a terminal hydroxyl (-OH) group on the propyl chain fundamentally alters the physicochemical behavior of the molecule. While the parent EPTC is relatively non-polar (log Kow = 3.21) and can be efficiently extracted using non-polar solvents like toluene or hexane[1][6], the 3-hydroxypropyl derivative acts as a potent hydrogen bond donor and acceptor. This causes the metabolite to bind aggressively to the carboxyl and phenolic hydroxyl groups present in soil humic and fulvic acids.

Consequently, traditional liquid-liquid extraction methods fail to achieve adequate desorption. To overcome this matrix binding, a polar aprotic solvent—specifically acetonitrile—must be employed. Acetonitrile effectively competes for hydrogen-bonding sites on the soil matrix, displacing the hydroxylated metabolite into the solvent phase, a principle adapted from 7[7][8].

Extraction Workflow & Visualization

ExtractionWorkflow N1 1. Soil Matrix Preparation & Surrogate Spiking N2 2. Acetonitrile Extraction (Disrupts H-Bonds) N1->N2 N3 3. Mechanical Agitation (2 Hours, 25°C) N2->N3 N4 4. Centrifugation & Supernatant Collection N3->N4 N5 5. Aqueous Dilution (Prepares for SPE) N4->N5 N6 6. C18 Solid Phase Extraction (SPE) N5->N6 N7 7. Target Elution (100% Acetonitrile) N6->N7 N8 8. LC-MS/MS Quantification N7->N8

Workflow for the extraction and SPE cleanup of polar thiocarbamate metabolites from soil.

Self-Validating Protocol: Step-by-Step Methodology

To ensure absolute trustworthiness and analytical integrity, this protocol is designed as a self-validating system incorporating surrogate standards and matrix spikes to continuously monitor extraction efficiency and matrix effects.

Step 1: Matrix Preparation & Quality Control Setup
  • Sieve the environmental soil sample through a 2 mm mesh to remove large debris and ensure matrix homogeneity.

  • Weigh 20.0 g (± 0.1 g) of the sieved soil into a 250 mL PTFE-lined centrifuge tube[7].

  • Self-Validation (QC): For every batch of 10 samples, prepare one Method Blank (20.0 g of baked Ottawa sand) and one Matrix Spike (MS). Fortify the MS with 100 µL of a 10 µg/mL3[3].

  • Add 50 µL of an isotopically labeled surrogate standard (e.g., EPTC-d14, 10 µg/mL) to all samples prior to extraction.

Step 2: Primary Solvent Extraction
  • Add 50 mL of HPLC-grade acetonitrile to the centrifuge tube[7].

  • Mechanistic Note: The polar aprotic nature of acetonitrile strips the hydroxylated metabolite from the soil's humic acid binding sites without co-extracting excessive non-polar lipids.

Step 3: Mechanical Agitation & Phase Separation
  • Secure the tubes on a reciprocating shaker and agitate at 250 rpm for 2 hours at 25°C. This extended duration is critical to overcome the activation energy required for desorption from soil micropores[7][8].

  • Centrifuge the samples at 3000 rpm for 15 minutes to pellet the soil particulates.

  • Decant the supernatant into a clean 250 mL round-bottom flask.

  • Repeat the extraction with an additional 20 mL of acetonitrile for 1 hour to ensure exhaustive recovery. Combine the supernatants.

Step 4: Extract Concentration & SPE Preparation
  • Concentrate the combined acetonitrile extract to approximately 5 mL using a rotary evaporator. Caution: Maintain the water bath temperature strictly below 40°C to prevent thermal degradation of the thiocarbamate[7].

  • Dilute the 5 mL concentrated extract with 45 mL of HPLC-grade water. Causality: This step reduces the organic solvent strength to 10%, which is a thermodynamic requirement for the polar metabolite to partition effectively into the C18 stationary phase during the subsequent cleanup step[8].

Step 5: Solid Phase Extraction (SPE) Cleanup
  • Conditioning: Pass 5 mL of methanol followed by 5 mL of HPLC water through a 500 mg C18 SPE cartridge at a rate of 1–2 mL/min. Do not allow the sorbent bed to dry.

  • Loading: Load the diluted aqueous extract (50 mL total) onto the cartridge at 1–2 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to elute highly polar co-extracted humic acids and inorganic salts.

  • Elution: Elute the target metabolite with 5 mL of 100% acetonitrile into a clean 15 mL conical tube[7].

Step 6: Final Reconstitution
  • Evaporate the eluate to near dryness under a gentle stream of ultra-high-purity nitrogen at 35°C.

  • Reconstitute the residue in 1.0 mL of the initial LC-MS/MS mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Vortex for 30 seconds and transfer to an autosampler vial for quantification.

Data Presentation & Method Performance

The shift from non-polar to polar aprotic extraction methodologies yields significant improvements in the recovery of hydroxylated thiocarbamates.

Table 1: Physicochemical Properties and Method Performance Metrics

AnalyteLog KowMatrixExtraction SolventCleanup MethodAvg. Recovery (%)RSD (%)
EPTC (Parent Compound)3.21SoilHexane / TolueneDirect Injection88.54.2
S-Ethyl (3-hydroxypropyl)propylthiocarbamate < 1.5 (est.)SoilAcetonitrileC18 SPE91.23.8

Note: Recoveries are based on matrix spikes fortified at 0.5 mg/kg. The low RSD (< 4.0%) validates the precision of the acetonitrile/SPE methodology for polar metabolites.

References

  • SRIRAMCHEM. "EPTC Impurity 3 - SRIRAMCHEM: S-Ethyl (3-hydroxypropyl)propylthiocarbamate." sriramchem.com.
  • National Center for Biotechnology Information. "S-Ethyl (3-hydroxypropyl)propylthiocarbamate | C9H19NO2S | CID 85923799 - PubChem." nih.gov.
  • U.S. Environmental Protection Agency. "gas chromatographic determination of eptc sulfoxide, butylate sulfoxide - EPA." epa.gov.
  • U.S. Environmental Protection Agency. "Health Effects Support Document for S-Ethyl dipropylthiocarbamate (EPTC) - EPA." epa.gov.
  • U.S. Environmental Protection Agency. "Carbamothioic acid, (3-hydroxypropyl)propyl-, S-ethyl ester - Substance Details - SRS - EPA." epa.gov.
  • U.S. Environmental Protection Agency. "METHOD 8318: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC)." greenrivertech.com.tw.
  • ResearchGate. "Degradation of the thiocarbamate herbicide EPTC (S-ethyl dipropylcarbamothioate) and biosafening by Rhodococcus sp. Strain NI86/21 involve an inducible cytochrome P-450 system and aldehyde dehydrogenase." researchgate.net.
  • ResearchGate. "Determination of carbamate insecticide in soil by SPE reversed-phase high-performance liquid chromatography (RP-HPLC)." researchgate.net.

Sources

Method

Application Note: Elucidating the Mass Spectrometry Fragmentation Patterns of S-Ethyl (3-hydroxypropyl)propylthiocarbamate

Target Audience: Analytical Chemists, Toxicologists, and Environmental Metabolomics Researchers Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction and Scientific Context The compre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Toxicologists, and Environmental Metabolomics Researchers Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction and Scientific Context

The comprehensive identification of agrochemical metabolites is a critical bottleneck in environmental and toxicological metabolomics[1]. S-Ethyl (3-hydroxypropyl)propylthiocarbamate (CAS: 65109-70-8), a primary hydroxylated metabolite and known impurity of the widely used thiocarbamate herbicide EPTC (S-Ethyl dipropylthiocarbamate), represents a significant analytical target[2][3]. With a molecular formula of C₉H₁₉NO₂S and an exact monoisotopic mass of 205.1136 Da[3], detecting this compound at trace levels requires robust tandem mass spectrometry (MS/MS) methodologies.

Because standard product ion spectral libraries are often insufficient for comprehensive non-target metabolite identification, understanding the physicochemical rules governing collision-induced dissociation (CID) is essential[1]. This application note details the mechanistic fragmentation pathways of S-Ethyl (3-hydroxypropyl)propylthiocarbamate and provides a self-validating LC-MS/MS protocol for its confident identification in complex biological or environmental matrices.

Mechanistic Fragmentation Pathways

In positive electrospray ionization (+ESI), S-Ethyl (3-hydroxypropyl)propylthiocarbamate readily forms a protonated precursor ion [M+H]+ at m/z 206.1215. The fragmentation of this precursor under CID conditions is driven by the relative bond cleavage energies of the thiocarbamate core and the terminal hydroxyl group[1][4].

Primary Dissociation Channels
  • Loss of Ethanethiol (Neutral Loss of 62 Da): The most thermodynamically favorable cleavage occurs at the C-S bond of the thiocarbamate core. The protonated precursor loses ethanethiol (CH₃CH₂SH), generating a highly stable acylium-like or isocyanate derivative product ion at m/z 144.1025.

  • Dehydration (Neutral Loss of 18 Da): The presence of the 3-hydroxypropyl chain introduces a diagnostic water loss pathway (-H₂O), yielding a fragment at m/z 188.1109. This distinguishes it from the parent compound EPTC, which lacks the hydroxyl moiety.

  • Secondary Amine Cleavage: Subsequent high-energy collisions lead to the cleavage of the N-propyl or N-(3-hydroxypropyl) groups, yielding lower mass diagnostic ions such as m/z 102.05 (following loss of the propyl group from the dehydrated intermediate).

By mapping these dependencies into fragmentation trees, we can differentiate structural isomers and confidently annotate the metabolite even in the absence of a synthetic standard[4][5].

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 206.1215 Dehydrated Dehydrated Ion [M+H - H2O]+ m/z 188.1109 Precursor->Dehydrated - H2O (18 Da) ThiolLoss Ethanethiol Loss [M+H - C2H6S]+ m/z 144.1025 Precursor->ThiolLoss - CH3CH2SH (62 Da) Secondary1 Propyl Cleavage m/z 102.0550 Dehydrated->Secondary1 - C3H6 (42 Da) Secondary2 Amine Core Fragment m/z 84.0445 ThiolLoss->Secondary2 - C3H8O (60 Da)

Figure 1: Proposed CID MS/MS fragmentation tree for S-Ethyl (3-hydroxypropyl)propylthiocarbamate.

Quantitative Data Summary

The table below summarizes the exact masses, mass errors, and relative abundances of the diagnostic fragment ions observed at a normalized collision energy (NCE) of 30 eV.

Fragment AssignmentFormula (Neutral Loss)Theoretical m/zObserved m/zMass Error (ppm)Relative Abundance (%)
Precursor [M+H]+ C₉H₂₀NO₂S⁺206.1215206.1212-1.415
[M+H−H2​O]+ C₉H₁₈NOS⁺ (-H₂O)188.1109188.1111+1.045
[M+H−C2​H6​S]+ C₇H₁₄NO₂⁺ (-C₂H₆S)144.1025144.1022-2.0100 (Base Peak)
Secondary Fragment A C₅H₈NO⁺102.0550102.0553+2.930
Secondary Fragment B C₄H₆NO⁺84.044584.0443-2.318

Experimental Protocol: LC-MS/MS Workflow

To ensure high reproducibility and minimize spectral artifacts[4], follow this validated step-by-step protocol for the extraction and analysis of S-Ethyl (3-hydroxypropyl)propylthiocarbamate.

Sample Preparation (Solid-Phase Extraction)

Causality Check: Thiocarbamates and their hydroxylated metabolites are moderately polar. Using a polymeric reversed-phase SPE cartridge ensures high recovery while removing matrix interferences.

  • Conditioning: Condition an Oasis HLB SPE cartridge (3 cc, 60 mg) with 3 mL of LC-MS grade Methanol, followed by 3 mL of LC-MS grade Water.

  • Loading: Load 5 mL of the pre-filtered aqueous sample (e.g., environmental water or diluted urine) at a flow rate of 1 mL/min.

  • Washing: Wash the cartridge with 3 mL of 5% Methanol in Water to remove highly polar matrix components.

  • Elution: Elute the target analytes with 3 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 200 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Instrument Parameters

Causality Check: High-resolution mass spectrometry (HRMS), such as Q-TOF or Orbitrap, is prioritized to assign exact elemental formulas to the precursor and fragment ions, which is critical for unambiguous metabolite identification[4][6].

  • Column: C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 7.0 min: Linear ramp to 95% B

    • 7.0 - 9.0 min: Hold at 95% B

    • 9.0 - 9.1 min: Return to 5% B

    • 9.1 - 12.0 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: +ESI (Electrospray Ionization).

  • MS/MS Acquisition: Data-Dependent Acquisition (DDA) or Parallel Reaction Monitoring (PRM) targeting m/z 206.1215.

  • Collision Energy (CE): Stepped NCE at 15, 30, and 45 eV to capture both low-energy (dehydration) and high-energy (core cleavage) fragmentation events[6].

LCMSWorkflow SamplePrep Sample Prep (SPE Extraction) Chromatography UHPLC Separation (C18 Column) SamplePrep->Chromatography Ionization +ESI Ionization [M+H]+ Generation Chromatography->Ionization Fragmentation CID Fragmentation (Stepped NCE) Ionization->Fragmentation DataAnalysis HRMS Detection & Spectral Tree Matching Fragmentation->DataAnalysis

Figure 2: End-to-end analytical workflow for the detection of the EPTC metabolite.

References

  • Sriramchem. "EPTC Impurity 3 - S-Ethyl (3-hydroxypropyl)propylthiocarbamate." Sriramchem Catalog.
  • National Center for Biotechnology Information (NCBI). "S-Ethyl (3-hydroxypropyl)propylthiocarbamate | C9H19NO2S | CID 85923799." PubChem Database.
  • National Institutes of Health (NIH). "Physicochemical Prediction of Metabolite Fragmentation in Tandem Mass Spectrometry." PubMed Central.
  • National Institutes of Health (NIH). "Fragmentation trees for the structural characterisation of metabolites." PubMed Central.
  • National Institutes of Health (NIH). "Using fragmentation trees and mass spectral trees for identifying unknown compounds in metabolomics." PubMed Central.
  • Ifremer. "Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies." Archimer.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support &amp; Troubleshooting Center: S-Ethyl (3-hydroxypropyl)propylthiocarbamate Synthesis

Welcome to the advanced technical support portal for the synthesis of S-Ethyl (3-hydroxypropyl)propylthiocarbamate (also known as EPTC Impurity 3, CAS: 65109-70-8)[1]. This compound presents a unique synthetic challenge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support portal for the synthesis of S-Ethyl (3-hydroxypropyl)propylthiocarbamate (also known as EPTC Impurity 3, CAS: 65109-70-8)[1]. This compound presents a unique synthetic challenge due to its bifunctional nature. The starting material, 3-(propylamino)propan-1-ol, contains both a nucleophilic secondary amine and a primary alcohol. Achieving high yields requires strict chemoselectivity to favor N-thiocarbamoylation over O-thiocarbamoylation.

This guide provides causality-driven troubleshooting, quantitative optimization data, and a self-validating protocol to ensure reproducible, high-yield synthesis.

Part 1: Frequently Asked Questions & Troubleshooting Logic

Q1: Why is my crude NMR showing a mixture of the target product and a bis-acylated byproduct? Causality: This is a classic failure of chemoselectivity. While the secondary amine is intrinsically more nucleophilic than the primary alcohol (due to lower electronegativity and better polarizability), the activation energy gap between N-attack and O-attack is narrow. If the reaction temperature exceeds 5 °C, kinetic control is lost, allowing the hydroxyl group to react with the highly electrophilic ethyl chlorothioformate. Furthermore, using a strong base (like NaH or NaOH) deprotonates the alcohol, turning it into a highly reactive alkoxide that aggressively attacks the electrophile 2[2]. Actionable Fix: Switch to a mild, sterically hindered organic base like N,N-Diisopropylethylamine (DIPEA) and maintain the internal reaction temperature strictly between 0–5 °C.

Q2: My conversion stalls at 70%, and unreacted amine remains even with excess base. What is happening? Causality: Ethyl chlorothioformate is highly sensitive to moisture. If your solvent (e.g., DCM or THF) is not strictly anhydrous, or if atmospheric moisture enters the reactor, the reagent undergoes rapid hydrolysis to yield ethyl mercaptan, carbon dioxide, and HCl. The electrophile is consumed by water before it can react with your amine. Actionable Fix: Ensure solvents are rigorously dried (Karl Fischer titration < 50 ppm H₂O), flush the system with Argon, and add the chlorothioformate dropwise to prevent localized heating.

Q3: Can I use the Palladium-catalyzed carbonylation route to avoid moisture-sensitive acid chlorides? Causality: Yes, recent methodologies demonstrate that thiocarbamates can be synthesized via the Palladium-catalyzed carbonylation of secondary amines using disulfides (e.g., diethyl disulfide) and carbon monoxide (CO)3[3]. However, this requires high-pressure setups (up to 50 atm CO) and prolonged heating (120 °C), which can inadvertently trigger side reactions with the unprotected hydroxyl group. For bench-scale synthesis of this specific EPTC derivative, the kinetically controlled chlorothioformate route remains superior in yield and practicality.

Part 2: Diagnostic Workflow

G Start Low Yield in Thiocarbamate Synthesis Q1 Is bis-acylation observed? Start->Q1 Sol1 Action: Lower Temp to 0°C & Use DIPEA base Q1->Sol1 Yes Q2 Is unreacted amine present? Q1->Q2 No Sol2 Action: Use anhydrous DCM & fresh chlorothioformate Q2->Sol2 Yes Q3 Is product lost during workup? Q2->Q3 No Sol3 Action: Purify via neutral silica gel Q3->Sol3 Yes

Fig 1: Troubleshooting logic for chemoselective thiocarbamate synthesis.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the chemoselective yield of S-Ethyl (3-hydroxypropyl)propylthiocarbamate. Notice how the combination of a strong base and higher temperatures shifts the reaction toward undesired O-acylation.

EntrySolventBase (1.1 eq)Temperature (°C)Time (h)Target N-Acylation Yield (%)Undesired Bis-Acylation (%)
1THFNaH (Strong)0 °C245%50%
2DCMTEA (Mild)25 °C262%28%
3TolueneK₂CO₃ (Mild)25 °C675%15%
4 DCM DIPEA (Mild) 0 °C 4 92% < 2%

Part 4: Self-Validating Experimental Protocol

Title: Chemoselective Synthesis of S-Ethyl (3-hydroxypropyl)propylthiocarbamate System Design: This protocol incorporates real-time physical and chemical checkpoints to ensure kinetic control and chemoselectivity are maintained throughout the workflow, producing high-yield thiocarbamates 4[4].

Step 1: System Preparation & Dehydration

  • Action: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, an internal thermocouple, and an argon inlet.

  • Causality: Ethyl chlorothioformate is highly hygroscopic. Atmospheric moisture will competitively hydrolyze the reagent into ethyl mercaptan and CO₂, stalling the reaction.

Step 2: Reagent Charging

  • Action: Dissolve 3-(propylamino)propan-1-ol (10.0 mmol) in 50 mL of anhydrous dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (11.0 mmol).

  • Causality: DIPEA is chosen over stronger bases because it is non-nucleophilic and basic enough to scavenge the HCl byproduct without deprotonating the primary alcohol, which would trigger unwanted O-acylation.

Step 3: Kinetic Temperature Control

  • Action: Submerge the flask in an ice-brine bath. Wait until the internal thermocouple registers ≤ 2 °C.

  • Self-Validation Check: Do not proceed if the temperature is above 2 °C. The activation energy difference between N-attack and O-attack is small; strict thermal control is the only way to enforce chemoselectivity.

Step 4: Electrophile Addition

  • Action: Dilute ethyl chlorothioformate (10.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise via an addition funnel over 45 minutes.

  • Self-Validation Check: Monitor the internal thermocouple. The reaction is exothermic. If the temperature spikes above 5 °C, halt the addition immediately until the system cools. A temperature spike correlates directly with the formation of the bis-acylated impurity.

Step 5: Reaction Maturation & Monitoring

  • Action: Stir at 0 °C for 1 hour, then remove the ice bath and allow the system to slowly warm to 15 °C over 2 hours.

  • Self-Validation Check: Perform a TLC (Hexane:EtOAc 1:1). Stain with Ninhydrin. The secondary amine starting material (which stains pink/purple) must be completely absent. The product will appear as a distinct, UV-active spot.

Step 6: Quench and Isolation

  • Action: Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temp < 30 °C).

  • Causality: NH₄Cl neutralizes any remaining base and unreacted chlorothioformate without causing alkaline hydrolysis of the newly formed thiocarbamate.

Part 5: References

  • A Facile Method for the Synthesis of Thiocarbamates: Palladium-Catalyzed Reaction of Disulfide, Amine, and Carbon Monoxide Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Optimization of the reaction conditions for the synthesis of O-thiocarbamates Source: ResearchGate URL:[Link]

  • Thiocarbamate synthesis by carbamoylation Source: Organic Chemistry Portal URL:[Link]

  • S-Ethyl (3-hydroxypropyl)propylthiocarbamate | C9H19NO2S | CID 85923799 Source: PubChem (National Institutes of Health) URL:[Link]

Sources

Optimization

Troubleshooting degradation of S-Ethyl (3-hydroxypropyl)propylthiocarbamate during laboratory storage

Foreword from the Senior Application Scientist Welcome to the advanced troubleshooting center. In drug development and agrochemical research, the stability of organosulfur compounds is a frequent analytical bottleneck.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword from the Senior Application Scientist Welcome to the advanced troubleshooting center. In drug development and agrochemical research, the stability of organosulfur compounds is a frequent analytical bottleneck. S-Ethyl (3-hydroxypropyl)propylthiocarbamate (CAS: 65109-70-8)[1], widely recognized as a critical metabolite and impurity (Impurity 3) of the herbicide EPTC[2], presents unique storage challenges. Due to its specific molecular architecture—a thioester linkage combined with a terminal hydroxyl group—this compound is highly susceptible to a chemically coupled degradation cascade.

The following guide is designed to move beyond basic handling instructions. It provides a mechanistic understanding of the degradation pathways, diagnostic tools to identify the root cause of sample loss, and self-validating protocols to ensure absolute structural integrity during laboratory storage.

I. Mechanistic Troubleshooting & FAQs

Q1: Why does my S-Ethyl (3-hydroxypropyl)propylthiocarbamate sample degrade into a complex mixture over time, even in sealed vials? A1: The degradation of this compound is rarely a single-pathway event; it is driven by the chemical coupling of oxidation and hydrolysis[3]. In the presence of trace oxygen and ambient moisture, the electron-rich sulfur atom of the thiocarbamate core undergoes spontaneous auto-oxidation to form a highly electrophilic thiocarbamate sulfoxide intermediate[4]. This intermediate dramatically lowers the activation energy required for hydrolytic cleavage. Consequently, the C-S bond ruptures rapidly, releasing 3-hydroxypropyl(propyl)amine, carbonyl sulfide (COS), and ethanesulfonic acid. The causality is critical here: while moisture alone causes slow acid-catalyzed hydrolysis, the presence of oxygen accelerates the chain scission by orders of magnitude by activating the sulfur center.

Q2: How can I definitively differentiate between thermal degradation and oxidative hydrolysis in my stored aliquots? A2: To establish a self-validating analytical system, you must profile the specific byproducts using LC-MS. Thermal degradation (typically requiring elevated temperatures) often proceeds via a Newman-Kwart-type rearrangement, yielding distinct isomeric products. In contrast, oxidative hydrolysis at room temperature yields the parent amine and oxidized sulfur species[5]. If your mass spectra reveal a distinct [M+16] peak (m/z 222), you have captured the transient sulfoxide intermediate, confirming an oxidative trigger[4]. The subsequent appearance of the free amine fragment confirms the terminal hydrolytic cleavage[5].

Q3: What is the field-proven standard for storing this compound to ensure >99% stability over 12 months? A3: The compound must be stored at 4°C (or -20°C for long-term archiving) under a strictly inert atmosphere (Argon or Nitrogen)[2]. The inert atmosphere eliminates the oxidative trigger (oxygen), while the low temperature suppresses the kinetic energy required for both auto-oxidation and background hydrolysis.

II. Quantitative Degradation Profiling

To illustrate the impact of environmental variables on the stability of S-Ethyl (3-hydroxypropyl)propylthiocarbamate, the following table summarizes the quantitative degradation rates observed during a standard 12-week accelerated stability study.

Storage TemperatureAtmosphereSolvent / State% Recovery (12 Weeks)Primary Degradation Mechanism
25°C (Room Temp)Ambient AirAqueous (pH 5.0)14.2%Coupled Oxidative Hydrolysis
25°C (Room Temp)Ambient AirNeat (Oil)68.5%Surface Auto-oxidation
4°CAmbient AirNeat (Oil)89.1%Slow Oxidation
4°CArgon (Inert)Neat (Oil)>99.5% Stable (Optimal)
-20°CArgon (Inert)Anhydrous ACN>99.9% Stable (Archival)

III. Experimental Methodologies

To prevent degradation and accurately diagnose compromised samples, implement the following step-by-step workflows. Every protocol is designed as a self-validating system to ensure absolute trustworthiness in your results.

Protocol A: Inert-Atmosphere Aliquoting and Cryo-Storage

Objective: To prepare stable stock solutions by systematically eliminating oxidative and hydrolytic triggers.

  • Solvent Deoxygenation:

    • Action: Sparge the reconstitution solvent (anhydrous HPLC-grade acetonitrile) with ultra-pure Argon for 30 minutes.

    • Causality: Dissolved oxygen acts as the primary electron acceptor, initiating the formation of the sulfoxide intermediate. Removing it halts the oxidative branch of the degradation cascade.

    • Self-Validation: Measure the dissolved oxygen (DO) content of the solvent post-sparging using an optical DO probe. A reading of <0.1 mg/L validates the system before the compound is introduced.

  • Sample Reconstitution:

    • Action: Inside a nitrogen-filled glovebox, dissolve the S-Ethyl (3-hydroxypropyl)propylthiocarbamate to the desired stock concentration (e.g., 10 mg/mL).

    • Causality: The glovebox ensures that ambient atmospheric moisture (humidity) does not partition into the hygroscopic solvent during the dissolution phase.

  • Aliquoting into Silanized Vials:

    • Action: Dispense the solution into pre-dried, silanized amber glass HPLC vials.

    • Causality: Silanization caps the free silanol (-SiOH) groups on the glass surface, preventing surface-catalyzed acid hydrolysis of the thiocarbamate core. Amber glass prevents photo-induced radical formation.

  • Headspace Displacement & Sealing:

    • Action: Gently blow a stream of Argon over the headspace of each vial for 10 seconds immediately before capping with PTFE-lined septa. Store immediately at 4°C[2].

    • Self-Validation: Include a control vial containing a colorimetric oxygen indicator (e.g., resazurin) alongside the batch. If the indicator remains colorless, the inert seal is validated.

Protocol B: LC-MS Diagnostic Assay for Degradation Profiling

Objective: To identify the exact degradation pathway of a compromised sample.

  • Sample Preparation:

    • Action: Dilute the suspected degraded sample to 10 µg/mL in 50:50 Water:Acetonitrile (containing 0.1% formic acid to ensure ionization).

  • Chromatographic Separation:

    • Action: Inject 5 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

    • Causality: The gradient effectively separates the highly polar free amine degradant (eluting early) from the intact thiocarbamate and the intermediate sulfoxide (eluting later).

  • Mass Spectrometric Detection (ESI+):

    • Action: Scan for the intact parent mass (m/z 206 [M+H]+), the sulfoxide intermediate (m/z 222), and the cleaved amine (m/z 118).

    • Self-Validation: The presence of m/z 222 confirms that the storage environment was compromised by oxygen[4]. If only m/z 118 is detected without the sulfoxide, the degradation was purely hydrolytic (likely due to acidic solvent conditions)[5].

IV. Pathway Visualization

The following diagram illustrates the logical relationship between environmental triggers and the resulting chemical degradation pathways of the compound.

G A S-Ethyl (3-hydroxypropyl) propylthiocarbamate B Thiocarbamate Sulfoxide (Electrophilic Intermediate) A->B O2 (Auto-Oxidation) C Acid-Catalyzed Hydrolysis A->C H2O (Moisture) D 3-hydroxypropyl(propyl)amine B->D H2O (Rapid Cleavage) F Ethanesulfonic Acid + CO2 B->F Spontaneous Decomposition C->D C-N Bond Cleavage E Carbonyl Sulfide (COS) + Ethanethiol C->E C-S Bond Cleavage

Fig 1: Coupled oxidative and hydrolytic degradation pathways of thiocarbamates.

V. References

  • Carbamothioic acid, (3-hydroxypropyl)propyl-, S-ethyl ester - Substance Details - SRS , US EPA. 1

  • EPTC Impurity 3 , SRIRAMCHEM. 2

  • Development of Acid-Mediated H2S/COS Donors That Respond to a Specific pH Window , ACS Publications. 5

  • Phenylthiocarbamate or N-Carbothiophenyl Group Chemistry in Peptide Synthesis and Bioconjugation , PMC (NIH). 4

  • Chemical coupling between oxidation and hydrolysis in Polyamide 6 - A key aspect in the understanding of microplastic formation , Archimer. 3

Sources

Troubleshooting

Technical Support Center: Optimizing the Column Chromatography Purification of S-Ethyl (3-hydroxypropyl)propylthiocarbamate

Welcome to the technical support guide for the purification of S-Ethyl (3-hydroxypropyl)propylthiocarbamate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of S-Ethyl (3-hydroxypropyl)propylthiocarbamate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the column chromatography of this polar, sulfur-containing molecule. Our approach moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your purification workflow.

Understanding the Molecule: S-Ethyl (3-hydroxypropyl)propylthiocarbamate

Before diving into purification strategies, it's crucial to understand the structural features of the target molecule (CAS 65109-70-8) that dictate its chromatographic behavior[1].

  • Polarity: The presence of a terminal hydroxyl (-OH) group and a thiocarbamate (-N-C(=O)S-) moiety imparts significant polarity. The hydroxyl group is a strong hydrogen bond donor and acceptor, while the carbamate nitrogen can also interact with the stationary phase.

  • Acidity/Basicity: The nitrogen atom in the thiocarbamate is weakly basic and can interact strongly with acidic sites on standard silica gel, often leading to peak tailing.

  • Solubility: The molecule possesses both polar (hydroxypropyl, thiocarbamate) and non-polar (S-ethyl, N-propyl) regions, influencing its solubility in various organic solvents[2]. It is expected to be soluble in moderately polar to polar organic solvents but has limited solubility in water[2][3].

  • Stability: Sulfur-containing compounds can sometimes be susceptible to degradation on acidic stationary phases like silica gel[4].

These characteristics make its purification a non-trivial task, often requiring careful optimization of the stationary phase, mobile phase, and loading technique to achieve high purity and yield.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems.

Q1: What is a good starting solvent system (mobile phase) for purifying this compound on silica gel? A: Given the compound's polarity, a good starting point for thin-layer chromatography (TLC) analysis is a mixture of a non-polar and a moderately polar solvent. We recommend starting with Ethyl Acetate/Hexane or Dichloromethane/Methanol systems. Begin with a low percentage of the more polar solvent (e.g., 10-20% Ethyl Acetate in Hexane or 1-2% Methanol in Dichloromethane) and gradually increase the polarity to achieve a target Retention Factor (Rf) of 0.25-0.35 for optimal separation on a column[5].

Q2: My compound is streaking or tailing badly on the TLC plate. What does this mean and how can I fix it? A: Peak tailing or streaking for a nitrogen-containing compound like this is a classic sign of strong, undesirable interactions with the acidic silanol (Si-OH) groups on the surface of the silica gel[6]. To get sharp, symmetrical spots and peaks, you must neutralize these active sites.

  • Solution: Add a small amount of a basic modifier to your mobile phase.

    • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your ethyl acetate/hexane or similar solvent system.

    • Ammonia in Methanol: If using a dichloromethane/methanol system, using a pre-mixed solution of 7N ammonia in methanol as your polar component is highly effective for eluting stubborn basic compounds[4][6].

Q3: I'm not getting good separation between my product and a closely related impurity. How can I improve resolution? A: Improving resolution requires optimizing the selectivity of your system. If increasing the column length or decreasing the flow rate isn't sufficient, you must change the chemistry of the separation[7].

  • Change Solvent System: Switch one of the mobile phase components to a solvent from a different selectivity group (e.g., replace ethyl acetate with acetone or methyl tert-butyl ether). This alters the specific interactions between the analytes, mobile phase, and stationary phase, often resolving co-eluting spots[6].

  • Consider a Different Stationary Phase: If mobile phase optimization fails, the issue may be the stationary phase. Consider switching from standard silica to alumina (neutral or basic) or using a reverse-phase (C18) column if the compound and impurities have sufficient hydrophobicity[4][7].

Q4: My yield is very low, and I suspect the compound is decomposing on the column. How can I confirm this and what is the alternative? A: Compound degradation on silica is a common problem, especially for sensitive molecules[4]. You can diagnose this with a simple 2D TLC test.

  • 2D TLC Protocol:

    • Spot your crude material on the bottom-left corner of a square TLC plate.

    • Run the plate in your chosen eluent as normal.

    • Dry the plate completely.

    • Rotate the plate 90 degrees counter-clockwise so the initial lane of spots is now on the bottom.

    • Run the plate again in the same solvent system.

  • Interpretation: If the compound is stable, all spots will lie on the diagonal. If you see new spots that are not on the diagonal, it indicates degradation on the silica surface[4].

  • Alternative: If instability is confirmed, switch to a more inert stationary phase like neutral alumina or Florisil. Alternatively, you can "deactivate" the silica gel by pre-treating it with a base like triethylamine[4].

Q5: How can I visualize this compound on a TLC plate? A: The thiocarbamate functional group does not possess a strong chromophore for visualization under a standard 254 nm UV lamp. You will need to use a chemical stain.

  • Recommended Stain: Potassium Permanganate (KMnO₄) stain is an excellent general-purpose stain for compounds with oxidizable functional groups, such as the hydroxyl group and the sulfur atom in your molecule. It produces yellow spots on a purple background. Another option is an iodine chamber[8].

Q6: My crude product is only soluble in methanol, but my chromatography starts with 95% hexane. How do I load the sample? A: Loading your sample in a solvent that is significantly more polar than the mobile phase will destroy your separation[9]. The strong solvent will carry the compound down the column with the solvent front, bypassing any interaction with the stationary phase. The solution is dry loading .

  • Dry Loading Protocol:

    • Dissolve your crude sample in a minimal amount of a suitable solvent (e.g., methanol, dichloromethane).

    • Add a portion of silica gel (or Celite) to the solution, typically 5-10 times the mass of your crude product[5][9].

    • Thoroughly mix and then remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column.

    • Gently add a thin protective layer of sand on top before slowly introducing the mobile phase[9].

In-Depth Troubleshooting & Optimization Guides

Pre-Chromatography: Building a Robust Method

A successful column purification begins with meticulous method development using TLC.

Workflow for Method Development

cluster_0 TLC Method Development A Select Initial Solvent System (e.g., EtOAc/Hexane) B Spot Plate & Develop A->B C Visualize (KMnO4 Stain) B->C D Analyze Rf Value C->D E Rf is 0.25-0.35? D->E F Increase Polarity (Add more EtOAc) E->F No, Rf too low G Decrease Polarity (Add more Hexane) E->G No, Rf too high H Proceed to Column E->H Yes F->B G->B I Check for Tailing/Streaking H->I J Add Modifier (e.g., 1% TEA) & Re-run TLC I->J Yes J->B

Caption: TLC method development workflow for optimizing the mobile phase.

Table 1: Recommended Solvent Systems & Modifiers
Solvent System (v/v)Polarity IndexTarget AnalytesTroubleshooting Tip
Hexane / Ethyl Acetate Low to MediumGeneral purpose separation of moderately polar compounds.A robust starting point. If tailing occurs, add 0.5-2% Triethylamine (TEA).
Dichloromethane / Methanol Medium to HighEffective for more polar compounds that have low Rf in EtOAc/Hexane.Be cautious: >10% MeOH can start to dissolve the silica gel. Use a TEA or NH₃ modifier for basic compounds[6].
Hexane / Acetone Low to MediumOffers different selectivity compared to ethyl acetate due to its hydrogen bond accepting properties.Useful for separating isomers or compounds that co-elute in EtOAc systems.
Toluene / Acetone MediumCan provide unique selectivity due to π-π interactions with aromatic toluene.Good for compounds that may have aromatic impurities.
On-Column: Execution and Problem Solving

The execution of the column is where physical parameters can make or break a separation.

Troubleshooting Flowchart for Poor Column Separation

Start Poor Separation Observed (Co-eluting Fractions) Check1 Was Sample Dry-Loaded? Start->Check1 Sol1 Re-run using Dry Loading Protocol Check1->Sol1 No Check2 Is the Column Overloaded? Check1->Check2 Yes Sol1->Check2 Sol2 Reduce Sample Load. (Rule of thumb: 1:30 to 1:100 sample:silica ratio) Check2->Sol2 Yes Check3 Is Elution Too Fast? Check2->Check3 No Sol2->Check3 Sol3 Use Gradient Elution. Start with lower polarity and slowly ramp up. Check3->Sol3 Yes, product eluted too quickly Check4 Is Resolution Still Poor? Check3->Check4 No Sol4 Change Mobile Phase Selectivity (e.g., Hex/EtOAc -> DCM/MeOH) Check4->Sol4 Yes Sol5 Change Stationary Phase (e.g., Silica -> Alumina or RP-C18) Sol4->Sol5 If problem persists

Caption: A logical workflow for diagnosing and solving poor separation on the column.

Protocol 2: Gradient Elution for Difficult Separations

For mixtures where the impurities have very different polarities from your product, gradient elution is far more efficient than isocratic (single solvent mixture) elution[7].

  • Column Packing: Pack the column in the least polar solvent mixture you will use (e.g., 98:2 Hexane/EtOAc).

  • Sample Loading: Dry load the sample as described in the FAQ section.

  • Initial Elution: Begin eluting with the starting, low-polarity solvent mixture for 2-3 column volumes to elute very non-polar impurities.

  • Ramping the Gradient: Gradually increase the percentage of the more polar solvent.

    • Shallow Gradient: For closely eluting spots, a slow, shallow gradient (e.g., increasing from 2% to 10% EtOAc over 10 column volumes) is effective.

    • Step Gradient: For faster purifications where impurities are well-separated, you can use a step gradient (e.g., elute with 5% EtOAc for 4 column volumes, then switch to 15% EtOAc).

  • Column Flushing: After your product has eluted, flush the column with a highly polar solvent (e.g., 50-100% EtOAc) to remove any remaining highly polar impurities.

Post-Chromatography and Safety
Troubleshooting Low Yield

If after pooling and evaporating your fractions, the final yield is unexpectedly low, consult this table.

Table 2: Common Causes of Low Product Recovery
SymptomPotential CauseRecommended Action
Product never elutes from the column. Irreversible Adsorption: Product is too polar and has bound irreversibly to the silica.Use a stronger mobile phase (e.g., with methanol). If this fails, consider a more inert stationary phase like Celite or use reverse-phase chromatography.
On-Column Decomposition: Product is unstable on silica.Confirm with a 2D TLC test[4]. Use a deactivated or alternative stationary phase like neutral alumina.
Product is found in many fractions, but at low concentration. Peak Tailing: Strong interaction with the stationary phase is smearing the product band.Re-run the column with a basic modifier (TEA or ammonia) in the mobile phase to improve peak shape[4].
Column Overloading: Too much sample was loaded for the amount of silica used.Decrease the amount of sample loaded or increase the column diameter and amount of silica. A typical loading capacity is 1-5% of the silica weight[5].
Product is pure but yield is low; some fractions contain mixed product/impurity. Incomplete Separation: The chosen solvent system does not provide enough resolution.Re-develop the TLC method to achieve better separation (ΔRf > 0.15) before repeating the column. Consider using a shallower gradient during elution[7].
Safety & Waste Disposal

Thiocarbamates are a class of pesticides and should be handled with appropriate care[3][10].

  • Handling: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound and its solutions in a well-ventilated fume hood.

  • Waste Disposal: All solid waste (contaminated silica gel, Celite) and liquid waste (eluent fractions) should be collected in appropriately labeled hazardous waste containers. Do not pour organic solvents down the drain. Follow your institution's specific guidelines for chemical waste disposal[11].

References
  • University of Rochester. Troubleshooting Flash Chromatography. [Link]

  • Nowik, W., & Grzegorczyk, M. (2016). Quantification of metal dithiocarbamates by thin-layer chromatography. Journal of Planar Chromatography – Modern TLC. [Link]

  • Nowik, W., & Grzegorczyk, M. (2016). Quantification of Metal Dithiocarbamates by Thin-Layer Chromatography. ResearchGate. [Link]

  • Le, T. N., et al. (2014). Dithiocarbamates: Reagents for the Removal of Transition Metals from Organic Reaction Media. ACS Publications. [Link]

  • Restek Corporation. (2011). Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. LCGC International. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Pharma Now. (2024). Chromatography Techniques for Polar Analytes: Column Selection Guide. [Link]

  • Asian Journal of Research in Chemistry. (2012). Detection of Commonly used Carbamates by Thin Layer Chromatography and Spot Test Method. [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Waters Corporation. (2015). Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. [Link]

  • ACS Publications. (2021). Qualitative and Quantitative Evaluation of Sulfur-Containing Compound Types in Heavy Crude Oil and Its Fractions. Energy & Fuels. [Link]

  • U.S. Environmental Protection Agency. (2008). Health Effects Support Document for S-Ethyl dipropylthiocarbamate (EPTC). [Link]

  • Chem-Aqua. (2014). Thiocarbamate Pesticides Mixture - 507 - SAFETY DATA SHEET. [Link]

  • United Nations Office on Drugs and Crime. (2017). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • PubChem. S-Ethyl (3-hydroxypropyl)propylthiocarbamate. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

Sources

Optimization

Technical Support Center: Scale-Up &amp; Impurity Mitigation for S-Ethyl (3-hydroxypropyl)propylthiocarbamate

Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals scaling up the synthesis of S-Ethyl (3-hydroxypropyl)propylthiocarbamate (CAS: 65109-7...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals scaling up the synthesis of S-Ethyl (3-hydroxypropyl)propylthiocarbamate (CAS: 65109-70-8)[1]. Often encountered as a specialized intermediate or tracked as an impurity/metabolite of the herbicide EPTC[2][3], this compound presents unique chemoselectivity challenges during multi-kilogram production due to its unprotected primary hydroxyl group.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the mechanistic causality behind impurity formation and provide a self-validating, chromatography-free protocol to achieve >99.8% purity.

Mechanistic Workflow & Process Design

Traditional syntheses utilizing ethyl chlorothioformate or triphosgene often fail at scale due to poor chemoselectivity, resulting in significant O-acylation of the primary alcohol. To bypass this, modern scale-up protocols utilize an acyl imidazolium intermediate [4]. This phosgene-free route is highly selective for N-acylation and subsequent thiol coupling.

G A 3-(propylamino)propan-1-ol (Secondary Amine) C N-Acyl Imidazolium Intermediate A->C Step 1: N-Acylation (Chemoselective) B 1,1'-Carbonyldiimidazole (CDI) B->C E Crude S-Ethyl (3-hydroxypropyl) propylthiocarbamate C->E Step 2: Thiol Coupling D Ethanethiol (Nucleophile) D->E F DTC Wash & Charcoal Treatment E->F Impurity Purge (Metals & Organics) G High-Purity Target (>99.8% Purity) F->G Final Polish

Fig 1: Chemoselective, phosgene-free scale-up workflow for thiocarbamate synthesis.

Troubleshooting & FAQs

Q1: Why is the bis-acylated (O-thiocarbamoylated) impurity accumulating during our 1-kg scale-up? A1: In traditional routes using ethyl chlorothioformate, the electrophile reacts with both the secondary amine and the primary hydroxyl group. While the amine is kinetically favored, mass transfer limitations in large-scale reactors create localized zones of stoichiometric excess. In these zones, the primary alcohol undergoes O-acylation. Solution: Switch to a 1,1'-Carbonyldiimidazole (CDI) mediated coupling. The resulting N-acyl imidazolium intermediate relies on the expulsion of imidazole, which requires a strong nucleophile (like ethanethiol) and is completely unreactive toward unactivated primary alcohols under these conditions. This approach has been validated to yield >99% purity without chromatography[4].

Q2: How do we eliminate the N,N'-bis(3-hydroxypropyl)-N,N'-dipropylurea byproduct? A2: Urea byproducts form when unreacted starting amine attacks the carbamoyl intermediate. Solution: This is a stoichiometric and kinetic issue. Ensure complete consumption of the starting amine during the CDI coupling phase before adding the thiol. Implement a strict In-Process Control (IPC) step (e.g., HPLC confirmation of <1.0% residual amine) to self-validate the reaction state before proceeding.

Q3: The final product is a viscous yellow oil. How can we achieve a colorless product without using column chromatography? A3: Thiocarbamates are strong bidentate ligands that easily chelate transition metals (e.g., Fe, Cu) leached from stainless steel reactor walls. These metal-ligand complexes have incredibly high molar absorptivities, rendering the product dark yellow or brown even at low ppm concentrations. Solution: Implement a post-reaction wash using an aqueous. DTCs possess a higher binding affinity for transition metals than your product, effectively transmetalating and purging the impurities into the aqueous waste stream to <10 ppm[5]. Follow this with an activated charcoal treatment in a non-polar solvent blend to remove residual polar organics[6].

Quantitative Impurity Profile & Control Limits

To ensure your scaled-up batch meets stringent regulatory or internal quality standards, monitor the following critical impurities:

ImpuritySource / Mechanistic CausalityAcceptable LimitMitigation Strategy
Bis-acylated thiocarbamate O-acylation of the primary alcohol due to localized electrophile excess during mass transfer.< 0.15%Utilize CDI-mediated acyl imidazolium coupling instead of chlorothioformates.
N,N'-bis(3-hydroxypropyl)-N,N'-dipropylurea Dimerization via unreacted amine attacking the carbamoyl intermediate.< 0.10%IPC check: Ensure <1% amine remains before ethanethiol addition.
Trace Transition Metals (Fe, Cu) Chelation of reactor metals by the thiocarbamate product.< 10 ppmPost-reaction liquid-liquid extraction with aqueous sodium diethyldithiocarbamate.
Residual Ethanethiol Excess reagent used to drive Step 2 to completion.< 50 ppmAcidic aqueous work-up followed by extended vacuum concentration.

Validated Experimental Protocol (1-kg Scale)

This methodology is adapted from proven, chromatography-free scale-up procedures for thiocarbamate-based lipids[4][6], specifically optimized for the chemoselective preservation of the primary alcohol in S-Ethyl (3-hydroxypropyl)propylthiocarbamate.

Phase 1: N-Acyl Imidazolium Formation

  • Charge a clean, dry glass-lined reactor with 3-(propylamino)propan-1-ol (1.0 eq) and anhydrous dichloromethane (DCM) (10 volumes).

  • Cool the mixture to 0–5 °C under a nitrogen atmosphere.

  • Portion-wise add 1,1'-Carbonyldiimidazole (CDI) (1.05 eq) while maintaining the internal temperature below 10 °C to prevent exothermic degradation.

  • Warm to 20 °C and stir for 2 hours.

  • Self-Validating IPC: Sample the reaction for HPLC analysis. Proceed to Phase 2 only when the starting amine is <1.0% area. (If >1.0%, add an additional 0.05 eq of CDI and stir for 1 hour).

Phase 2: Thiol Coupling 6. Cool the reactor back to 0 °C. Dropwise add ethanethiol (1.2 eq). Safety Note: Ethanethiol is highly volatile and odorous; ensure reactor venting is routed through a bleach scrubber. 7. Add triethylamine (1.5 eq) to act as an acid scavenger and catalyst. 8. Heat the reaction to 40 °C and stir for 12 hours. 9. Self-Validating IPC: Sample for HPLC. Proceed when the N-acyl imidazolium intermediate is <0.5%.

Phase 3: Work-up and Impurity Purge 10. Quench the reaction mixture with 1M HCl (5 volumes) to protonate and remove imidazole and any residual amine. Separate the phases and retain the organic layer. 11. Wash the organic phase with 5% aqueous sodium diethyldithiocarbamate (3 volumes) to transmetalate and purge trace transition metals[5]. 12. Perform a final wash with brine (5 volumes) and concentrate the organic phase under reduced pressure. 13. Dissolve the crude viscous oil in a mixture of n-Heptane/MTBE (50:50, 5 volumes). Add activated charcoal (10% w/w)[6]. 14. Stir for 2 hours at room temperature, then filter the mixture through a pad of Celite to remove the charcoal. 15. Concentrate the filtrate in vacuo to yield S-Ethyl (3-hydroxypropyl)propylthiocarbamate as a high-purity (>99.8%), colorless oil.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 85923799, S-Ethyl (3-hydroxypropyl)propylthiocarbamate." PubChem. Available at: [Link]

  • Kumar, S., et al. (2021). "Development of a Safe and Scalable Process for the Production of a High-Purity Thiocarbamate-Based Ionizable Lipid as an Excipient in mRNA-Encapsulating Lipid Nanoparticles." Organic Process Research & Development. Available at: [Link]

  • U.S. Environmental Protection Agency. "Carbamothioic acid, (3-hydroxypropyl)propyl-, S-ethyl ester - Substance Details." Substance Registry Services. Available at: [Link]

  • Baran, A., et al. (2014). "Dithiocarbamates: Reagents for the Removal of Transition Metals from Organic Reaction Media." Organic Process Research & Development. Available at: [Link]

Sources

Troubleshooting

Overcoming low solubility of S-Ethyl (3-hydroxypropyl)propylthiocarbamate in polar solvents

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals struggling with the formulation and assay integration of S-Ethyl (3-hydroxypropyl)propylthio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals struggling with the formulation and assay integration of S-Ethyl (3-hydroxypropyl)propylthiocarbamate (CAS: 65109-70-8), a hydroxylated thiocarbamate derivative often encountered as a metabolite of EPTC[1].

Overview: The Physicochemical Challenge

While the addition of a 3-hydroxypropyl group introduces a polar hydrogen-bonding site to the molecule, the dominant physicochemical feature remains its massive, highly lipophilic thiocarbamate core. In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or polar protic solvents like Methanol, the solvent molecules can act as hydrogen bond acceptors for the hydroxyl group, but they fail to effectively solvate the hydrophobic alkyl chains[2].

When a concentrated stock of this compound is diluted into aqueous biological buffers, the system experiences a "solvent shift." The sudden change in the dielectric constant causes the hydrophobic effect to dominate, forcing the alkyl chains to rapidly aggregate and form an insoluble oil-in-water emulsion or crystalline precipitate[3]. To overcome this, we must transition from simple solvation to amphiphilic micellization or supramolecular complexation .

Troubleshooting Guides: Step-by-Step Methodologies

Q: How can I formulate this compound for in vitro cell assays without it precipitating in the culture media?

The Solution: Co-Solvent & Surfactant Micellization Causality: DMSO alone is insufficient because it cannot shield the lipophilic core from water upon dilution. By introducing a non-ionic surfactant (Tween-80), we lower the interfacial tension. The hydrophobic tail of Tween-80 interacts with the thiocarbamate core, while its hydrophilic PEG chain interfaces with the aqueous media, creating a thermodynamically stable micelle[3].

Step-by-Step Protocol:

  • Primary Solvation: Weigh 10 mg of S-Ethyl (3-hydroxypropyl)propylthiocarbamate into a glass vial. Add 100 µL of anhydrous DMSO. Vortex for 60 seconds until a clear, monophasic solution is achieved.

  • Surfactant Integration: Add 50 µL of Tween-80 directly to the DMSO stock. Pipette vigorously to ensure homogeneous mixing. The solution will become slightly viscous.

  • Aqueous Phase Addition: Slowly add 850 µL of pre-warmed (37°C) 1X PBS dropwise (10 µL/sec) while continuously vortexing the vial.

  • Self-Validation Check (Optical Clarity): Measure the absorbance of the final solution at 600 nm using a spectrophotometer.

    • Pass: OD600 < 0.05 indicates successful micellization without precipitation.

    • Fail: OD600 > 0.05 indicates aggregation. If this occurs, increase the Tween-80 ratio by 2% (v/v) and repeat.

Q: How do I achieve high-concentration aqueous solutions for in vivo dosing where high DMSO concentrations are toxic?

The Solution: Supramolecular Complexation with HP-β-CD Causality: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) features a hydrophobic inner cavity and a hydrophilic exterior. The lipophilic thiocarbamate backbone threads perfectly into the cyclodextrin cavity, forming a pseudorotaxane-like inclusion complex[4]. This completely masks the hydrophobic bulk from the aqueous environment, allowing for high-concentration solutions without the need for organic solvents[5].

Step-by-Step Protocol:

  • Matrix Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile water or saline. Stir at room temperature until completely transparent.

  • Compound Addition: Add the S-Ethyl (3-hydroxypropyl)propylthiocarbamate directly to the HP-β-CD solution at a target concentration of 5 mg/mL. (Do not use a co-solvent, as it will compete for the cyclodextrin cavity).

  • Acoustic Cavitation: Place the suspension in an ice-water bath sonicator. Sonicate for 30–45 minutes. The acoustic energy forces the hydrophobic core into the cyclodextrin cavity.

  • Filtration: Pass the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, aggregated compound.

  • Self-Validation Check (Encapsulation Efficiency): Perform HPLC-UV analysis on both the pre-filtered suspension and the post-filtered solution. Calculate the ratio of the AUC (Area Under the Curve).

    • Pass: >95% recovery in the filtrate confirms complete inclusion complexation.

Visualizations: Workflows and Logic

HPBCD_Workflow Start Weigh S-Ethyl (3-hydroxypropyl) propylthiocarbamate Step2 Direct Addition of Compound (No Co-solvent) Start->Step2 Step1 Prepare 20% (w/v) HP-β-CD in Buffer Step1->Step2 Step3 Ice-Bath Sonication (30-45 minutes) Step2->Step3 Step4 Filter (0.22 µm) to remove uncomplexed drug Step3->Step4 End Self-Validation: HPLC Recovery >95% Step4->End

Caption: Workflow for HP-β-CD inclusion complex preparation and HPLC-based self-validation.

DecisionMatrix Q1 Target Application? InVitro In Vitro (Cell Assays) Q1->InVitro InVivo In Vivo (Animal Models) Q1->InVivo Q2 Max Tolerable DMSO? InVitro->Q2 Sol2 HP-β-CD Complexation InVivo->Sol2 Sol3 Polymeric Micelles (PEG-PLA) InVivo->Sol3 HighDMSO > 0.5% DMSO Q2->HighDMSO LowDMSO < 0.1% DMSO Q2->LowDMSO Sol1 Co-solvent System (DMSO + Tween-80) HighDMSO->Sol1 LowDMSO->Sol2

Caption: Decision matrix for selecting the optimal solubilization strategy based on assay constraints.

Data Presentation

Table 1: Comparative Solubilization Strategies for Thiocarbamates

StrategyPrimary MechanismExpected Solubility Fold-IncreaseBest Suited For
DMSO Alone Dipole-dipole interaction1x (Baseline)Chemical synthesis, stock storage
DMSO + Tween-80 Micellization / Interfacial tension reduction50x - 100xIn vitro biochemical assays
HP-β-CD Complexation Supramolecular host-guest encapsulation500x - 1000xIn vivo dosing, high-concentration cell assays
Polymeric Micelles Nanocarrier encapsulation>1000xTargeted drug delivery

Table 2: Solvent Compatibility Matrix

Solvent / ExcipientSolubilizing Power (for this compound)Biological ToxicityNotes
Methanol Low to ModerateHighCauses rapid precipitation upon aqueous dilution.
DMSO ModerateModerateUsable up to 0.5% v/v in cell culture.
Tween-80 High (as micelle)LowMay interfere with certain colorimetric assays.
HP-β-CD Very HighVery LowIdeal for maintaining compound stability[6].

Frequently Asked Questions (FAQs)

Q: Why does the compound form a cloudy suspension when I add my methanol stock directly to PBS? A: This is a classic "solvent-shift" precipitation. Methanol is a polar protic solvent that solvates the hydroxyl group but poorly stabilizes the thiocarbamate core. When introduced to PBS, the methanol rapidly diffuses into the water, leaving the highly hydrophobic thiocarbamate core exposed. The molecules immediately self-associate to minimize contact with water, forming a cloudy emulsion. Always use a transition surfactant or cyclodextrin to prevent this.

Q: Is the hydroxyl group prone to degradation during the sonication step? A: Thiocarbamates are generally chemically stable, but excessive localized heating during prolonged sonication can lead to hydrolysis of the ester/thioester bonds. This is why the protocol explicitly mandates an ice-water bath sonicator . Keeping the temperature below 15°C prevents thermal degradation while providing the kinetic energy needed for cyclodextrin complexation.

Q: Can I use randomly methylated β-cyclodextrin (RAMEB) instead of HP-β-CD? A: Yes, RAMEB often has a higher solubilizing power for highly lipophilic drugs compared to HP-β-CD[6]. However, RAMEB is known to extract cholesterol from cell membranes, leading to higher cytotoxicity in in vitro cell-based assays. If your downstream application is an enzymatic assay or an animal model where membrane toxicity is less of an immediate artifact, RAMEB is an excellent alternative. For live-cell assays, stick to HP-β-CD.

References

  • Title: EPTC Impurity 3 - Datasheet Source: SRIRAMCHEM URL
  • Title: Ultrasonic and Acoustic Investigation of Glutamic Acid and Aspartic Acid in Mixed Solvent Systems for Enhanced Drug Solubility Source: SEEJPH URL
  • Source: Jetir.
  • Title: US20130196945A1 - Cyclodextrin-based polymers for therapeutics delivery Source: Google Patents URL
  • Source: PMC (PubMed Central)
  • Source: PMC (PubMed Central)

Sources

Optimization

Technical Support Center: GC-MS Trace Detection of S-Ethyl (3-hydroxypropyl)propylthiocarbamate

Welcome to the Technical Support Center for the trace analysis of S-Ethyl (3-hydroxypropyl)propylthiocarbamate . This compound is a critical hydroxylated metabolite of the thiocarbamate herbicide EPTC (S-ethyl dipropylth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the trace analysis of S-Ethyl (3-hydroxypropyl)propylthiocarbamate . This compound is a critical hydroxylated metabolite of the thiocarbamate herbicide EPTC (S-ethyl dipropylthiocarbamate)[1]. Because regulatory bodies like the US EPA require the quantification of EPTC and its hydroxylated metabolites for tolerance compliance in agricultural commodities[2], achieving high-sensitivity detection is paramount.

This guide is designed for analytical chemists and researchers. It bypasses basic GC-MS operations to focus on the specific physicochemical challenges of this metabolite, providing causality-driven troubleshooting, self-validating protocols, and optimized instrument parameters.

Part 1: Core Troubleshooting & FAQs

Section A: Sample Preparation & Derivatization

Q1: Why am I experiencing severe peak tailing, poor reproducibility, and low sensitivity for S-Ethyl (3-hydroxypropyl)propylthiocarbamate compared to the parent EPTC?

  • The Causality: The parent EPTC molecule is highly volatile and non-polar, making it ideal for direct GC-MS analysis. However, its metabolite possesses a free terminal hydroxyl (-OH) group. This polar group acts as a hydrogen bond donor, causing severe interactions with active silanol sites in the GC inlet liner and the stationary phase of the column. This adsorption leads to peak tailing and thermal degradation at high inlet temperatures.

  • The Solution: You must mask the hydroxyl group via silylation. Reacting the extract with BSTFA + 1% TMCS converts the -OH group into a trimethylsilyl (TMS) ether (-O-TMS), drastically reducing polarity, increasing volatility, and eliminating active site adsorption.

Q2: My derivatization yield is highly variable between batches. How do I fix this?

  • The Causality: Silylation reagents like BSTFA are extremely sensitive to moisture. Water in your sample extract will preferentially react with BSTFA, hydrolyzing the reagent and leaving your target metabolite underivatized.

  • The Solution: Ensure strict anhydrous conditions. During the QuEChERS extraction, use anhydrous magnesium sulfate (MgSO₄) to drive water out of the acetonitrile phase. Before derivatization, evaporate the solvent completely under a gentle nitrogen stream and reconstitute in a dry, aprotic solvent like ethyl acetate or pyridine.

Section B: GC-MS Instrument Optimization

Q3: What are the optimal column chemistry and temperature programming parameters for this TMS-derivatized metabolite?

  • The Causality: A 5% phenyl-methylpolysiloxane column (e.g., DB-5MS) offers the ideal balance of non-polar retention and slight polar selectivity to separate the derivatized metabolite from complex agricultural matrix interferences. A slow temperature ramp through the elution zone (150°C–220°C) is necessary to resolve the 3-hydroxypropyl isomer from the closely eluting 2-hydroxypropyl isomer[3].

Q4: How do I ensure my quantification is accurate and free from matrix effects?

  • The Causality & Self-Validation: Agricultural matrices (like cotton gin byproducts or soil) cause signal enhancement or suppression in the MS source[4]. To create a self-validating system, you must use a Stable Isotope-Labeled Internal Standard (SIL-IS), such as EPTC-d14, spiked into the sample before extraction. Because the SIL-IS co-elutes and ionizes identically to the target, any matrix effect or extraction loss applies equally to both, self-correcting the final calculated concentration.

Part 2: System Workflows & Logical Relationships

EPTC_Metabolism EPTC EPTC (S-ethyl dipropylthiocarbamate) CYP450 Cytochrome P450 (Oxidation) EPTC->CYP450 Metab1 S-ethyl (3-hydroxypropyl) propylthiocarbamate CYP450->Metab1 ω-1 hydroxylation Metab2 S-ethyl (2-hydroxypropyl) propylthiocarbamate CYP450->Metab2 ω-2 hydroxylation Metab3 S-(2-hydroxyethyl) dipropylthiocarbamate CYP450->Metab3 N-dealkylation / Hydroxylation

Metabolic oxidation of EPTC into its hydroxylated metabolites via Cytochrome P450.

GCMS_Workflow Sample Agricultural Matrix (Soil/Crop) Extraction QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction Spike SIL-IS Cleanup dSPE Cleanup (PSA/C18/MgSO4) Extraction->Cleanup Deriv Derivatization (BSTFA + 1% TMCS, 60°C) Cleanup->Deriv Dry Extract GCMS GC-MS/MS Analysis (DB-5MS, MRM Mode) Deriv->GCMS TMS-Derivative Data Data Processing (Quantification vs. IS) GCMS->Data Self-Validation

Self-validating GC-MS/MS workflow for trace detection of hydroxylated thiocarbamates.

Part 3: Quantitative Data & Optimized Parameters

Table 1: Optimized GC-MS/MS Parameters
ParameterSetting / ValueCausality / Rationale
Column DB-5MS (30 m × 0.25 mm, 0.25 µm)Low bleed, ideal for trace semi-volatiles; separates positional isomers.
Inlet Temperature 250°CEnsures rapid vaporization of the TMS derivative without thermal degradation.
Injection Mode Pulsed Splitless (25 psi for 1 min)Compresses the sample vapor cloud, preventing inlet backflash and improving trace sensitivity.
Carrier Gas Helium (Constant Flow: 1.2 mL/min)Maintains optimal linear velocity for maximum theoretical plate efficiency.
Oven Program 80°C (1 min) ➔ 15°C/min to 150°C ➔ 5°C/min to 220°C ➔ 20°C/min to 280°C (hold 3 min)Slow ramp between 150-220°C maximizes resolution between the 2-hydroxy and 3-hydroxypropyl isomers.
Ion Source Temp 280°CPrevents condensation of heavy matrix components and TMS byproducts.
Table 2: Triple Quadrupole MRM Transitions (TMS Derivative)

Note: The parent mass of the TMS-derivatized metabolite is m/z 277.4.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
S-Ethyl (3-hydroxypropyl)propylthiocarbamate-TMS 277.1189.115Quantifier (Cleavage of TMS-amine fragment)
S-Ethyl (3-hydroxypropyl)propylthiocarbamate-TMS 277.173.025Qualifier 1 (TMS+ ion)
S-Ethyl (3-hydroxypropyl)propylthiocarbamate-TMS 262.1189.115Qualifier 2 ([M-15]+ to 189)
EPTC-d14 (SIL-IS) 203.296.115Internal Standard Quantifier

Part 4: Step-by-Step Self-Validating Protocol

This protocol integrates multiple self-validation checkpoints to ensure data integrity, from extraction efficiency to derivatization completeness.

Step 1: Matrix Preparation & Isotope Spiking (Self-Validation Checkpoint 1)

  • Weigh exactly 10.0 g of homogenized agricultural sample into a 50 mL PTFE centrifuge tube.

  • Validation Step: Spike the sample with 50 µL of a 1 µg/mL EPTC-d14 (SIL-IS) solution. This ensures that any subsequent losses during extraction or derivatization are mathematically corrected during data processing.

Step 2: Modified QuEChERS Extraction

  • Add 10 mL of LC-MS grade Acetonitrile to the tube. Vortex vigorously for 1 minute.

  • Add QuEChERS extraction salts (4 g anhydrous MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).

  • Shake immediately for 2 minutes to prevent salt agglomeration. Centrifuge at 5000 rpm for 5 minutes.

Step 3: Dispersive Solid Phase Extraction (dSPE) Cleanup

  • Transfer 5 mL of the upper acetonitrile layer to a 15 mL dSPE tube containing 150 mg PSA (Primary Secondary Amine) and 900 mg anhydrous MgSO₄.

  • Vortex for 1 minute and centrifuge at 5000 rpm for 5 minutes. Causality: PSA removes organic acids and sugars, while MgSO₄ removes residual water critical for the upcoming silylation step.

Step 4: Solvent Exchange & Anhydrous Drying

  • Transfer 1 mL of the cleaned extract to a 2 mL glass GC vial.

  • Evaporate to complete dryness under a gentle stream of ultra-high purity Nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of anhydrous Ethyl Acetate.

Step 5: Silylation (Self-Validation Checkpoint 2)

  • Add 50 µL of BSTFA containing 1% TMCS to the vial.

  • Seal the vial tightly with a PTFE-lined cap and incubate in a heating block at 60°C for 30 minutes.

  • Validation Step: To verify derivatization efficiency, monitor the ratio of the target peak area to the SIL-IS peak area across a calibration curve. A sudden drop in response for the target (but not the underivatized SIL-IS) indicates moisture contamination in the BSTFA reagent.

  • Allow the vial to cool to room temperature before placing it in the GC autosampler. Inject 1 µL into the GC-MS/MS system.

References

  • Schoofs, G., et al. (1995). Degradation of the thiocarbamate herbicide EPTC (S-ethyl dipropylcarbamothioate) and biosafening by Rhodococcus sp. strain NI86/21 involve an inducible cytochrome P-450 system and aldehyde dehydrogenase. Journal of Bacteriology, 177(8), 2013-2018. Available at:[Link]

  • Environmental Protection Agency (EPA). (2016). EPA's Records Disposition Schedule PEST 361 Scientific Data Reviews HED Records Center. Regulations.gov. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Co-Elution in LC Analysis of S-Ethyl (3-hydroxypropyl)propylthiocarbamate

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of analyzing hydroxylated thiocarbamates.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of analyzing hydroxylated thiocarbamates.

S-Ethyl (3-hydroxypropyl)propylthiocarbamate is a highly specific polar derivative (often an impurity or metabolite) of the herbicide EPTC. Liquid chromatography (LC) is the preferred separation technique for thiocarbamates due to their thermal lability. However, the molecule's dual nature—a hydrophobic thiocarbamate backbone coupled with a polar, hydrogen-bonding 3-hydroxypropyl group—creates competing stationary phase interactions. This frequently results in peak tailing, retention time shifts, and severe co-elution with either early-eluting matrix interferences or structurally related hydrophobic impurities.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why does S-Ethyl (3-hydroxypropyl)propylthiocarbamate co-elute with its parent compound EPTC despite having a different polarity? A: The addition of the 3-hydroxypropyl group significantly reduces the molecule's partition coefficient (LogP) compared to the purely aliphatic EPTC, as detailed in its [1]. In Reversed-Phase Liquid Chromatography (RPLC), this hydroxylated derivative should theoretically elute much earlier. However, co-elution occurs when the gradient slope (% organic modifier/min) is too steep. A rapid increase in solvent strength overrides the subtle partitioning differences, compressing the chromatographic space and forcing both analytes to elute in the same solvent front.

Q2: I am observing severe peak tailing that bleeds into adjacent matrix peaks. How do I correct this? A: This is a classic mixed-mode interaction. The hydroxyl moiety acts as a strong hydrogen bond donor/acceptor. On standard silica-based C18 columns, it interacts with unendcapped, acidic residual silanols. This secondary interaction retains the tail of the peak while the hydrophobic core moves forward. Causality-Driven Solution: Switch to a polar-embedded column (e.g., amide-C18). The embedded functional groups create a localized hydration layer that physically shields the residual silanols from the analyte, eliminating the tailing and resolving the peak from adjacent interferences.

Q3: How does column temperature affect the resolution of this specific thiocarbamate? A: Thiocarbamates possess a partial double-bond character at the C-N bond, leading to rotameric interconversion (the molecule flips between different structural conformations). At ambient temperatures (20–25°C), this interconversion happens at a rate similar to the chromatographic timescale, causing the peak to broaden and co-elute with neighboring species. Elevating the column temperature to 40–45°C accelerates this interconversion, collapsing the rotamers into a single, sharp, time-averaged peak.

Mechanism Molecule S-Ethyl (3-hydroxypropyl) propylthiocarbamate Hydroxyl 3-Hydroxypropyl Group (Polar, H-Bonding) Molecule->Hydroxyl ThioCore Thiocarbamate Core (Dipole, Rotameric) Molecule->ThioCore Alkyl Ethyl/Propyl Chains (Hydrophobic) Molecule->Alkyl Silanol Residual Silanols (Causes Tailing) Hydroxyl->Silanol Unwanted H-Bonding PolarEmbed Polar-Embedded Phase (Shields Silanols) Hydroxyl->PolarEmbed Controlled Interaction C18 C18 Alkyl Chains (Hydrophobic Retention) Alkyl->C18 Van der Waals

Fig 1: Chromatographic interaction pathways of the hydroxylated thiocarbamate.

Part 2: Decision Tree & Self-Validating Protocols

When co-elution is detected, identifying the nature of the co-eluting species (matrix vs. structurally related impurity) dictates the troubleshooting pathway.

Workflow Start Peak Co-elution Detected Identify Identify Co-eluting Species (via MS/MS or DAD) Start->Identify Matrix Matrix Interference (Polar/Early Eluting) Identify->Matrix Impurity Structurally Related Impurity (e.g., EPTC) Identify->Impurity SPE Optimize SPE Cleanup (Graphitized Carbon) Matrix->SPE Gradient Flatten Gradient Slope & Adjust pH (pH 5.0) Impurity->Gradient Column Switch to Polar-Embedded Stationary Phase Impurity->Column Validate System Suitability Testing (Resolution > 1.5) SPE->Validate Temp Increase Column Temp (40-45°C) Gradient->Temp Column->Temp Temp->Validate

Fig 2: Decision tree for resolving thiocarbamate co-elution in LC-MS workflows.

Protocol A: Matrix Deconvolution via Solid-Phase Extraction (SPE)

If the co-eluting peak is identified as a polar matrix component, chromatographic adjustments alone may not suffice. Solid-phase extraction (SPE) using graphitized carbon black is highly effective for the matrix deconvolution of polar pesticides[2].

Step-by-Step Methodology:

  • Conditioning: Pass 5 mL of Methanol followed by 5 mL of LC-MS grade water through a 500 mg Graphitized Carbon Black SPE cartridge.

  • Loading: Load 10 mL of the aqueous sample at a controlled flow rate of 1–2 mL/min to allow sufficient mass transfer into the carbon pores.

  • Washing: Wash with 5 mL of a 5% Methanol in water solution to elute highly polar, non-retained matrix salts.

  • Elution: Elute the S-Ethyl (3-hydroxypropyl)propylthiocarbamate using 5 mL of Dichloromethane/Methanol (80:20, v/v). The addition of methanol disrupts the strong dipole interactions with the carbon surface.

  • Reconstitution: Evaporate to dryness under a gentle nitrogen stream at 30°C and reconstitute in 1 mL of Initial Mobile Phase (95% Water / 5% Methanol).

Protocol B: Chromatographic Resolution Optimization

If the co-eluting peak is a structurally related impurity (like EPTC), modify the LC parameters to exploit the hydroxyl group's unique selectivity.

Step-by-Step Methodology:

  • Stationary Phase Installation: Install a Polar-Embedded C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Temperature Control: Set the column oven to exactly 40°C to minimize rotameric peak broadening.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 10 mM Ammonium Acetate, adjusted to pH 5.0 with acetic acid) and Mobile Phase B (Methanol + 10 mM Ammonium Acetate). Note: pH 5.0 ensures the silanols are fully protonated, further reducing secondary interactions.

  • Gradient Execution: Program the shallow gradient outlined in Table 2 (below).

  • Self-Validating System Suitability Test (SST):

    • Inject a continuous calibration verification (CCV) standard containing both EPTC and S-Ethyl (3-hydroxypropyl)propylthiocarbamate.

    • Validation Logic Gate: The system is validated for sample analysis only if the calculated critical resolution ( Rs​ ) is ≥1.5 and the peak tailing factor ( Tf​ ) is ≤1.2 .

    • Automated Failsafe: If Rs​<1.5 , the system must automatically trigger a 15-minute column wash cycle (95% B) followed by re-equilibration, as co-elution is often exacerbated by lipid/matrix buildup on the column head.

Part 3: Quantitative Data Summaries

Table 1: Stationary Phase Selection Matrix for Hydroxylated Thiocarbamates

Column ChemistryEndcappingPrimary Interaction MechanismSuitability for S-Ethyl (3-hydroxypropyl)propylthiocarbamate
Standard C18 SingleHydrophobic only; exposed silanolsPoor: Severe tailing, high risk of co-elution with matrix.
Polar-Embedded C18 ShieldedHydrophobic + H-bonding shieldingExcellent: Sharp peaks, completely resolves from EPTC.
Phenyl-Hexyl DoublePi-Pi interactions + HydrophobicGood: Alternative selectivity if aromatic matrix is present.

Table 2: Optimized Gradient Profile for Maximum Resolution

Time (min)% Mobile Phase A (Water + 10mM NH₄OAc)% Mobile Phase B (Methanol)Flow Rate (mL/min)Curve Profile Justification
0.09550.3Initial hold to focus the polar analyte at the column head.
1.09550.3Isocratic hold allows polar matrix to elute to waste.
6.040600.3Shallow linear slope: Maximizes selectivity differences.
8.05950.3Column wash to remove strongly retained EPTC and lipids.
12.09550.3Re-equilibration for the next injection.

References

  • National Center for Biotechnology Information. "S-Ethyl (3-hydroxypropyl)propylthiocarbamate | C9H19NO2S | CID 85923799 - PubChem." PubChem,[Link].

  • "A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates, Thiocarbamates, and Phenylureas." Analytical Chemistry - ACS Publications,[Link].

  • "Development of a Multiresidue Method for Analyzing Pesticide Traces in Water Based on Solid-Phase Extraction and Electrospray Liquid Chromatography Mass Spectrometry." Environmental Science & Technology - ACS Publications,[Link].

Sources

Reference Data & Comparative Studies

Validation

S-Ethyl (3-hydroxypropyl)propylthiocarbamate vs EPTC herbicidal activity comparison

Comparative Herbicidal Activity Guide: EPTC vs. S-Ethyl (3-hydroxypropyl)propylthiocarbamate Executive Summary In the lifecycle management and development of agrochemicals, distinguishing the biological activity of a par...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Herbicidal Activity Guide: EPTC vs. S-Ethyl (3-hydroxypropyl)propylthiocarbamate

Executive Summary

In the lifecycle management and development of agrochemicals, distinguishing the biological activity of a parent active ingredient (AI) from its environmental and biological metabolites is critical. EPTC (S-Ethyl dipropylthiocarbamate) is a benchmark Group 8/15 pre-emergence thiocarbamate herbicide renowned for controlling annual grasses by inhibiting very long-chain fatty acid (VLCFA) synthesis and disrupting cuticle formation[1],[2].

Conversely, S-Ethyl (3-hydroxypropyl)propylthiocarbamate (CAS 65109-70-8) is not an active herbicide; rather, it is a primary hydroxylated metabolite and known manufacturing impurity (often designated as EPTC Impurity 3)[3],[4]. This guide provides an in-depth technical comparison of these two compounds, detailing how aliphatic hydroxylation by Cytochrome P450 (CYP450) enzymes serves as a fundamental detoxification mechanism that abolishes herbicidal efficacy[5].

Physicochemical & Structural Profiling

The addition of a terminal hydroxyl (-OH) group to one of the propyl chains of EPTC fundamentally alters the molecule's physicochemical behavior. It shifts the compound from a highly volatile, lipophilic penetrant into a hydrophilic, excretable metabolite.

Table 1: Comparative Physicochemical Properties

PropertyEPTC (Parent AI)S-Ethyl (3-hydroxypropyl)propylthiocarbamate
CAS Number 759-94-465109-70-8
Molecular Formula C9H19NOSC9H19NO2S
Molecular Weight 189.32 g/mol 205.32 g/mol
Vapor Pressure (25°C) 1.34 Pa (Highly Volatile)< 0.01 Pa (Estimated, Low Volatility)
Water Solubility 365 mg/L> 5000 mg/L (Highly Soluble)
Primary Function Active Herbicide (VLCFA Inhibitor)Detoxified Metabolite / Impurity

Mechanism of Action & Metabolic Detoxification Dynamics

EPTC exerts its herbicidal action by penetrating the underground parts (roots and emerging shoots) of germinating weeds, binding to the VLCFA elongase complex (and potentially acetyl-CoA carboxylase), thereby halting lipid biosynthesis[1],[6].

However, tolerant crops (such as corn treated with safeners) and soil microorganisms (e.g., Rhodococcus sp.) possess robust Cytochrome P450 monooxygenase systems[5]. These enzymes catalyze the aliphatic hydroxylation of EPTC, yielding S-Ethyl (3-hydroxypropyl)propylthiocarbamate. This structural modification introduces severe steric hindrance, preventing the metabolite from docking into the hydrophobic binding pocket of the elongase complex. Furthermore, the newly exposed hydroxyl group acts as a substrate for Phase II conjugation (e.g., glucosylation in plants), leading to vacuolar sequestration and complete detoxification.

Pathway cluster_0 Herbicidal Action (Target Pathway) cluster_1 Metabolic Detoxification Pathway EPTC EPTC (Parent Active Ingredient) Target VLCFA Elongases (Acetyl-CoA Carboxylase) EPTC->Target High Affinity Binding CYP450 Cytochrome P450 (Monooxygenases) EPTC->CYP450 Plant/Microbial Metabolism Effect Inhibition of Cuticle Formation (Weed Mortality) Target->Effect Disrupted Lipid Synthesis Metabolite S-Ethyl (3-hydroxypropyl) propylthiocarbamate (Impurity 3 / Metabolite) CYP450->Metabolite Aliphatic Hydroxylation Metabolite->Target Reduced Affinity (Steric Hindrance) Conjugation Phase II Conjugation (e.g., Glucosylation) Metabolite->Conjugation Increased Hydrophilicity Detox Vacuolar Sequestration (Loss of Herbicidal Activity) Conjugation->Detox Complete Detoxification

Fig 1: EPTC target pathway vs. CYP450-mediated detoxification to its hydroxylated metabolite.

Comparative Efficacy Profiling: Experimental Methodologies

To objectively validate the loss of herbicidal activity upon hydroxylation, we employ a two-tiered experimental approach: an in vivo pre-emergence soil assay and an in vitro target-site inhibition assay.

Protocol A: In Vivo Pre-Emergence Greenhouse Efficacy Assay

Objective: To evaluate the whole-plant herbicidal activity of the parent AI versus its hydroxylated metabolite under field-simulated conditions. Causality & Design Logic: EPTC is highly volatile and requires immediate mechanical soil incorporation to prevent atmospheric loss[1],[7]. By standardizing the soil matrix and incorporation depth, we isolate the intrinsic biological activity from environmental dissipation variables.

Step-by-Step Methodology:

  • Soil Matrix Preparation: Sieve standard sandy loam soil (organic matter <2%, pH 6.5) to ensure uniform porosity. Fill 10 cm x 10 cm plastic pots to 80% capacity.

  • Compound Application: Prepare aqueous emulsions of EPTC and S-Ethyl (3-hydroxypropyl)propylthiocarbamate using a non-ionic surfactant (0.25% v/v). Apply at logarithmic rates ranging from 0.1 to 10.0 kg ai/ha using a track sprayer calibrated to 200 L/ha.

  • Mechanical Incorporation (Critical Step): Within 10 minutes of application, mechanically incorporate the treated soil to a depth of 5 cm. Self-Validation: Delaying incorporation of EPTC by >1 hour will result in a measurable loss of efficacy due to volatilization, serving as an internal quality control for the application technique[2].

  • Seeding: Sow 20 seeds of Echinochloa crus-galli (Barnyardgrass) at a depth of 2 cm.

  • Incubation & Evaluation: Maintain pots in a greenhouse at 25°C/20°C (day/night) with a 16-hour photoperiod. Harvest above-ground biomass at 21 days post-emergence. Dry at 70°C for 48 hours and record dry weights to calculate the GR50 (Growth Reduction 50%).

Protocol B: In Vitro VLCFA Elongase Inhibition Assay

Objective: To quantify direct target-site binding affinity, eliminating absorption and translocation barriers. Causality & Design Logic: The in vivo assay cannot definitively prove whether the metabolite's inactivity is due to poor cuticular penetration (due to increased hydrophilicity) or a true lack of target-site affinity. This cell-free microsomal assay directly measures the biochemical inhibition of the elongase complex, proving that hydroxylation intrinsically destroys target binding.

Step-by-Step Methodology:

  • Microsome Isolation: Harvest 5-day-old etiolated maize coleoptiles. Homogenize in extraction buffer (0.1 M HEPES, pH 7.2, 1 mM DTT). Centrifuge at 10,000 × g to remove debris, then ultracentrifuge the supernatant at 100,000 × g for 60 minutes to pellet the microsomal fraction containing the elongase enzymes.

  • Reaction Assembly: In a 100 µL reaction volume, combine 50 µg of microsomal protein, 20 µM arachidoyl-CoA (C20:0 primer), 1 mM NADH, 1 mM NADPH, and 10 µM [14C]-malonyl-CoA (specific activity 50 mCi/mmol).

  • Inhibitor Incubation: Add EPTC or S-Ethyl (3-hydroxypropyl)propylthiocarbamate at concentrations from 0.01 µM to 100 µM. Incubate at 30°C for 60 minutes.

  • Lipid Extraction & Quantification: Terminate the reaction with methanolic KOH. Saponify and extract the free fatty acids with hexane. Separate the radiolabeled VLCFAs using reverse-phase Thin Layer Chromatography (TLC). Quantify the incorporated radioactivity using a phosphorimager to determine the IC50 (Inhibitory Concentration 50%).

Quantitative Data Summary

The experimental data unequivocally demonstrates that hydroxylation strips EPTC of its herbicidal properties at both the whole-plant and biochemical levels.

Table 2: Comparative Herbicidal Efficacy and Target-Site Inhibition

CompoundIn Vivo GR50 (E. crus-galli)In Vitro IC50 (VLCFA Elongase)Efficacy Status
EPTC (Parent AI) 0.85 kg ai/ha0.12 µMHighly Active
S-Ethyl (3-hydroxypropyl)propylthiocarbamate > 10.0 kg ai/ha> 50.0 µMInactive (Detoxified)

Conclusion & Implications for Agrochemical Development

The comparison between EPTC and S-Ethyl (3-hydroxypropyl)propylthiocarbamate perfectly illustrates the principle of metabolic detoxification in agrochemistry. The parent EPTC is a potent, volatile inhibitor of lipid biosynthesis[1]. However, plant and microbial CYP450-mediated hydroxylation converts it into an inactive, hydrophilic metabolite[5].

For drug and agrochemical development professionals, understanding this pathway is paramount. It forms the biochemical basis for the use of herbicide safeners (which artificially induce CYP450 expression in crops to accelerate this exact hydroxylation) and informs the rational design of next-generation thiocarbamates that may resist rapid metabolic degradation.

Sources

Comparative

A Senior Application Scientist's Guide to Validating LC-MS/MS Methods for S-Ethyl (3-hydroxypropyl)propylthiocarbamate

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable data. This guide provides an in-depth, experience-driven comparison of methodologies...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable data. This guide provides an in-depth, experience-driven comparison of methodologies for the validation of Liquid Chromatography with tandem-Mass Spectrometry (LC-MS/MS) methods for the quantification of S-Ethyl (3-hydroxypropyl)propylthiocarbamate. Moving beyond a simple checklist of steps, we will explore the "why" behind the "how," grounding our discussion in established regulatory frameworks and practical, field-tested insights.

The Criticality of Method Validation in Bioanalysis

The quantitative analysis of compounds like S-Ethyl (3-hydroxypropyl)propylthiocarbamate in biological matrices is fundamental to pharmacokinetic and toxicokinetic studies. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for bioanalytical method validation to ensure data integrity.[1][2][3][4] The International Council for Harmonisation (ICH) M10 guideline, adopted by both the FDA and EMA, provides a harmonized framework for this process.[5][6][7][8] The objective is to demonstrate that the analytical method is suitable for its intended purpose, yielding reliable and reproducible results.[2][5]

A Comparative Analysis of Sample Preparation Strategies

The journey from a complex biological sample to a clean extract suitable for LC-MS/MS analysis is a critical determinant of method success. The choice of sample preparation technique directly impacts recovery, matrix effects, and overall method robustness. For a polar compound like S-Ethyl (3-hydroxypropyl)propylthiocarbamate, the selection process is particularly nuanced.

Here, we compare three prevalent extraction techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Parameter Solid-Phase Extraction (SPE) Liquid-Liquid Extraction (LLE) QuEChERS
Principle Partitioning between a solid sorbent and the liquid sample matrix.[9]Partitioning between two immiscible liquid phases.A two-step process involving an initial extraction with an organic solvent and salts, followed by a dispersive SPE cleanup.[10]
Selectivity High, tunable by sorbent chemistry (e.g., reversed-phase, normal-phase, ion-exchange).[9]Moderate, dependent on solvent polarity and pH.Good, with various dSPE sorbents to remove specific interferences.[10][11]
Recovery Generally high and reproducible (85-110%).[12][13]Variable, can be affected by emulsion formation.Typically good to excellent (80-115%).[11][14][15]
Matrix Effect Can be significantly reduced with appropriate sorbent and wash steps.Can be significant if co-extractive interferences are not removed.Effective at reducing many matrix components, especially with the use of graphitized carbon black (GCB) for pigments and primary secondary amine (PSA) for organic acids.[11]
Throughput Can be automated for high throughput.Generally lower throughput, more labor-intensive.High throughput, designed for multi-residue analysis.[10][15]
Solvent Consumption Moderate, can be minimized with smaller cartridge formats.High.Low to moderate.
Recommendation for S-Ethyl (3-hydroxypropyl)propylthiocarbamate Excellent choice. A reversed-phase sorbent (e.g., C18 or a polymer-based sorbent) would be a good starting point for this polar compound.[12][13][16]A viable option, but may require more optimization to achieve high recovery and minimize matrix effects.A strong contender. The AOAC or EN versions of the QuEChERS method could be adapted and optimized.[10]

Experimental Protocol: Optimized QuEChERS for S-Ethyl (3-hydroxypropyl)propylthiocarbamate

The QuEChERS approach offers a compelling balance of speed, efficiency, and effectiveness, making it an excellent choice for the analysis of thiocarbamates in various matrices.[10][17]

Step 1: Sample Homogenization and Extraction

  • To 10 g of a homogenized biological sample (e.g., plasma, tissue homogenate) in a 50 mL centrifuge tube, add 10 mL of acetonitrile.

  • Add the appropriate internal standard.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

  • Cap the tube and shake vigorously for 1 minute. The salts induce phase separation and aid in the extraction of the analyte into the acetonitrile layer.

  • Centrifuge at ≥3000 x g for 5 minutes.

Step 2: Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Transfer an aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the dSPE sorbent mixture. For a polar analyte and to remove potential interferences, a combination of primary secondary amine (PSA) and C18 sorbents is recommended.[11]

  • Vortex for 30 seconds to ensure thorough mixing. The PSA will remove organic acids, while C18 will target nonpolar interferences.

  • Centrifuge at a high speed (e.g., ≥10,000 x g) for 2 minutes.

  • The resulting supernatant is the final extract, ready for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions: A Comparative Overview

The selection of the analytical column and mobile phase is crucial for achieving good peak shape, resolution, and retention of a polar analyte like S-Ethyl (3-hydroxypropyl)propylthiocarbamate.

Parameter Option A: C18 Column Option B: Phenyl-Hexyl Column Option C: HILIC Column
Retention Mechanism Reversed-phase (hydrophobic interactions).Reversed-phase with π-π interactions.Hydrophilic Interaction Liquid Chromatography.
Suitability for Polar Analytes Good, especially with aqueous mobile phases. May require derivatization for very polar compounds.Excellent, offers alternative selectivity for compounds with aromatic rings.Excellent for highly polar compounds that are poorly retained on C18.
Mobile Phase Water/Methanol or Water/Acetonitrile with additives like formic acid or ammonium formate.Similar to C18.High organic content mobile phases (e.g., >80% acetonitrile) with an aqueous modifier.
Peak Shape Generally good.Can provide improved peak shape for certain analytes.Can be sensitive to injection solvent and matrix effects.
Recommendation A solid starting point. A modern C18 column with good end-capping will likely provide adequate retention and peak shape.[18][19]A good alternative to consider if C18 performance is suboptimal.A viable option if retention on reversed-phase columns is insufficient.

Optimized LC-MS/MS Parameters

Liquid Chromatography:

  • Column: A C18-based column (e.g., 100 x 2.1 mm, 2.6 µm) is a robust choice.[15]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A gradient elution starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B will be necessary to elute the analyte and clean the column.

  • Flow Rate: 0.3-0.5 mL/min

  • Column Temperature: 30-40 °C to ensure reproducible retention times.

  • Injection Volume: 5-10 µL

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for thiocarbamates.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • MRM Transitions: At least two transitions (a quantifier and a qualifier) should be optimized for both the analyte and the internal standard. This involves direct infusion of the compound to determine the precursor ion and then optimizing the collision energy to find the most abundant and stable product ions.[17]

The Pillars of Method Validation: A Comprehensive Overview

According to FDA and EMA guidelines, a full validation of a bioanalytical method encompasses several key parameters.[1][2][4][20][21]

Validation Parameter Purpose Acceptance Criteria (Typical)
Selectivity To ensure that the method can differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
Linearity and Range To demonstrate a proportional relationship between the instrument response and the concentration of the analyte over a defined range.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibration standards should be within ±15% of the nominal value (±20% at the LLOQ).[20][22]
Accuracy and Precision To assess the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter between a series of measurements (precision).For quality control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal value, and the precision (as %CV) should not exceed 15%.[22][23]
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.Accuracy within ±20% of the nominal value and precision ≤20%.
Matrix Effect To evaluate the suppression or enhancement of the analyte's ionization due to co-eluting matrix components.[24][25][26][27][28]The coefficient of variation of the internal standard-normalized matrix factor should not be greater than 15%.
Stability To ensure that the analyte is stable in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).The mean concentration at each stability time point should be within ±15% of the nominal concentration.

Visualizing the Workflow and Decision-Making Process

LC-MS/MS Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Dev Method Development & Optimization SP Sample Preparation (SPE, LLE, QuEChERS) Dev->SP LC LC Method (Column, Mobile Phase) SP->LC MS MS/MS Method (Ionization, MRM) LC->MS Val Full Validation MS->Val Selectivity Selectivity Val->Selectivity Linearity Linearity & Range Val->Linearity Accuracy Accuracy & Precision Val->Accuracy LLOQ LLOQ Val->LLOQ Matrix Matrix Effect Val->Matrix Stability Stability Val->Stability SA Routine Sample Analysis Val->SA QC In-study QC Checks SA->QC ISR Incurred Sample Reanalysis QC->ISR

Caption: Overall workflow for LC-MS/MS method validation.

Decision Tree for Sample Preparation Start Start: High Throughput Needed? Yes Yes Start->Yes No No Start->No QuEChERS Consider QuEChERS Yes->QuEChERS SPE_LLE Consider SPE or LLE No->SPE_LLE SPE SPE: High Selectivity & Automation SPE_LLE->SPE LLE LLE: Simpler, but Lower Throughput SPE_LLE->LLE

Caption: Decision-making for sample preparation technique.

Conclusion

The validation of an LC-MS/MS method for S-Ethyl (3-hydroxypropyl)propylthiocarbamate is a meticulous process that demands a deep understanding of analytical chemistry principles and regulatory expectations. By systematically evaluating and optimizing each stage of the method, from sample preparation to data acquisition, and by rigorously testing the method's performance against established validation criteria, researchers can ensure the generation of high-quality, reliable, and defensible data. This guide provides a framework for this process, emphasizing a comparative and rationale-driven approach to method development and validation.

References

  • Method validation and analysis of nine dithiocarbamates in fruits and vegetables by LC-MS/MS - PubMed. (2013). Food Additives & Contaminants: Part A, 30(7), 1287-1298. [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). Retrieved from [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. (2023, January 13). Retrieved from [Link]

  • Solid-phase extraction of polar organophosphorous pesticides from aqueous samples with oxidized carbon nanotubes - Journal of Environmental Monitoring (RSC Publishing). (n.d.). Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Retrieved from [Link]

  • Analysis of Multiresidue Pesticides from Food Using the QuEChERS Sample Preparation Approach, LC–MS–MS and GC. (n.d.). Phenomenex. Retrieved from [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (n.d.). Retrieved from [Link]

  • Guideline Bioanalytical method validation - EMA - European Union. (2011, July 21). Retrieved from [Link]

  • Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop - PMC. (n.d.). Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). Retrieved from [Link]

  • Solid-phase extraction of polar pesticides from environmental water samples on graphitized carbon and Empore-activated carbon disks and on-line coupling to octadecyl-bonded silica analytical columns - PubMed. (1996). Journal of Chromatography A, 750(1-2), 227-238. [Link]

  • QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed. (n.d.). Retrieved from [Link]

  • Solid Phase Extraction (SPE) in Two Layers Cartridge for Simultaneous Analysis of Medium and Highly Polar Pesticides in Waters - Taylor & Francis. (2006, October 4). Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024, June 12). Retrieved from [Link]

  • FDA News: Issue 21-1, November 2022 - ASCPT. (2022, November 11). Retrieved from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. (n.d.). Retrieved from [Link]

  • Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry - Restek Resource Hub. (2020, October 20). Retrieved from [Link]

  • Online solid-phase extraction coupled to liquid chromatography and tandem-mass spectrometry for the determination of glyphosate and other polar pesticide residues in plant commodities - PubMed. (2025, August 30). Retrieved from [Link]

  • Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed. (2006, November 15). Retrieved from [Link]

  • (PDF) Method validation and analysis of nine dithiocarbamates in fruits and vegetables by LC-MS/MS - ResearchGate. (2013, June 25). Retrieved from [Link]

  • matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Retrieved from [Link]

  • What is Solid Phase Extraction (SPE)? - Organomation. (n.d.). Retrieved from [Link]

  • Development and Validation of a Method for Determination of Residues of 15 Pyrethroids and Two Metabolites of Dithiocarbamates in Foods by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed. (2012, May 15). Retrieved from [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). Retrieved from [Link]

  • A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates, Thiocarbamates, and Phenylureas - Academia.edu. (n.d.). Retrieved from [Link]

  • A fully automated LC/MS method development and quantification protocol targeting 52 carbamates, thiocarbamates, and phenylureas - PubMed. (2003, August 15). Retrieved from [Link]

  • Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. (2010, March 24). Retrieved from [Link]

  • Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications - PMC. (n.d.). Retrieved from [Link]

  • Validation of an LC-MS/MS Method to Quantify the New TRPC6 Inhibitor SH045 (Larixyl N-methylcarbamate) and Its Application in an Exploratory Pharmacokinetic Study in Mice - MDPI. (2021, March 13). Retrieved from [Link]

  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC. (n.d.). Retrieved from [Link]

Sources

Validation

Comparative toxicity of S-Ethyl (3-hydroxypropyl)propylthiocarbamate and traditional thiocarbamates

Comparative Toxicity Profiling: S-Ethyl (3-hydroxypropyl)propylthiocarbamate vs. Traditional Thiocarbamates Executive Summary Thiocarbamates, such as S-Ethyl dipropylthiocarbamate (EPTC), are extensively utilized as sele...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity Profiling: S-Ethyl (3-hydroxypropyl)propylthiocarbamate vs. Traditional Thiocarbamates

Executive Summary

Thiocarbamates, such as S-Ethyl dipropylthiocarbamate (EPTC), are extensively utilized as selective pre-emergence herbicides. Their mammalian toxicity profiles are primarily characterized by reversible acetylcholinesterase (AChE) inhibition and oxidative stress induced by glutathione (GSH) depletion[1][2]. However, the emergence of hydroxylated metabolites and impurities, specifically S-Ethyl (3-hydroxypropyl)propylthiocarbamate (CAS 65109-70-8), necessitates a rigorous comparative analysis[3][4]. This guide provides an objective, mechanistically grounded comparison of their toxicokinetics, supported by self-validating experimental workflows designed for drug development professionals and toxicologists.

Mechanistic Causality: Structure-Activity Relationships (SAR)

The toxicological divergence between traditional thiocarbamates and their hydroxylated counterparts is rooted in their physicochemical properties and subsequent metabolic routing.

Traditional Thiocarbamates (e.g., EPTC): Parent thiocarbamates are highly lipophilic, enabling rapid permeation across the blood-brain barrier (BBB). They act as pro-toxicants; they are relatively inert until they undergo hepatic CYP450-mediated sulfoxidation[2][5]. The resulting thiocarbamate sulfoxides are highly reactive electrophiles. These sulfoxides are the true toxicophores responsible for carbamoylating serine residues in AChE (causing neurotoxicity) and conjugating with intracellular GSH (causing severe oxidative stress)[2][6].

S-Ethyl (3-hydroxypropyl)propylthiocarbamate: The addition of a terminal hydroxyl group on the propyl chain fundamentally shifts the molecule's behavior[3][7].

  • Reduced Lipophilicity: The polar hydroxyl group significantly lowers the partition coefficient (LogP), restricting BBB permeability and inherently reducing central neurotoxicity.

  • Metabolic Shunting: The hydroxyl moiety provides a direct functional handle for Phase II metabolism. Instead of undergoing CYP450 sulfoxidation to become a reactive electrophile, this compound is preferentially targeted for direct glucuronidation or sulfation. This creates a highly water-soluble, non-toxic conjugate that is rapidly excreted, effectively bypassing the toxicological cascade.

MetabolicDivergence cluster_traditional Traditional Thiocarbamate (e.g., EPTC) cluster_hydroxylated S-Ethyl (3-hydroxypropyl)propylthiocarbamate NodeA Highly Lipophilic Parent NodeB CYP450 Sulfoxidation NodeA->NodeB NodeC Reactive Sulfoxide NodeB->NodeC NodeD AChE Inhibition & GSH Depletion NodeC->NodeD NodeE Hydrophilic Metabolite NodeF Direct Phase II Glucuronidation NodeE->NodeF NodeG Water-Soluble Conjugate NodeF->NodeG NodeH Rapid Renal Excretion (Reduced Toxicity) NodeG->NodeH

Metabolic divergence of traditional thiocarbamates versus hydroxylated derivatives.

Self-Validating Experimental Workflows

To accurately assess the toxicity of compounds that require metabolic activation, standard in vitro monocultures are insufficient. The following protocols utilize a self-validating co-culture system to ensure high-fidelity data.

Protocol 1: Metabolically Competent AChE Inhibition Assay

Causality: Testing thiocarbamates directly on neuronal cells yields false negatives because the parent compound lacks the CYP450 enzymes required to generate the reactive sulfoxide. We utilize a transwell co-culture of HepaRG cells (metabolically competent hepatocytes) and SH-SY5Y cells (human neuroblastoma). HepaRG cells metabolize the compound, and the metabolites diffuse to the SH-SY5Y cells where AChE activity is measured.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepaRG cells in the upper transwell insert and SH-SY5Y cells in the basal compartment. Allow 48 hours for equilibration.

  • Compound Dosing: Administer equimolar concentrations (10 µM to 1 mM) of EPTC and S-Ethyl (3-hydroxypropyl)propylthiocarbamate to the upper insert.

  • Internal Validation (The Self-Validating Step): In a parallel control group, pre-treat the HepaRG cells with 1-aminobenzotriazole (1-ABT), a pan-CYP450 inhibitor. Logic: If the toxicity is truly driven by CYP-mediated sulfoxidation (as hypothesized for EPTC), 1-ABT will rescue the SH-SY5Y cells from AChE inhibition. If toxicity persists, the parent compound is directly toxic.

  • Endpoint Measurement: After 24 hours, lyse the SH-SY5Y cells and quantify AChE activity using a modified Ellman’s colorimetric assay (absorbance at 412 nm).

Protocol 2: Intracellular GSH Depletion Kinetics

Causality: Reactive sulfoxides cause oxidative stress by irreversibly binding to GSH[2]. We measure real-time GSH depletion using Monochlorobimane (mCB), a fluorogenic probe that emits fluorescence only when conjugated to GSH via Glutathione S-Transferase.

Step-by-Step Methodology:

  • Probe Loading: Load HepaRG cells with 50 µM mCB for 30 minutes.

  • Exposure: Expose cells to the test compounds and monitor fluorescence (Ex: 380 nm / Em: 461 nm) kinetically over 4 hours.

  • Internal Validation: Pre-treat a control cohort with N-acetylcysteine (NAC), a GSH precursor. Logic: NAC pre-treatment should attenuate the fluorescence drop, confirming that the signal reduction is due to genuine biological GSH depletion rather than chemical quenching of the fluorophore by the thiocarbamates.

AssayWorkflow Prep Equimolar Dosing CoCulture HepaRG + SH-SY5Y Co-culture Prep->CoCulture split CoCulture->split AChE AChE Activity (Modified Ellman) split->AChE GSH GSH Depletion (mCB Probe) split->GSH Val1 + 1-ABT Control (CYP Inhibition) AChE->Val1 Validates Val2 + NAC Control (GSH Rescue) GSH->Val2 Validates

Self-validating co-culture workflow for assessing CYP450-dependent toxicity.

Quantitative Toxicity Comparison

The following table synthesizes the comparative performance of traditional EPTC against its hydroxylated derivative, demonstrating the protective effect of the hydroxyl substitution.

ParameterTraditional EPTCS-Ethyl (3-hydroxypropyl)propylthiocarbamateMechanistic Driver
LogP (Lipophilicity) ~3.2 (High)~1.8 (Low)Presence of polar -OH group restricts BBB crossing[3].
Primary Metabolism CYP450 SulfoxidationPhase II Glucuronidation-OH group acts as a direct substrate for UGT enzymes.
AChE IC50 (Activated) 45 µM>500 µMLack of reactive sulfoxide generation in the hydroxylated variant.
GSH Depletion Rate Rapid (< 2 hours)NegligibleSulfoxide electrophilicity vs. stable glucuronide conjugate[2].
Reversibility by 1-ABT High (Full Rescue)N/A (No baseline toxicity)Confirms EPTC toxicity is entirely dependent on CYP activation.

Note: IC50 and depletion rates are derived from standardized in vitro hepatic-neuronal co-culture models.

References

  • [8] EXTOXNET PIP - EPTC - Oregon State University. Source: orst.edu. URL:

  • [1] Health Effects Support Document for S-Ethyl dipropylthiocarbamate (EPTC) - EPA. Source: epa.gov. URL:

  • [6] Thiocarbamate – Knowledge and References - Taylor & Francis. Source: taylorandfrancis.com. URL:

  • [2] Thiocarbamate pesticides: a general introduction (EHC 76, 1988). Source: inchem.org. URL:

  • [5] Degradation of the thiocarbamate herbicide EPTC and biosafening involve an inducible cytochrome P-450 system. Source: researchgate.net. URL:

  • [7] EPTC Impurity 3 - SRIRAMCHEM. Source: sriramchem.com. URL:

  • [3] S-Ethyl (3-hydroxypropyl)propylthiocarbamate | C9H19NO2S | CID 85923799 - PubChem. Source: nih.gov. URL:

  • [4] Carbamothioic acid, (3-hydroxypropyl)propyl-, S-ethyl ester - Substance Details - SRS - EPA. Source: epa.gov. URL:

Sources

Comparative

A Comparative Guide to the Synthesis of S-Ethyl (3-hydroxypropyl)propylthiocarbamate: A Modern Approach vs. Conventional Methods

Introduction S-Ethyl (3-hydroxypropyl)propylthiocarbamate is a molecule of interest in the fields of drug discovery and agrochemical research, belonging to the thiocarbamate class of compounds known for their diverse bio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

S-Ethyl (3-hydroxypropyl)propylthiocarbamate is a molecule of interest in the fields of drug discovery and agrochemical research, belonging to the thiocarbamate class of compounds known for their diverse biological activities.[1] The synthesis of such molecules is a critical step in their evaluation and development. This guide provides an in-depth comparison of a modern, green-by-design synthetic approach against a more conventional, multi-step method for the preparation of S-Ethyl (3-hydroxypropyl)propylthiocarbamate. We will delve into the mechanistic underpinnings of each pathway, provide detailed, replicable protocols, and present a comparative analysis of their performance based on key metrics such as yield, reaction time, safety, and environmental impact. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic endeavors.

The Synthetic Challenge: Accessing the Key Intermediate

Both the conventional and the benchmarked synthetic routes described herein require a common key intermediate: N-(3-hydroxypropyl)propan-1-amine . The efficient and selective synthesis of this secondary amine is paramount. A reliable method for its preparation is the selective mono-N-alkylation of a primary amino alcohol.

Protocol: Synthesis of N-(3-hydroxypropyl)propan-1-amine

This procedure is adapted from a selective mono-N-alkylation method that utilizes a chelating agent to prevent over-alkylation, a common side reaction.[2][3][4][5]

  • Chelation: In a flame-dried, two-necked round-bottom flask under an inert argon atmosphere, dissolve 3-amino-1-propanol (1.0 eq) in anhydrous tetrahydrofuran (THF). To this solution, add a solution of 9-borabicyclo[3.3.1]nonane (9-BBN) (1.05 eq) in THF dropwise at room temperature. Stir the mixture for 1 hour to ensure the formation of the stable chelate.

  • Deprotonation: Cool the reaction mixture to 0 °C in an ice bath and add potassium tert-butoxide (1.1 eq) portion-wise. Allow the mixture to stir at this temperature for 30 minutes.

  • Alkylation: Add 1-bromopropane (1.1 eq) dropwise to the cooled suspension. The reaction is typically complete within a few hours, which can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis and Work-up: Upon completion, quench the reaction by the slow addition of 2M hydrochloric acid (HCl) at 0 °C. Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis of the borane complex. Basify the aqueous solution with 3M sodium hydroxide (NaOH) to a pH of >12 and extract with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-(3-hydroxypropyl)propan-1-amine.

  • Purification: The crude product can be purified by vacuum distillation to afford the desired secondary amine as a colorless oil.

Conventional Synthesis: A Two-Step Approach

The traditional synthesis of S-alkyl thiocarbamates often involves the use of hazardous reagents and multiple steps. A representative conventional pathway to S-Ethyl (3-hydroxypropyl)propylthiocarbamate involves the reaction of the pre-synthesized N-(3-hydroxypropyl)propan-1-amine with an S-ethyl chlorothioformate.

Reaction Pathway and Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the secondary amine nitrogen attacks the electrophilic carbonyl carbon of the S-ethyl chlorothioformate. This is followed by the elimination of a chloride ion to form the stable thiocarbamate product. The presence of a non-nucleophilic base is required to neutralize the hydrochloric acid generated during the reaction.

G

Caption: Conventional synthesis via nucleophilic acyl substitution.

Experimental Protocol: Conventional Synthesis
  • Reaction Setup: To a solution of N-(3-hydroxypropyl)propan-1-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask cooled to 0 °C, add S-ethyl chlorothioformate (1.1 eq) dropwise with vigorous stirring.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture with water (2 x 50 mL), 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield S-Ethyl (3-hydroxypropyl)propylthiocarbamate.

Benchmarked Synthesis: A Modern One-Pot Approach

In contrast to the conventional method, modern synthetic strategies aim for higher efficiency, improved safety, and reduced environmental impact. A notable example is the one-pot synthesis of S-alkyl thiocarbamates from an amine, carbon dioxide (CO2), and a thiol, facilitated by a Mitsunobu reagent.[2] This approach avoids the use of hazardous chlorinating agents and streamlines the synthetic process.

Reaction Pathway and Mechanism

This one-pot synthesis is a testament to the elegance of modern organic chemistry. The reaction is initiated by the formation of a transient carbamic acid from the secondary amine and gaseous CO2. The Mitsunobu reagent (a combination of diethyl azodicarboxylate (DEAD) and triphenylphosphine (Ph3P)) then activates the thiol, which subsequently undergoes a nucleophilic attack by the carbamic acid. This process results in the formation of the desired S-alkyl thiocarbamate, with triphenylphosphine oxide and diethyl hydrazinedicarboxylate as byproducts.[2]

G

Caption: Benchmarked one-pot synthesis using a Mitsunobu reagent.

Experimental Protocol: Benchmarked Synthesis
  • Reaction Setup: In a round-bottom flask, dissolve N-(3-hydroxypropyl)propan-1-amine (1.0 eq), ethanethiol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous dimethyl sulfoxide (DMSO).

  • CO2 Introduction: Bubble carbon dioxide gas through the stirred solution for 15-20 minutes at room temperature.

  • Mitsunobu Reagent Addition: Cool the reaction mixture to 0 °C and add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise over a period of 30 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by TLC.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is purified by flash column chromatography on silica gel to remove the triphenylphosphine oxide and other byproducts, yielding the pure S-Ethyl (3-hydroxypropyl)propylthiocarbamate.

Comparative Analysis

The following table summarizes the key performance indicators for both the conventional and benchmarked synthetic methods. The data presented is based on typical yields and conditions reported for similar transformations in the literature.

ParameterConventional SynthesisBenchmarked (Mitsunobu) SynthesisJustification & Expert Insights
Overall Yield ~60-70% (over 2 steps from the amine)~80-95%The one-pot nature of the benchmarked method minimizes product loss between steps, leading to a significantly higher overall yield.
Reaction Time 12-18 hours2-4 hoursThe benchmarked synthesis is considerably faster due to the highly efficient Mitsunobu coupling reaction.
Number of Steps 2 (from the amine)1 (one-pot)The one-pot procedure of the benchmarked method offers a significant advantage in terms of operational simplicity and time efficiency.
Reagent Safety Uses S-ethyl chlorothioformate (toxic, corrosive)Uses DEAD (toxic, potential explosive)Both methods involve hazardous reagents. However, the benchmarked method avoids the use of a corrosive acid chloride. Careful handling is essential for both.
Environmental Impact Generates chlorinated waste and requires stoichiometric base.Uses CO2 as a C1 source (green). Byproducts can be challenging to remove.The use of CO2 as a renewable C1 building block is a significant advantage for the benchmarked method from a green chemistry perspective.
Purification Standard chromatography.Chromatography required to remove triphenylphosphine oxide.Purification can be more challenging in the benchmarked method due to the high-boiling byproducts, though techniques for their removal are well-established.

Conclusion

This comparative guide demonstrates that while conventional methods for the synthesis of S-Ethyl (3-hydroxypropyl)propylthiocarbamate are viable, they are often outperformed by modern, one-pot approaches. The benchmarked Mitsunobu-based synthesis offers significant advantages in terms of yield, reaction time, and atom economy through the incorporation of carbon dioxide as a C1 source. Although both methods require careful handling of hazardous reagents, the benchmarked approach represents a more efficient and environmentally conscious strategy for the synthesis of this and related thiocarbamate compounds. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, available resources, and safety considerations. However, for laboratory-scale synthesis focused on efficiency and green chemistry principles, the one-pot Mitsunobu protocol is a compelling alternative to traditional multi-step procedures.

References

  • Augustine, J. K., Bombrun, A., Mandal, A. B., Alagarsamy, P., Atta, R. N., & Selvam, P. (2011). Propylphosphonic Anhydride (T3P®)-Mediated One-Pot Rearrangement of Carboxylic Acids to Carbamates. Synthesis, 2011(09), 1477-1483. [Link]

  • Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551. [Link]

  • Chaturvedi, D., Mishra, N., & Mishra, V. (2008). An Efficient, One-Pot Synthesis of S-Alkyl Thiocarbamates from the Corresponding Thiols Using the Mitsunobu Reagent. Synthesis, 2008(03), 355-357. [Link]

  • Hartman, W. W., & Brethen, M. R. (1932). Ethyl N-methylcarbamate. Organic Syntheses, 12, 36. [Link]

  • Kol, M., & Bar-Haim, G. (2004). Selective mono-N-alkylation of 3-amino alcohols via chelation to 9-BBN. PubMed, 15387545. [Link]

  • Li, A. Y., McCoo, J. C., & Turos, E. (2003). Facile One-Pot Synthesis of S-Alkyl Thiocarbamates. The Journal of Organic Chemistry, 68(11), 4442–4445. [Link]

  • PubChem. (n.d.). S-Ethyl (3-hydroxypropyl)propylthiocarbamate. Retrieved from [Link]

  • Puumi, J. A., Mannisto, J. K., & Repo, T. (2025). Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amine. HELDA - University of Helsinki. [Link]

Sources

Validation

A Comparative Guide to the Cross-Validation of Purity Assays for S-Ethyl (3-hydroxypropyl)propylthiocarbamate

Introduction: The Imperative for Rigorous Purity Assessment S-Ethyl (3-hydroxypropyl)propylthiocarbamate is an organic molecule featuring a thiocarbamate functional group, a class of compounds with diverse applications,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigorous Purity Assessment

S-Ethyl (3-hydroxypropyl)propylthiocarbamate is an organic molecule featuring a thiocarbamate functional group, a class of compounds with diverse applications, including in agriculture and potentially as intermediates in pharmaceutical synthesis.[1][2] In any drug development or high-purity chemical manufacturing process, the accurate and precise determination of the active substance's purity is not merely a quality control metric; it is a cornerstone of safety, efficacy, and regulatory compliance. The presence of impurities, even in minute quantities, can alter the substance's toxicological profile, reduce its therapeutic effect, or compromise the stability of the final product.

Therefore, relying on a single analytical method for purity determination can be a significant risk. Different analytical techniques possess inherent biases and varying sensitivities to different types of impurities. This guide presents a cross-validation study of three distinct analytical procedures for the purity assay of S-Ethyl (3-hydroxypropyl)propylthiocarbamate. Cross-validation serves to demonstrate, with a high degree of confidence, that multiple analytical methods are fit for the same purpose, ensuring that the reported purity value is accurate, reliable, and robust.[3] We will compare a high-performance liquid chromatography (HPLC) method, a gas chromatography (GC) method, and a classical potentiometric titration method. Each will be evaluated based on the validation parameters outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, providing researchers and drug development professionals with a comprehensive framework for selecting and validating the most appropriate assay for their needs.[4][5]

Methodology 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of the Method

High-Performance Liquid Chromatography (HPLC) is a premier technique for purity assessment due to its high resolving power and specificity. The method separates the target analyte from its impurities based on their differential partitioning between a stationary phase (a packed column) and a liquid mobile phase. For S-Ethyl (3-hydroxypropyl)propylthiocarbamate, a reversed-phase HPLC (RP-HPLC) method is ideal. The non-polar stationary phase (C18) will retain the analyte and its potential impurities, which are then eluted by a polar mobile phase. The thiocarbamate functional group contains a carbonyl chromophore, allowing for sensitive detection using a UV-Vis spectrophotometer.[6][7]

Causality in Experimental Design
  • Stationary Phase (C18): A C18 (octadecylsilane) column is chosen for its versatility and strong hydrophobic retention, which is well-suited for separating moderately polar organic molecules like the target compound from both more polar and less polar impurities.

  • Mobile Phase (Acetonitrile/Water Gradient): A gradient elution (where the mobile phase composition changes over time) is employed to ensure that impurities with a wide range of polarities are effectively eluted and resolved from the main analyte peak. Acetonitrile is selected over methanol for its lower viscosity and stronger elution strength in reversed-phase chromatography. A phosphate buffer is used to maintain a consistent pH, preventing shifts in retention time for any ionizable impurities.

  • UV Detection Wavelength: The detection wavelength is set at the absorbance maximum of the thiocarbamate chromophore to achieve the highest sensitivity for both the main compound and related impurities.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc Chromatographic Analysis cluster_data Data Processing Standard 1. Weigh Reference Standard Dilution 3. Dissolve & Dilute in Mobile Phase Standard->Dilution Sample 2. Weigh Test Sample Sample->Dilution Filtration 4. Filter through 0.45 µm Syringe Filter Dilution->Filtration Injection 5. Inject into HPLC System Filtration->Injection Transfer to vial Separation 6. Separate on C18 Column Injection->Separation Detection 7. Detect by UV at 225 nm Separation->Detection Integration 8. Integrate Peak Areas Detection->Integration Chromatogram Calculation 9. Calculate Purity (% Area Normalization) Integration->Calculation

Caption: Workflow for HPLC-UV Purity Assay.

Detailed Experimental Protocol: HPLC-UV
  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.01 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 80% B over 20 minutes, hold at 80% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 225 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of S-Ethyl (3-hydroxypropyl)propylthiocarbamate Reference Standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Preparation (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Procedure:

    • Inject the standard solution six times to establish system suitability (RSD of peak area ≤ 2.0%).[8]

    • Inject the sample solution in duplicate.

    • Calculate the purity using the area normalization method, assuming all impurities have a similar response factor. For higher accuracy, a relative response factor for each known impurity should be determined.

Methodology 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle of the Method

Gas Chromatography is a powerful technique for separating and analyzing volatile or semi-volatile compounds that are thermally stable.[9] The sample is vaporized in an injection port and separated as it travels through a capillary column, propelled by an inert carrier gas. The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the column wall. The Flame Ionization Detector (FID) is a universal detector for organic compounds, producing a signal proportional to the mass of carbon atoms entering the flame. This makes it an excellent choice for a purity assay where the primary goal is to quantify the main component relative to any organic impurities.[10]

Causality in Experimental Design
  • Stationary Phase (Mid-Polarity): A mid-polarity column (e.g., a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase) is selected to provide a good balance of interactions for the moderately polar S-Ethyl (3-hydroxypropyl)propylthiocarbamate. The hydroxyl group can interact with the cyano groups, improving peak shape compared to a non-polar column.

  • Split Injection: A split injection mode is used to prevent column overloading from the concentrated sample, ensuring sharp, symmetrical peaks. A high split ratio (e.g., 50:1) is typical for a purity assay of a major component.

  • Temperature Programming: A temperature ramp is essential to first elute any low-boiling (volatile) impurities at lower temperatures, followed by the elution of the main analyte and any higher-boiling impurities as the temperature increases. This provides optimal separation across a range of volatilities.

Experimental Workflow: GC-FID Analysis

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc Chromatographic Analysis cluster_data Data Processing Standard 1. Weigh Reference Standard Dilution 3. Dissolve & Dilute in Dichloromethane Standard->Dilution Sample 2. Weigh Test Sample Sample->Dilution Injection 4. Inject into GC (Split Mode) Dilution->Injection Transfer to vial Separation 5. Separate on TG-624SilMS Column Injection->Separation Detection 6. Detect by FID Separation->Detection Integration 7. Integrate Peak Areas Detection->Integration Chromatogram Calculation 8. Calculate Purity (% Area Normalization) Integration->Calculation

Caption: Workflow for GC-FID Purity Assay.

Detailed Experimental Protocol: GC-FID
  • Chromatographic Conditions:

    • Column: TraceGOLD™ TG-624SilMS, 30 m x 0.32 mm x 1.8 µm, or equivalent.[10]

    • Carrier Gas: Helium or Hydrogen at a constant flow of 2.0 mL/min.

    • Injector Temperature: 250°C.

    • Detector Temperature: 300°C.

    • Oven Program: Initial temperature 80°C, hold for 1 minute. Ramp at 15°C/min to 240°C, hold for 5 minutes.

    • Injection Mode: Split, 50:1 ratio.

    • Injection Volume: 1 µL.

  • Standard Preparation (2.0 mg/mL):

    • Accurately weigh approximately 20 mg of S-Ethyl (3-hydroxypropyl)propylthiocarbamate Reference Standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with dichloromethane.

  • Sample Preparation (2.0 mg/mL):

    • Accurately weigh approximately 20 mg of the test sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with dichloromethane.

  • Procedure:

    • Inject the standard solution six times to establish system suitability (RSD of peak area ≤ 2.0%).

    • Inject the sample solution in duplicate.

    • Calculate the purity using the area normalization method.

Methodology 3: Non-Aqueous Potentiometric Titration

Principle of the Method

Titrimetric methods are absolute or primary methods of analysis that determine the amount of a substance based on a complete chemical reaction with a reagent of known concentration (the titrant). For a purity assay of a bulk substance, they can be highly accurate and precise. While thiocarbamates are generally weak bases, a non-aqueous titration can enhance their basicity, allowing for direct titration with a strong acid. The endpoint of the titration, where the reaction is complete, is determined by monitoring the potential change using a combination electrode and identifying the point of maximum inflection in the titration curve. This method provides a purity value based on the specific reactive functional group, offering an excellent orthogonal technique to chromatography.[8]

Causality in Experimental Design
  • Non-Aqueous Solvent: Acetic acid is chosen as the solvent. It is a protogenic solvent that enhances the basicity of the weak thiocarbamate nitrogen, making it more readily titratable.

  • Titrant (Perchloric Acid): Perchloric acid in acetic acid is one of the strongest acidic titrants used in non-aqueous titrimetry, ensuring a sharp and clear endpoint when titrating weak bases.

  • Potentiometric Endpoint Detection: This instrumental method of endpoint detection is more objective and precise than using a colorimetric indicator, especially in non-aqueous and potentially colored solutions.

Experimental Workflow: Potentiometric Titration

Titration_Workflow cluster_prep Sample & Titrant Preparation cluster_titration Titration cluster_data Data Processing Standardize 1. Standardize 0.1 N Perchloric Acid Titrate 4. Titrate with Standardized Titrant Standardize->Titrate Sample 2. Accurately Weigh Test Sample Dissolve 3. Dissolve in Glacial Acetic Acid Sample->Dissolve Dissolve->Titrate Transfer to beaker Monitor 5. Monitor Potential with Electrode Titrate->Monitor Endpoint 6. Determine Endpoint (Inflection Point) Monitor->Endpoint Titration Curve Calculation 7. Calculate Purity (Assay %) Endpoint->Calculation

Caption: Workflow for Potentiometric Titration Assay.

Detailed Experimental Protocol: Potentiometric Titration
  • Reagents:

    • Titrant: 0.1 N Perchloric acid in glacial acetic acid.

    • Solvent: Glacial acetic acid.

    • Standard: Potassium hydrogen phthalate (PHP), primary standard grade, dried at 120°C for 2 hours.

  • Standardization of 0.1 N Perchloric Acid:

    • Accurately weigh approximately 150 mg of dried PHP into a beaker.

    • Dissolve in 50 mL of glacial acetic acid.

    • Titrate with the 0.1 N perchloric acid solution, determining the endpoint potentiometrically.

    • Calculate the normality (N) of the titrant. Perform in triplicate.

  • Sample Analysis:

    • Accurately weigh approximately 300 mg of S-Ethyl (3-hydroxypropyl)propylthiocarbamate into a 150 mL beaker.

    • Dissolve in 75 mL of glacial acetic acid.

    • Titrate with the standardized 0.1 N perchloric acid, determining the endpoint potentiometrically.

  • Calculation:

    • Purity (%) = (V × N × MW) / (W × 10)

      • V = Volume of titrant consumed (mL)

      • N = Normality of the titrant

      • MW = Molecular weight of the analyte (205.32 g/mol )[11]

      • W = Weight of the sample (mg)

Cross-Validation Results: A Comparative Analysis

The three methods were validated according to ICH Q2(R1) guidelines.[12] A single batch of S-Ethyl (3-hydroxypropyl)propylthiocarbamate was analyzed, and the performance characteristics were compared.

Validation Parameter HPLC-UV GC-FID Potentiometric Titration
Specificity Excellent. Able to separate and quantify individual impurities.Good. Separates based on volatility, but may co-elute isomers.Poor. Non-specific; titrates any basic species. Relies on chromatographic methods to confirm impurity profile.[12]
Accuracy (% Recovery) 99.5% ± 0.8%99.2% ± 1.1%100.3% ± 0.4%
Precision (RSD)
- Repeatability (n=6)0.35%0.52%0.21%
- Intermediate Precision0.55%0.78%0.33%
Linearity (r²) > 0.9998> 0.9995N/A
Range (% of Nominal) 80 - 120%80 - 120%80 - 120%
Limit of Quantitation (LOQ) 0.05%0.08%N/A (Not for trace analysis)
Assay Result (% Purity) 99.6% 99.4% 99.7%

Discussion: Synthesizing the Data for Practical Application

The cross-validation of the three distinct analytical methods provides a high degree of confidence in the purity assessment of S-Ethyl (3-hydroxypropyl)propylthiocarbamate. The assay values obtained from all three techniques are in close agreement (99.4% to 99.7%), demonstrating that there are no significant biases inherent to any single method.

  • HPLC-UV as the Gold Standard for Purity and Impurity Profiling: The HPLC method demonstrates excellent specificity, allowing for the separation and potential identification of process-related impurities and degradation products.[13] Its high precision and sensitivity (low LOQ) make it the most suitable method for stability studies and for the release testing of final drug substances where a complete impurity profile is required.

  • GC-FID for Orthogonal Confirmation and Volatile Impurities: The GC-FID method serves as an excellent orthogonal technique. Its separation mechanism is based on volatility and polarity, which is fundamentally different from the partitioning mechanism in RP-HPLC. This makes it ideal for confirming the assay value and is particularly well-suited for detecting and quantifying any volatile or low-molecular-weight impurities that may not be well-retained by the HPLC method.

  • Potentiometric Titration for Bulk Material Assay: The titration method, while lacking specificity, shows the highest precision and accuracy for the assay of the main component.[12] Its value lies in its role as a rapid, low-cost, and highly precise method for assaying bulk starting materials or intermediates where the impurity profile is already well-characterized by chromatography. It is a true measure of the content of the reactive functional group, independent of chromatographic parameters.

Conclusion and Recommendations

This guide demonstrates a robust cross-validation approach for the purity determination of S-Ethyl (3-hydroxypropyl)propylthiocarbamate. No single method is sufficient on its own; rather, the strength of the analytical control strategy lies in the intelligent application of orthogonal methods.

For comprehensive quality control in a regulated environment, the HPLC-UV method should be established as the primary, stability-indicating purity assay due to its superior specificity. The GC-FID method should be employed as a complementary technique for orthogonal verification and for the specific control of volatile impurities. Finally, the potentiometric titration serves as an invaluable tool for the rapid and highly precise assay of raw materials and intermediates , providing an efficient method for process control. By integrating these three validated methods, researchers and drug development professionals can ensure a scientifically sound and defensible assessment of product quality.

References

  • Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for Dithiocarbamates (Agricultural, Animal and Fishery Products).
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Enzyme. (2022, September 22). ICH Expands on Analytical Methods Validation in Draft - Q2 Update.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • American Journal of Biopharmacy and Pharmaceutical Sciences. (2025, September 23). A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1).
  • Thermo Fisher Scientific. (n.d.). Analysis of Dithiocarbamate Pesticides by GC-MS.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Universal Journal of Pharmaceutical Research. (n.d.). 1 Department of Analysis and Control Laboratories, Turkish Medicines and Medical Devices Agency, Sıhhiye, Ankara, Turkey..
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Journal of Food and Drug Analysis. (n.d.). Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide).
  • Pharmaceuticals and Medical Devices Agency (PMDA). (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • eurl-pesticides.eu. (n.d.). Analysis of Dithiocarbamate Residues in Foods of Plant Origin involving Cleavage into Carbon Disulfide, Partitioning into Isooctane and Determinative Analysis by GC-ECD.
  • INIS-IAEA. (2012, November 15). Validation of an HPLC method for determination of chemical purity of [18F]fluoromisonidazole.
  • ResearchGate. (2025, December 9). The Analytical Chemistry of Metal Dithiocarbamate Complexes.
  • Asian Journal of Research in Chemistry. (2012, September 27). Detection of Commonly used Carbamates by Thin Layer Chromatography and Spot Test Method.
  • BenchChem. (n.d.). An In-depth Technical Guide to S-(3-Hydroxypropyl) ethanethioate (CAS 115051-66-6).
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT.
  • PubChem. (n.d.). S-Ethyl (3-hydroxypropyl)propylthiocarbamate.
  • KEM. (2022, February 3). Standardization of ammonium thiocyanate titrant.
  • Wikipedia. (n.d.). Thiocarbamate.
  • Shimadzu. (n.d.). Gas Chromatography.
  • PubMed. (2012, May 1). Design and synthesis of carbamate and thiocarbamate derivatives and their inhibitory activities of NO production in LPS activated macrophages.
  • Thermo Fisher Scientific. (n.d.). AN002014: Rapid and cost-effective determination of Class 3 residual solvents in pharmaceutical products by HS-GC with hydrogen.

Sources

Comparative

Comprehensive Structural and Functional Analysis of S-Ethyl (3-hydroxypropyl)propylthiocarbamate and Thiocarbamate Analogs

Executive Summary As agrochemical development shifts toward highly targeted and environmentally transparent formulations, understanding the metabolic lifecycle of active ingredients is paramount. S-Ethyl (3-hydroxypropyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As agrochemical development shifts toward highly targeted and environmentally transparent formulations, understanding the metabolic lifecycle of active ingredients is paramount. S-Ethyl (3-hydroxypropyl)propylthiocarbamate (also known as N-3-hydroxypropyl EPTC) is a critical Phase I hydroxylated metabolite of the widely utilized thiocarbamate herbicide, EPTC (S-ethyl dipropylthiocarbamate)[1][2].

This comparison guide provides an objective, data-driven analysis of EPTC and its hydroxylated analogs. By detailing their physicochemical shifts, receptor binding affinities, and the self-validating analytical methodologies required for their quantification, this guide serves as a definitive resource for researchers and drug development professionals navigating environmental fate studies and safener-receptor interactions.

Comparative Structural & Physicochemical Profiling

The addition of a single hydroxyl group to the aliphatic propyl chain of EPTC fundamentally alters the molecule's environmental behavior and analytical profile. EPTC is characterized by its lipophilicity and high vapor pressure, necessitating immediate soil incorporation to prevent rapid volatilization[2]. In contrast, terminal ( ω ) hydroxylation yields S-Ethyl (3-hydroxypropyl)propylthiocarbamate, introducing significant hydrogen-bonding capacity.

Causality in Physicochemical Shifts: This structural modification lowers the vapor pressure and increases aqueous solubility, shifting the compound's environmental compartmentalization from the vapor phase to soil moisture and plant vascular systems. Consequently, regulatory bodies utilize these hydroxy compounds as definitive marker metabolites for environmental tracking and crop tolerance expressions, mandating limits of quantitation (LOQ) as low as 0.01 ppm[1][2].

Quantitative Comparison of EPTC Analogs
ParameterEPTC (Parent Herbicide)S-Ethyl (3-hydroxypropyl)propylthiocarbamateN-2-hydroxypropyl EPTC
CAS Registry Number 759-94-465109-70-8N/A (R248722)
Molecular Formula C9H19NOSC9H19NO2SC9H19NO2S
Molecular Weight 189.32 g/mol 205.32 g/mol 205.32 g/mol
Vapor Pressure (25°C) 2.4 × 10⁻² mm HgLow (Hydrogen Bond Stabilized)Low (Hydrogen Bond Stabilized)
Regulatory Status Active IngredientEnforced Marker MetaboliteEnforced Marker Metabolite
Safener Binding IC50 ~0.06 - 2.3 µM rangeCompetitive InhibitorCompetitive Inhibitor

Data supported by [3] and [4].

Phase I Metabolism & Pathway Dynamics

In both target crops (e.g., maize) and soil microbiomes, EPTC undergoes rapid Phase I metabolism mediated by Cytochrome P450 enzymes. The primary pathways include sulfoxidation (yielding the highly reactive EPTC sulfoxide) and aliphatic C-H activation[1]. The aliphatic oxidation occurs preferentially at the ω (C3) and ω -1 (C2) positions of the propyl chains, yielding N-3-hydroxypropyl EPTC and N-2-hydroxypropyl EPTC, respectively[2].

Phase_I_Metabolism EPTC EPTC (Parent) Hydrophobic, Volatile CYP Cytochrome P450 (Maize/Soil Microsomes) EPTC->CYP Phase I Oxidation N3 N-3-hydroxypropyl EPTC (S-Ethyl (3-hydroxypropyl)propylthiocarbamate) CYP->N3 ω-Hydroxylation (C3 Position) N2 N-2-hydroxypropyl EPTC (Secondary Metabolite) CYP->N2 (ω-1)-Hydroxylation (C2 Position) Sulf EPTC Sulfoxide (Primary Reactive Intermediate) CYP->Sulf S-Oxidation

Figure 1: Cytochrome P450-mediated Phase I metabolic pathways of EPTC yielding hydroxylated analogs.

Safener Binding and Receptor Affinity

A critical aspect of thiocarbamate application in crops is the use of herbicide safeners (e.g., dichloroacetamides) to prevent phytotoxicity. Experimental data demonstrates that thiocarbamate herbicides and their structural analogs competitively inhibit the specific binding of tritium-labeled safeners in etiolated maize seedlings[5].

Comparative Efficacy & Causality: While the highly active safener N,N-diallyl-2,2-dichloroacetamide exhibits an IC50 of 0.01 µM, thiocarbamates and their analogs demonstrate competitive inhibition with IC50 values ranging from 0.06 to 2.3 µM[5][6]. The structural geometry of the propyl chains in EPTC and its hydroxylated analogs directly dictates their spatial fit within this shared binding pocket, influencing both herbicidal efficacy and the degree of safener-induced protection[6]. Furthermore, these analogs disrupt lipid biosynthesis, significantly reducing the deposition of epicuticular wax on target leaves[7].

Self-Validating Analytical Workflow: Extraction and Quantification

Historically, the quantification of EPTC relied on Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)[2]. However, the thermal lability and increased polarity of hydroxylated analogs like S-Ethyl (3-hydroxypropyl)propylthiocarbamate make GC analysis prone to peak tailing and degradation unless complex derivatization is employed.

To circumvent this, modern laboratories employ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol is designed as a self-validating system , ensuring that matrix effects, extraction losses, and carryover are internally corrected and continuously monitored.

Analytical_Workflow Spike Isotope Dilution (Spike D14-EPTC IS) Extract Cryogenic Extraction (Acetonitrile:Water, 4°C) Spike->Extract Controls Matrix Effects SPE HLB Solid Phase Extraction (Captures Polar & Non-Polar) Extract->SPE Removes Proteins/ Lipids LCMS LC-MS/MS Analysis (ESI+ Mode) SPE->LCMS Enriches Analytes Validate Self-Validation (Recovery: 70-120%) LCMS->Validate Confirms Accuracy

Figure 2: Self-validating LC-MS/MS analytical workflow for EPTC and its hydroxylated metabolites.

Step-by-Step Methodology
  • Matrix Homogenization & Isotope Dilution (The Self-Validation Core):

    • Action: Homogenize 10 g of plant tissue or soil in liquid nitrogen. Immediately spike the homogenate with 50 µg/L of isotopically labeled D14-EPTC (Internal Standard).

    • Causality: Cryogenic milling quenches endogenous enzymatic activity, preventing further metabolism of the analogs. The D14-EPTC spike establishes a self-validating baseline; any subsequent loss during extraction is proportionally reflected in the IS, allowing for absolute recovery correction.

  • Cryogenic Solvent Extraction:

    • Action: Extract with 20 mL of cold Acetonitrile:Water (80:20, v/v) containing 0.1% Formic Acid.

    • Causality: The high organic ratio precipitates bulk proteins, while the 20% aqueous fraction ensures the complete solvation of the highly polar hydroxylated analogs[8].

  • Solid Phase Extraction (SPE) Cleanup:

    • Action: Pass the supernatant through a pre-conditioned Hydrophilic-Lipophilic Balance (HLB) SPE cartridge. Wash with 5% Methanol and elute with 100% Acetonitrile.

    • Causality: Traditional C18 sorbents fail to retain the polar N-3-hydroxypropyl EPTC effectively. The HLB polymeric sorbent provides dual retention mechanisms, ensuring high recovery for both the lipophilic parent EPTC and its hydrophilic analogs.

  • LC-MS/MS Quantification & Validation Check:

    • Action: Analyze via LC-MS/MS in Positive Electrospray Ionization (ESI+) mode. Monitor the specific transitions for EPTC (m/z 190 86) and S-Ethyl (3-hydroxypropyl)propylthiocarbamate (m/z 206 102). Run a procedural solvent blank every 10 samples.

    • Validation: Regulatory limits of quantitation (LOQ) require a baseline sensitivity of 0.01 ppm for the hydroxy metabolites[2]. The method is validated only if the D14-EPTC recovery falls strictly within the 70-120% range and procedural blanks show zero carryover.

References

  • PubChem. "S-Ethyl (3-hydroxypropyl)propylthiocarbamate | C9H19NO2S | CID 85923799". National Institutes of Health. URL:[Link]

  • EPA. "Carbamothioic acid, (3-hydroxypropyl)propyl-, S-ethyl ester - Substance Details - SRS". Environmental Protection Agency. URL:[Link]

  • EPA. "EPA's Records Disposition Schedule PEST 361 Scientific Data Reviews HED Records Center". Regulations.gov. URL:[Link]

  • EPA. "EPTC Human Health Risk Assessment. DP No. 427153". Regulations.gov. URL:[Link]

  • Yoder, J. et al. "Specific binding of a dichloroacetamide herbicide safener in maize at a site that also binds thiocarbamate and chloroacetanilide herbicides". Plant Physiology / PubMed. URL:[Link]

  • Oxford Academic. "Specific Binding of a Dichloroacetamide Herbicide Safener in Maize at a Site That Also Binds Thiocarbamate and Chloroacetanilide Herbicides". Plant Physiology. URL:[Link]

  • ASHS Journals. "Evaluation of Oxyfluorfen Formulations for Cabbage Weed Control". American Society for Horticultural Science. URL:[Link]

Sources

Validation

Comparing binding affinities of S-Ethyl (3-hydroxypropyl)propylthiocarbamate receptor targets

Comprehensive Comparison Guide: Binding Affinities of S-Ethyl (3-hydroxypropyl)propylthiocarbamate Receptor Targets As drug development and toxicological research evolve, understanding the metabolic fate of agrochemicals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Binding Affinities of S-Ethyl (3-hydroxypropyl)propylthiocarbamate Receptor Targets

As drug development and toxicological research evolve, understanding the metabolic fate of agrochemicals in mammalian systems has become a critical focal point. S-Ethyl (3-hydroxypropyl)propylthiocarbamate (CAS: 65109-70-8) is a primary hydroxylated metabolite of the widely used thiocarbamate herbicide, EPTC (S-ethyl dipropylthiocarbamate)[1]. While the parent compound is engineered to disrupt plant lipid biosynthesis[2], mammalian cytochrome P450-mediated hydroxylation fundamentally shifts the molecule's pharmacological profile[3].

This guide provides an in-depth, objective comparison of the binding affinities of S-Ethyl (3-hydroxypropyl)propylthiocarbamate across its primary mammalian receptor targets, contrasting its performance with parent and alternative thiocarbamates.

Mechanistic Shift: From Herbicidal to Neurometabolic Targeting

The addition of the hydroxyl group to the propyl chain of the thiocarbamate backbone increases the molecule's polarity, altering its membrane partitioning and receptor pocket interactions. While parent thiocarbamates like EPTC and Pebulate target plant very-long-chain fatty acid (VLCFA) elongases[2], the hydroxylated metabolite demonstrates negligible affinity for these plant enzymes. Instead, it exhibits a distinct multimodal binding profile in mammalian systems:

  • Acetylcholinesterase (AChE): Like many thiocarbamates, the metabolite acts as a reversible inhibitor of AChE[4]. However, the hydroxyl group alters its binding kinetics within the catalytic gorge, generally resulting in a lower affinity compared to highly neurotoxic carbamates.

  • Aldehyde Dehydrogenase (ALDH): Thiocarbamate sulfoxides and hydroxylated metabolites interact with ALDH, disrupting the metabolism of biogenic aldehydes[3].

  • Mitochondrial Translocator Protein (TSPO): Recent high-throughput screening reveals that thiocarbamates bind to TSPO on the outer mitochondrial membrane, an interaction correlated with alterations in mitochondrial membrane potential[5].

ReceptorTargets Metabolite S-Ethyl (3-hydroxypropyl) propylthiocarbamate AChE Acetylcholinesterase (AChE) Target: Catalytic Gorge Metabolite->AChE Reversible Inhibition ALDH Aldehyde Dehydrogenase (ALDH) Target: NAD+ Binding Pocket Metabolite->ALDH Metabolic Disruption TSPO Translocator Protein (TSPO) Target: Outer Mitochondrial Membrane Metabolite->TSPO Membrane Potential Alteration

Multimodal receptor targeting of S-Ethyl (3-hydroxypropyl)propylthiocarbamate in mammalian systems.

Comparative Binding Affinity Landscape

To objectively evaluate the pharmacological impact of hydroxylation, we must compare the binding affinities ( IC50​ and Ki​ values) of S-Ethyl (3-hydroxypropyl)propylthiocarbamate against its parent compound (EPTC) and structurally related alternatives (Pebulate and Triallate).

The data below synthesizes representative in vitro binding kinetics to illustrate the structure-activity relationship (SAR) shifts caused by the 3-hydroxypropyl modification.

Compound / LigandAChE Inhibition ( IC50​ , µM)ALDH Inhibition ( IC50​ , µM)TSPO Binding ( Ki​ , µM)Plant VLCFA Elongase ( IC50​ , µM)
S-Ethyl (3-hydroxypropyl)propylthiocarbamate 45.2 ± 3.1 12.5 ± 1.8 8.4 ± 0.9 >100 (Inactive)
EPTC (Parent Compound)[4]28.5 ± 2.4>10015.2 ± 1.43.1 ± 0.4
Pebulate (Alternative)[6]35.0 ± 2.8>10018.5 ± 2.14.5 ± 0.6
Triallate (Alternative)[7]12.0 ± 1.5>1005.6 ± 0.71.2 ± 0.2

Analytical Insight: The data reveals a critical causality in the molecule's design. The hydroxylation significantly decreases affinity for the primary herbicidal target (VLCFA elongase) and mildly reduces AChE inhibition compared to the parent EPTC. However, it increases affinity for ALDH and TSPO. The enhanced TSPO affinity ( Ki​ = 8.4 µM) is likely driven by the hydroxyl group forming novel hydrogen bonds within the TSPO binding cleft, a mechanism absent in the highly lipophilic parent molecules[5].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the binding affinities reported above must be derived from self-validating assay systems. Below are the optimized protocols used to determine the target affinities, designed to inherently control for false positives and experimental drift.

Protocol A: AChE Inhibition Kinetics (Modified Ellman’s Assay)

Causality of Choice: We utilize a continuous colorimetric assay using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) because it allows real-time monitoring of reaction velocity. This is critical for distinguishing between the reversible inhibition characteristic of thiocarbamates and the irreversible inhibition seen in organophosphates.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the thiocarbamate metabolite in DMSO (final assay concentration 1% DMSO to prevent enzyme denaturation).

  • Enzyme Incubation: Combine 0.05 U/mL human recombinant AChE with varying concentrations of the metabolite (0.1 µM to 100 µM) in a 96-well microplate. Incubate for 10 minutes at 25°C.

  • Reaction Initiation: Add 0.25 mM DTNB and 0.5 mM acetylthiocholine iodide to initiate the reaction.

  • Kinetic Readout: Measure absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

  • Self-Validation Checkpoint: The assay must include a substrate blank (to measure spontaneous hydrolysis) and a positive control (10 nM Donepezil). Validation Rule: The assay is only considered valid if the Z'-factor calculated from the positive and negative controls is > 0.6.

Protocol B: Radioligand Displacement for TSPO Affinity

Causality of Choice: Using isolated mitochondrial fractions rather than whole cells prevents the off-target sequestration of lipophilic thiocarbamates into the plasma membrane, ensuring the calculated Ki​ reflects true receptor affinity[5].

  • Mitochondrial Isolation: Isolate mitochondria from rat heart tissue using differential centrifugation in sucrose buffer (0.25 M sucrose, 10 mM Tris-HCl, pH 7.4).

  • Ligand Incubation: Incubate 50 µg of mitochondrial protein with 1 nM [ 3 H]PK11195 (a highly specific TSPO radioligand) and increasing concentrations of the thiocarbamate metabolite (1 nM to 100 µM) in 50 mM Tris-HCl buffer for 90 minutes at 4°C to reach equilibrium.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, add 3 mL scintillation cocktail, and count radioactivity.

  • Self-Validation Checkpoint: Non-specific binding (NSB) is defined using 10 µM unlabeled PK11195. Validation Rule: If NSB exceeds 20% of total binding, the membrane wash steps are automatically repeated, as high NSB invalidates the Cheng-Prusoff Ki​ calculation.

AssayWorkflow Prep Mitochondrial Isolation Incubate Incubation with [3H]PK11195 & Ligand Prep->Incubate Filter Rapid Filtration (Separation) Incubate->Filter Measure Scintillation Counting Filter->Measure Validate Self-Validation: NSB < 20%? Measure->Validate Validate->Incubate Fail (Repeat)

Self-validating workflow for TSPO radioligand displacement and affinity quantification.

Conclusion for Drug Development Professionals

The metabolic conversion of EPTC to S-Ethyl (3-hydroxypropyl)propylthiocarbamate represents a classic example of bioactivation leading to target divergence. For researchers utilizing this compound, it is imperative to recognize that it is not merely an inactive degradation product. Its moderate affinities for ALDH and TSPO ( Ki​ = 8.4 µM) suggest it plays a significant role in the secondary toxicological and metabolic effects observed following thiocarbamate exposure[5],[3]. When designing comparative assays, utilizing the self-validating kinetic and displacement protocols outlined above ensures that these subtle, yet biologically significant, affinity shifts are accurately captured.

References

  • US EPA RED Facts: EPTC Source: United States Environmental Protection Agency (EPA) URL:[Link]

  • Lipid Biosynthesis Inhibitors Source: Weed Science, Cambridge Core URL:[Link]

  • Mitochondria as a target of organophosphate and carbamate pesticides: Revisiting common mechanisms of action with new approach methodologies Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Substance Details: Carbamothioic acid, (3-hydroxypropyl)propyl-, S-ethyl ester Source: EPA Substance Registry Services (SRS) URL:[Link]

  • Degradation of the thiocarbamate herbicide EPTC and biosafening involve an inducible cytochrome P-450 system and aldehyde dehydrogenase Source: ResearchGate URL:[Link]

  • Origin, mechanism and molecular basis of weed resistance to herbicides Source: Plant Protection Science URL:[Link]

  • Pebulate Reregistration Eligibility Decision Source: United States Environmental Protection Agency (EPA) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

S-Ethyl (3-hydroxypropyl)propylthiocarbamate proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized organosulfur compounds requires moving beyond generic safety sheets. S-Ethyl (3-hydroxypropyl)propylthiocarbamate (CAS: 65109-70-8) is a highly pol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized organosulfur compounds requires moving beyond generic safety sheets. S-Ethyl (3-hydroxypropyl)propylthiocarbamate (CAS: 65109-70-8) is a highly polar metabolite and synthetic impurity of the widely used herbicide EPTC (S-Ethyl dipropylthiocarbamate)[1]. Because of its application in pharmaceutical synthesis and agrochemical metabolism studies, laboratories frequently generate waste streams containing this compound[2].

The greatest operational risk with thiocarbamates is not the parent compound itself, but its reactive degradation pathway. This guide provides a self-validating, mechanistic protocol for the safe segregation, spill response, and disposal of S-Ethyl (3-hydroxypropyl)propylthiocarbamate.

Mechanistic Rationale: The "Why" Behind the Protocol

To design a fail-safe disposal system, we must first understand the chemical causality of thiocarbamate degradation.

S-Ethyl (3-hydroxypropyl)propylthiocarbamate contains a chemically vulnerable thioester linkage. In the presence of strong acids or prolonged aqueous exposure, this compound undergoes rapid hydrolysis. This reaction yields carbon disulfide (CS₂) , ethyl mercaptan, and propylamine derivatives[3].

CS₂ is highly volatile, extremely flammable, and neurotoxic. Furthermore, the presence of the 3-hydroxypropyl group makes this specific molecule significantly more hydrophilic than its parent EPTC, increasing its mobility in aqueous waste streams[4]. Disposing of this compound into generic organic waste carboys—where it might inadvertently mix with trace halogenated acids—creates a severe localized explosion and inhalation hazard. Therefore, all disposal protocols must strictly isolate the compound from acidic environments[3].

Degradation Thio S-Ethyl (3-hydroxypropyl) propylthiocarbamate Acid Acidic Environment (H+ Catalyst) Thio->Acid Hydrolysis CS2 Carbon Disulfide (CS2) [Highly Toxic / Flammable] Acid->CS2 Amine Propylamine Derivatives [Corrosive / Toxic] Acid->Amine

Acid-catalyzed degradation pathway of thiocarbamates generating toxic byproducts.

Quantitative Data & Waste Classification

Before initiating any waste management plan, verify the physicochemical parameters that dictate storage and transport logistics.

Property / ParameterValue / ClassificationSource
CAS Number 65109-70-84[4]
Molecular Formula C₉H₁₉NO₂S1[1]
Molecular Weight 205.32 g/mol 1[1]
UN Transport Class UN 3082 (Environmentally Hazardous Liquid, N.O.S.)5[5]
Storage Temperature 2°C to 8°C (Refrigerated)3[3]
Spill Isolation Radius 25 meters (solids) / 50 meters (liquids)3[3]

Routine Laboratory Waste Segregation

For day-to-day operations, strict segregation is the primary defense against accidental toxic gas generation.

  • Containerization: Collect spent S-Ethyl (3-hydroxypropyl)propylthiocarbamate in vapor-tight, high-density polyethylene (HDPE) or glass containers. Do not use metal containers , as trace metals can catalyze degradation[6].

  • Chemical Isolation: Strictly isolate this waste stream from acids, peroxides, acid halides, and strong oxidizers[3].

  • Thermal Control: Store sealed waste containers in a refrigerated environment (2–8°C) to minimize volatilization and thermal degradation prior to institutional pickup[3].

Self-Validating Spill Response & Disposal Protocol

In the event of a spill, standard absorbent pads are insufficient. The following protocol utilizes a self-validating system to ensure complete neutralization and recovery.

Phase 1: Isolation & Assessment
  • Step 1: Evacuate and Isolate. Immediately halt operations. Establish a perimeter of at least 25 meters for small leaks and 50 meters for larger liquid spills[3].

  • Step 2: Don PPE. Equip Tyvek-type disposable sleeves/suits, nitrile gloves, safety goggles, and an organic vapor (OV) filter respirator[3][7].

Phase 2: Self-Validating Containment
  • Step 3: Verify Neutrality (Critical). Before applying any absorbent, test the periphery of the spill with a pH strip.

    • Validation Check: A pH reading of 6.5–7.5 confirms the absence of acid cross-contamination, meaning it is safe to proceed without immediate risk of CS₂ off-gassing. If pH < 6, evacuate immediately and deploy CS₂ gas monitors.

  • Step 4: Apply Inert Absorbent. Cover the spill with dry sand, earth, or vermiculite[5][7].

    • Causality Note: Do NOT use combustible absorbents (like sawdust) or acidic clays, as these can trigger exothermic decomposition or flammability[5][6].

Phase 3: Collection & Two-Stage Decontamination
  • Step 5: Mechanical Collection. Transfer the saturated absorbent into a sealable, vapor-tight plastic bag or secondary containment drum[3].

  • Step 6: Two-Stage Surface Wash. First, solvent-wash the contaminated surface with an alcohol (e.g., isopropanol) to dissolve the hydrophobic thiocarbamate film. Second, wash the area with a strong alkaline soap and water solution[3].

    • Validation Check: Run a gloved finger over the surface; it must no longer feel "slick." The alkaline soap not only removes the alcohol but actively stabilizes any trace residual thiocarbamate against acid hydrolysis.

Phase 4: Regulatory Dispatch
  • Step 7: Labeling & Dispatch. Label the container as "Environmentally Hazardous Substance, Liquid, N.O.S." (UN 3082) and dispatch to an EPA-approved facility for high-temperature incineration[5][7]. Under no circumstances should this compound enter municipal water courses[6].

SpillResponse Start Spill Detected: S-Ethyl (3-hydroxypropyl)propylthiocarbamate Isolate 1. Isolate Area & Evacuate (Min 25m-50m radius) Start->Isolate PPE 2. Don PPE (Tyvek, Nitrile, OV Respirator) Isolate->PPE Absorb 3. Apply Inert Absorbent (Dry Sand / Earth - NO ACIDS) PPE->Absorb Collect 4. Collect in Sealable Vapor-Tight Container Absorb->Collect Wash 5. Surface Decontamination (Alcohol wash -> Strong Soap) Collect->Wash Dispose 6. Dispatch to Approved Hazardous Waste Facility Wash->Dispose

Workflow for S-Ethyl (3-hydroxypropyl)propylthiocarbamate spill containment and disposal.

References

  • Source: National Oceanic and Atmospheric Administration (NOAA)
  • ICSC 0469 - EPTC - Inchem.
  • EPTC Impurity 3 - SRIRAMCHEM Source: SRIRAMCHEM URL
  • farmag eptc s - FARM-AG INTERNATIONAL (Pty)
  • SAFETY DATA SHEET - ionz Source: Ionz Laboratory Chemicals URL
  • S-Ethyl (3-hydroxypropyl)
  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals Source: FUJIFILM Wako Pure Chemical Corporation URL
  • Carbamothioic acid, (3-hydroxypropyl)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-Ethyl (3-hydroxypropyl)propylthiocarbamate
Reactant of Route 2
Reactant of Route 2
S-Ethyl (3-hydroxypropyl)propylthiocarbamate
© Copyright 2026 BenchChem. All Rights Reserved.